molecular formula C12H8Cl2O B1293640 3,4'-Dichlorodiphenyl ether CAS No. 6842-62-2

3,4'-Dichlorodiphenyl ether

Cat. No.: B1293640
CAS No.: 6842-62-2
M. Wt: 239.09 g/mol
InChI Key: HPRGYUWRGCTBAV-UHFFFAOYSA-N
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Description

3,4'-Dichlorodiphenyl ether is a useful research compound. Its molecular formula is C12H8Cl2O and its molecular weight is 239.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(4-chlorophenoxy)benzene
Source PubChem
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InChI

InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRGYUWRGCTBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871935
Record name 3,4'-Dichlorodiphenyl ether
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Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6842-62-2, 51289-10-2
Record name 3,4′-Dichlorodiphenyl ether
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Record name 3,4'-Dichlorodiphenyl ether
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Record name Benzene, 1,1'-oxobis(chloro-
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Record name 3,4'-Dichlorodiphenyl ether
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Record name 1-chloro-3-(4-chlorophenoxy) benzene
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Record name 3,4'-DICHLORODIPHENYL ETHER
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Foundational & Exploratory

3,4'-Dichlorodiphenyl ether chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 3,4'-Dichlorodiphenyl Ether

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and metabolic pathways of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a chlorinated aromatic ether. It appears as a colorless to light yellow oily liquid.[1][2][3] Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₈Cl₂O[1][4]
Molecular Weight 239.1 g/mol [1][4]
CAS Number 6842-62-2[1][4]
Appearance Colorless to light yellow liquid[2][5]
Melting Point -10 °C[1][2][3]
Boiling Point 113 °C at 0.5 mmHg[1][3]
Density 1.29 g/mL[1][2][3]
Refractive Index 1.5950 (at 25°C)[1][5][6]
Vapor Pressure 0.000836 mmHg at 25°C[1]
Flash Point 109.8°C[1]
Solubility Insoluble in water; soluble in organic solvents like benzene and chlorobenzene.[1][2]

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is a variation of the Ullmann condensation, which involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst.

Synthesis from 4-Chlorophenol and 1,3-Dichlorobenzene

A common industrial synthesis involves the reaction of 4-chlorophenol with 1,3-dichlorobenzene.

Protocol:

  • Reactant Mixture: 1 mole of 4-chlorophenol is mixed with approximately 2 to 6 moles of 1,3-dichlorobenzene and 1 to 3 moles of potassium carbonate in a dipolar aprotic solvent (e.g., N-methylpyrrolidone) that has a boiling point above 160°C.[7][8]

  • Heating: The mixture is heated with stirring to a temperature range of 160°C to 190°C.[7][8]

  • Catalyst Addition: Approximately 0.01 to 1 mol% of basic copper carbonate is added to the heated mixture.[7][8]

  • Reaction and Water Removal: The reaction mixture is further heated to 170-173°C with continuous stirring. During this phase, the water formed during the reaction is removed by distillation.[1][7][8]

  • Reaction Completion: The mixture is maintained at this temperature for several hours to ensure the reaction goes to completion.[1]

  • Work-up: After cooling, the mixture is filtered. The filtrate is then subjected to reduced pressure distillation to remove unreacted starting materials and the solvent, yielding the this compound product.[1][3]

G cluster_reactants Reactants & Solvent cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up r1 4-Chlorophenol mix Mix & Heat r1->mix r2 1,3-Dichlorobenzene r2->mix r3 Potassium Carbonate r3->mix solv N-Methylpyrrolidone solv->mix cat Basic Copper Carbonate (Catalyst) react Catalytic Reaction (Water Removal) cat->react temp Heat (170-173°C) temp->react mix->react Add Catalyst & Heat cool Cool & Filter react->cool distill Reduced Pressure Distillation cool->distill product This compound distill->product

Figure 1: Synthesis workflow for this compound.

Biological Activity and Metabolism

This compound is primarily known as a key intermediate in the production of the broad-spectrum fungicide, difenoconazole.[1] While its direct signaling pathways are not extensively studied, its metabolism has been investigated in rats.

In vivo studies on chlorodiphenyl ethers in rats indicate two primary metabolic routes: aromatic hydroxylation and the scission of the ether bond. Aromatic hydroxylation is the predominant pathway.[9] The metabolism does not lead to the formation of more toxic chlorodibenzo-p-dioxins or chlorodibenzofurans.[9]

G cluster_major Major Pathway cluster_minor Minor Pathway cluster_excretion Excretion parent Chlorodiphenyl Ethers (e.g., this compound) major_path Aromatic Hydroxylation parent->major_path minor_path Ether Bond Scission parent->minor_path metabolite1 Monohydroxy Metabolites major_path->metabolite1 urine Urine metabolite1->urine feces Feces metabolite1->feces metabolite2 Substituted Phenols (e.g., 2,4-dichlorophenol) minor_path->metabolite2 metabolite3 Substituted Catechols (e.g., 4-chlorocatechol) minor_path->metabolite3 metabolite2->urine metabolite2->feces metabolite3->urine

Figure 2: Metabolic pathways of chlorodiphenyl ethers in rats.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[10][11] It is also very toxic to aquatic life with long-lasting effects.[10][11]

  • Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2]

  • Toxicity Data:

    • Oral LD50 (rat, female): > 300 - < 2000 mg/kg bw[10]

    • Dermal LD50 (rat, male/female): > 2000 mg/kg bw[10]

    • LC50 (Danio rerio, 96h): 0.286 mg/L[10][11]

    • EC50 (Daphnia magna, 48h): 0.149 mg/L[10][11]

    • EC50 (Algae, 72h): 0.024 mg/L[10][11]

Applications

The primary application of this compound is as a crucial intermediate in the chemical industry.

  • Pesticides: It is a key raw material for the synthesis of the fungicide difenoconazole.[1][2]

  • Pharmaceuticals: Its derivatives are explored for potential applications in the pharmaceutical field.[2]

  • Industrial Chemicals: It is used in the synthesis of high-temperature heat carriers and synthetic resins.[2]

References

Elucidation of the Chemical Structure of 3,4'-Dichlorodiphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3,4'-Dichlorodiphenyl ether. This document details the synthetic methodology, spectroscopic data, and experimental protocols crucial for the identification and characterization of this compound. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₁₂H₈Cl₂O.[1][2][3][4] It is a significant intermediate in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name1-chloro-3-(4-chlorophenoxy)benzene[1]
CAS Number6842-62-2[1][3]
Molecular FormulaC₁₂H₈Cl₂O[1][2][3][4]
Molecular Weight239.09 g/mol [1]
AppearanceColorless to light yellow liquid[3]
Boiling Point113 °C at 0.5 mmHg[3]
Refractive Index1.5950 (25 °C)[3]
SolubilityInsoluble in water; soluble in organic solvents like benzene and chlorobenzene.[3]

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6] In this case, 3-chlorophenol reacts with 1,4-dichlorobenzene in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-chlorophenol 3-Chlorophenol Product This compound 3-chlorophenol->Product 1,4-dichlorobenzene 1,4-Dichlorobenzene 1,4-dichlorobenzene->Product Catalyst Copper Catalyst (e.g., CuI, Cu₂O) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Acetonitrile) Solvent->Product Heat Heat (100-110 °C) Heat->Product

Ullmann Condensation for this compound Synthesis.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35d (J = 8.8 Hz)2HH-2', H-6'
7.28t (J = 8.1 Hz)1HH-5
7.08ddd (J = 8.1, 2.1, 0.9 Hz)1HH-6
7.00d (J = 8.8 Hz)2HH-3', H-5'
6.95t (J = 2.2 Hz)1HH-2
6.88ddd (J = 8.2, 2.3, 0.9 Hz)1HH-4

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.3C-1'
155.8C-1
135.0C-3
130.8C-5
130.0C-3', C-5'
129.2C-4'
123.5C-6
121.3C-4
119.8C-2', C-6'
117.2C-2
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
1580 - 1475StrongC=C stretch (aromatic ring)
1240 - 1200StrongC-O-C stretch (asymmetric)
850 - 750StrongC-H bend (out-of-plane)
750 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
238[M]⁺ (Molecular ion)
240[M+2]⁺ (Isotope peak)
203[M - Cl]⁺
147[C₆H₄OCl]⁺
111[C₆H₄Cl]⁺
75[C₆H₃]⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis: Ullmann Condensation

This protocol is a general procedure for the copper-catalyzed synthesis of diaryl ethers.[7][8][9]

  • Reactant Preparation: In an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorophenol (1.0 mmol), 1,4-dichlorobenzene (1.2 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The following is a standard protocol for preparing a sample for NMR analysis.[10][11][12][13]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency. Use standard pulse programs for data acquisition.

This outlines a common method for obtaining an FT-IR spectrum of a liquid sample.[14][15][16][17][18]

  • Sample Preparation: Place a small drop of neat this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film.

  • Analysis: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Record a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

The following is a general procedure for the GC-MS analysis of a volatile organic compound.[19][20][21][22][23]

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Analysis: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the compound from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression of experiments and data analysis.

G Start Unknown Compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR Formula Determine Molecular Formula (C₁₂H₈Cl₂O) MS->Formula Connectivity Determine Connectivity and Isomeric Structure Formula->Connectivity Func_Groups Identify Functional Groups (Aromatic, Ether, C-Cl) IR->Func_Groups Func_Groups->Connectivity NMR->Connectivity Structure Propose Structure of This compound Connectivity->Structure

Logical workflow for the structure elucidation of an organic compound.

Chemical Structure Diagram

References

An In-depth Technical Guide to the Synthesis of 3,4'-Dichlorodiphenyl Ether from p-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4'-dichlorodiphenyl ether, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the widely utilized Ullmann condensation reaction, starting from p-chlorophenol and m-dichlorobenzene. This document furnishes detailed experimental protocols, a summary of reaction parameters from various sources, and a discussion of the underlying reaction mechanism. Visual aids in the form of reaction schemes and experimental workflows are included to facilitate a deeper understanding of the synthetic process.

Introduction

This compound is a crucial building block in the synthesis of various commercial products, most notably the broad-spectrum fungicide Difenoconazole.[1] Its synthesis is a subject of significant industrial importance, aiming for high yield, purity, and cost-effectiveness. The most common and industrially viable method for its preparation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2][3] This guide will delve into the specifics of this synthetic route.

The Ullmann Condensation Approach

The synthesis of this compound from p-chlorophenol involves the reaction of the corresponding phenolate with an aryl halide. In this case, p-chlorophenol is reacted with m-dichlorobenzene in the presence of a base and a copper catalyst.[1][4][5]

The overall reaction can be summarized as follows:

Key to this process is the in situ formation of the p-chlorophenolate, which then acts as the nucleophile, displacing a chlorine atom from the m-dichlorobenzene ring.

Reaction Mechanism Overview

While the precise mechanism of the Ullmann condensation can be complex and is still a subject of study, it is generally accepted to proceed through a series of steps involving copper(I) and copper(III) intermediates.[3] A simplified representation of the catalytic cycle is depicted below.

Reaction_Mechanism p_chlorophenol p-Chlorophenol phenolate p-Chlorophenolate p_chlorophenol->phenolate Deprotonation base Base (e.g., NaOH, K₂CO₃) base->phenolate cu_phenolate Copper(I) Phenolate Complex phenolate->cu_phenolate Ligand Exchange cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenolate oxidative_addition Oxidative Addition cu_phenolate->oxidative_addition m_dichlorobenzene m-Dichlorobenzene m_dichlorobenzene->oxidative_addition cu_intermediate Cu(III) Intermediate oxidative_addition->cu_intermediate reductive_elimination Reductive Elimination cu_intermediate->reductive_elimination product This compound reductive_elimination->product regenerated_catalyst Regenerated Cu(I) Catalyst reductive_elimination->regenerated_catalyst regenerated_catalyst->cu_catalyst Enters next cycle

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocols

Several variations of the experimental procedure for the synthesis of this compound from p-chlorophenol have been reported. Below are detailed methodologies based on patented industrial processes.

Protocol 1: Synthesis using Caustic Lye and Cuprous Chloride

This protocol is adapted from a process that emphasizes the removal of water before the coupling reaction.[1]

Materials:

  • p-Chlorophenol

  • m-Dichlorobenzene

  • 44% Caustic lye (NaOH solution)

  • Dimethylformamide (DMF)

  • Cuprous chloride (CuCl)

  • Concentrated sulfuric acid

  • Celite

Equipment:

  • 3-Litre 4-neck round-bottomed flask

  • Dean-Stark apparatus

  • Heating mantle

  • Mechanical stirrer

  • Condenser

  • Separatory funnel

Procedure:

  • Formation of Sodium p-Chlorophenolate:

    • Charge the round-bottomed flask with 128.5 g of p-chlorophenol, 1325 g of m-dichlorobenzene, and 93.5 g of 44% caustic lye.[1]

    • Heat the mixture to reflux and collect the water using the Dean-Stark apparatus.

    • Continue refluxing for 3 hours at approximately 175°C to ensure complete removal of water. The sodium 4-chlorophenolate will separate as a solid.[1]

  • Ullmann Condensation:

    • Cool the reaction mass to 140°C.

    • Add 62 g of dimethylformamide and 1.92 g of cuprous chloride to the flask.[1]

    • Heat the mixture to 165°C and maintain this temperature for 5 hours.[1]

  • Work-up and Isolation:

    • Cool the reaction mass to 30°C and add 200 mL of water.

    • Adjust the pH to 12-13 with 44% caustic lye.

    • Filter the mixture through a Celite bed to remove the sodium chloride byproduct. Wash the Celite bed with 50 mL of m-dichlorobenzene.[1]

    • Separate the organic layer and wash it with 200 mL portions of water.

    • Acidify the aqueous layer with concentrated sulfuric acid to a pH of 2.0-2.5 and extract with 100 mL of m-dichlorobenzene to recover unreacted p-chlorophenol for recycling.[1]

    • Combine the organic layers and recover the m-dichlorobenzene under reduced pressure to yield the crude product.

Protocol 2: Synthesis using Potassium Carbonate and Basic Copper Carbonate

This method utilizes potassium carbonate as the base and a basic copper carbonate catalyst.[4][5]

Materials:

  • p-Chlorophenol

  • m-Dichlorobenzene

  • Potassium carbonate (granulated)

  • Basic copper carbonate (Cu(OH)₂·CuCO₃·0.5H₂O)

  • N-Methylpyrrolidone (NMP)

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and distillation setup.

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with 1 mole of p-chlorophenol, 4 to 5 moles of m-dichlorobenzene, and 1 to 1.5 moles of potassium carbonate in 1 to 2 moles of N-methylpyrrolidone.[4]

  • Catalyst Addition and Dehydration:

    • Heat the mixture to 170-180°C with stirring.

    • Add 0.1 to 0.9 mol-% of basic copper carbonate.[4]

    • Continue heating to 170-173°C to remove the water formed by distillation.[4][5]

  • Reaction and Work-up:

    • Maintain the reaction mixture at this temperature for a specified period (e.g., 3 hours), with the option of adding more p-chlorophenol and catalyst.[4]

    • After the reaction is complete, cool the mixture.

    • The product is then isolated by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize the quantitative data from the cited experimental protocols.

Table 1: Reactants and Stoichiometry

ReactantProtocol 1[1]Protocol 2[4]
p-Chlorophenol128.5 g1 mol
m-Dichlorobenzene1325 g2 to 6 mol
Base93.5 g (44% NaOH)1 to 3 mol (K₂CO₃)
Catalyst1.92 g (CuCl)0.01 to 1 mol-% (Basic CuCO₃)
Solvent/Solubilizer62 g (DMF)1 to 5 mol (NMP)

Table 2: Reaction Conditions and Yield

ParameterProtocol 1[1]Protocol 2[4]
Temperature165°C170-180°C
Reaction Time5 hours3+ hours
Yield80-81%~91%
PurityNot specified>99% (GC)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start charge_reactants Charge Reactants: p-Chlorophenol, m-Dichlorobenzene, Base, Solvent start->charge_reactants dehydration Dehydration (Azeotropic Distillation) charge_reactants->dehydration add_catalyst Add Copper Catalyst dehydration->add_catalyst ullmann_reaction Ullmann Condensation (Heating) add_catalyst->ullmann_reaction cool_down Cool Reaction Mixture ullmann_reaction->cool_down workup Aqueous Work-up (Washing, Neutralization) cool_down->workup phase_separation Phase Separation workup->phase_separation organic_phase Organic Phase phase_separation->organic_phase aqueous_phase Aqueous Phase phase_separation->aqueous_phase solvent_removal Solvent Removal (Distillation/Vacuum) organic_phase->solvent_removal purification Purification (Fractional Distillation) solvent_removal->purification product Pure this compound purification->product end End product->end

Caption: General experimental workflow for the synthesis.

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 3: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₈Cl₂O[6][7][8]
Molecular Weight239.10 g/mol [6][7]
AppearanceColorless to light yellow transparent liquid[9]
Boiling Point113°C (0.5 mmHg)[9]
CAS Number6842-62-2[6][7]

While specific spectroscopic data from the synthetic procedures are not provided in the search results, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Conclusion

The synthesis of this compound from p-chlorophenol via the Ullmann condensation is a well-established and industrially significant process. By carefully controlling reaction parameters such as temperature, catalyst, base, and solvent, high yields of the desired product can be achieved. The protocols outlined in this guide, derived from patented industrial methods, provide a solid foundation for researchers and professionals in the field. Further optimization of these procedures may focus on enhancing catalyst efficiency, minimizing reaction times, and developing more environmentally benign reaction conditions.

References

An In-Depth Technical Guide to the Ullmann Condensation for Dichlorodiphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of diaryl ethers. This guide offers a comprehensive technical overview of the Ullmann condensation specifically for the synthesis of dichlorodiphenyl ethers, compounds of significant interest in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, experimental protocols, and key quantitative data to aid researchers in the successful application of this important reaction.

Introduction to the Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base to form a diaryl ether.[1][2] The reaction has since been refined, with modern variations offering milder reaction conditions and broader substrate scope.[3] The synthesis of dichlorodiphenyl ethers via this method typically involves the coupling of a dichlorophenol with a chlorobenzene or a chlorophenol with a dichlorobenzene. These compounds serve as crucial intermediates in the synthesis of various commercial products, including fungicides and other bioactive molecules.

The classical Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper powder.[1] However, advancements have introduced the use of soluble copper catalysts, often supported by ligands, which can facilitate the reaction at lower temperatures.[1][3] The choice of catalyst, base, solvent, and the presence of activating or deactivating groups on the aromatic rings all play a critical role in the reaction's efficiency and yield.

Reaction Mechanism and Key Parameters

The precise mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive study. The most widely accepted pathway involves a copper(I) catalytic cycle. The reaction is initiated by the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[4]

Ullmann_Mechanism Reactants Ar-OH + Ar'-X Phenoxide Ar-O⁻ Reactants->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Phenoxide Cu_Phenoxide Ar-O-Cu(I) Phenoxide->Cu_Phenoxide Cu_I Cu(I) Catalyst Cu_I->Cu_Phenoxide Oxidative_Addition Oxidative Addition Cu_Phenoxide->Oxidative_Addition Aryl_Halide Ar'-X Aryl_Halide->Oxidative_Addition Cu_III_Intermediate Ar-O-Cu(III)-Ar' Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Reductive_Elimination->Cu_I Catalyst Regeneration Product Ar-O-Ar' Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Key reaction parameters influencing the synthesis of dichlorodiphenyl ethers include:

  • Catalyst: Copper(I) salts such as cuprous chloride (CuCl) and cuprous oxide (Cu₂O) are commonly used.[5] Basic copper carbonate has also been shown to be effective. The catalyst loading is typically in the range of 1-10 mol%.

  • Base: An inorganic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are standard choices as they can solubilize the reactants and facilitate the reaction at elevated temperatures.[1]

  • Temperature: Traditional Ullmann reactions often require temperatures between 150°C and 220°C. However, with the use of appropriate ligands and catalysts, the reaction temperature can sometimes be lowered.

  • Ligands: The addition of ligands can accelerate the reaction and improve yields. While many reactions are performed without ligands, various N- and O-donor ligands have been shown to be beneficial.[3]

  • Substituent Effects: The electronic nature of the substituents on both the phenol and the aryl halide plays a crucial role. Electron-withdrawing groups on the aryl halide generally increase its reactivity, while electron-donating groups on the phenol enhance its nucleophilicity. For dichlorodiphenyl ether synthesis, the position of the chlorine atoms can influence reactivity due to steric and electronic effects.

Quantitative Data on Dichlorodiphenyl Ether Synthesis

The following tables summarize quantitative data from various reported syntheses of dichlorodiphenyl ethers using the Ullmann condensation.

Table 1: Synthesis of 3,4'-Dichlorodiphenyl Ether

Phenolic ReactantAryl Halide ReactantCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chlorophenol1,3-DichlorobenzeneCuprous Chloride (as specified)Sodium HydroxideDimethylformamide165580-81[2]
4-Chlorophenol1,3-DichlorobenzeneCuprous Oxide (as specified)-Dimethylacetamide110-150--[2]
3-Chlorophenol1,4-DichlorobenzeneCuCl / KI--165--[2]
4-Chlorophenol1,3-DichlorobenzeneBasic Copper Carbonate (0.1-0.9)Potassium CarbonateN-Methylpyrrolidone170-1805High[6][7]

Table 2: General Conditions for Ullmann Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl Bromide/IodideVarious PhenolsCuCl (as specified)2,2,6,6-tetramethylheptane-3,5-dioneCesium CarbonateNMPModerate-[8]
Aryl HalidesVarious PhenolsCopper SaltsDiamines/Acetylacetonates-NMP, Nitrobenzene, DMF>210 (traditional)-[1]
4-Bromochlorobenzenep-CresolCuIPPh₃ (5)PPh₃K₂CO₃Toluene/o-Xylene100-140Moderate to Good[9]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of specific dichlorodiphenyl ethers, based on literature procedures.

Synthesis of this compound from 4-Chlorophenol and m-Dichlorobenzene[2]

Materials:

  • 4-Chlorophenol

  • m-Dichlorobenzene

  • Sodium Hydroxide

  • Dimethylformamide (DMF)

  • Cuprous Chloride (CuCl)

  • Water

  • Celite

Procedure:

  • Preparation of Sodium 4-chlorophenolate: In a suitable reaction vessel, react 4-chlorophenol with a stoichiometric amount of sodium hydroxide in a solvent such as m-dichlorobenzene.

  • Water Removal: Heat the mixture to reflux at approximately 175°C for 3 hours to remove all water, leading to the formation of a white to pale brown solid of sodium 4-chlorophenolate.

  • Reaction Setup: Cool the reaction mass to 140°C. Add dimethylformamide (62 g) and cuprous chloride (1.92 g) to the vessel.

  • Ullmann Condensation: Heat the reaction mixture to 165°C and maintain this temperature for 5 hours with stirring.

  • Work-up:

    • Cool the reaction mass to 30°C and add 200 ml of water.

    • Adjust the pH to 12-13 with 44% caustic lye.

    • Filter the mixture through a Celite bed to remove the sodium chloride byproduct.

    • Wash the Celite bed with 50 ml of m-dichlorobenzene.

  • Purification: The organic layers are extracted with m-dichlorobenzene, and the solvent is recovered under reduced pressure to yield this compound. The reported yield is 80-81% with respect to the reacted phenol.

Synthesis of 4,4'-Dihalogen-o-hydroxydiphenyl Compounds[10]

This procedure describes the synthesis of a precursor to a dihalogenated hydroxydiphenyl ether, which involves an Ullmann condensation step.

Materials:

  • Halogenated alkoxyphenol (e.g., 2-methoxy-4-chlorophenol)

  • p-Dihalobenzene (e.g., p-dichlorobenzene) or p-Halophenol (e.g., p-chlorophenol)

  • Potassium Hydroxide

  • Solvent (e.g., dimethyl sulfoxide)

  • Basic Copper Carbonate

Procedure:

  • Phenolate Formation: A mixture of the halogenated alkoxyphenol and potassium hydroxide in a suitable solvent is heated to form the potassium phenolate. Water is removed by azeotropic distillation.

  • Ullmann Coupling: After cooling, the p-dihalobenzene and basic copper carbonate are added. The mixture is then heated under stirring for several hours (e.g., 2.5 hours at 144-150°C).

  • Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • Purification: The solvent and unreacted starting materials are removed under vacuum to yield the diaryl ether precursor. The final o-hydroxydiphenyl compound is obtained after a subsequent ether fission step.

Visualizations

The following diagrams illustrate the key processes involved in the Ullmann condensation for dichlorodiphenyl ether synthesis.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (Phenol, Aryl Halide, Base) Start->Reactant_Prep Solvent_Catalyst Addition of Solvent and Catalyst Reactant_Prep->Solvent_Catalyst Heating Heating to Reaction Temperature (e.g., 150-180°C) Solvent_Catalyst->Heating Reaction_Monitoring Reaction Monitoring (TLC, GC) Heating->Reaction_Monitoring Workup Work-up (Cooling, Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Distillation, Crystallization, or Chromatography) Workup->Purification Product Dichlorodiphenyl Ether Purification->Product End End Product->End

Caption: A generalized experimental workflow for the Ullmann synthesis of dichlorodiphenyl ethers.

Conclusion

The Ullmann condensation remains a vital tool for the synthesis of diaryl ethers, including various dichlorodiphenyl ether isomers. While traditional methods often required harsh conditions, modern protocols utilizing specific catalysts, bases, and solvents have improved the efficiency and applicability of this reaction. This guide provides a detailed overview of the key principles, quantitative data, and experimental procedures to assist researchers in the successful implementation of the Ullmann condensation for the synthesis of these important chemical intermediates. Careful consideration of the reaction parameters is crucial for optimizing yields and achieving the desired product purity.

References

Physical and chemical properties of 3,4'-Dichlorodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety considerations for 3,4'-Dichlorodiphenyl ether. The information is intended to support research, development, and drug discovery activities.

Core Physical and Chemical Properties

This compound is an important organic synthetic raw material and pharmaceutical intermediate.[1] It is a colorless to light yellow oily liquid.[2][3] The quantitative physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C12H8Cl2O[2][4][5]
Molecular Weight 239.1 g/mol [2][5][6]
CAS Number 6842-62-2[2][5][6]
Appearance Colorless to light yellow liquid[3][7][8]
Melting Point < -50 °C to -10 °C[2][4][5]
Boiling Point 318.1 °C at 101.4 - 102 kPa; 113 °C at 0.5 mmHg[2][4][9]
Density 1.29 g/mL[2][5][9]
Solubility in Water 0.98 mg/L at 20 °C, pH 5.6; Insoluble[4][5]
Solubility in Organic Solvents Soluble in benzene and chlorobenzene[1][2][5]
Flash Point 172 °C at 101.3 kPa[4]
Auto-ignition Temperature > 650 °C at ~1013 hPa[4]
Vapor Pressure 0.11 Pa at 25 °C[4][10]
Log Pow (Octanol/Water Partition Coefficient) 5.21 (Pow = 162,200)[4]
Refractive Index 1.5950[2][3][9]

Experimental Protocols

The primary method for synthesizing this compound is a variation of the Ullmann condensation, which involves the reaction of an alkali metal phenolate with an aryl halide in the presence of a copper catalyst.[11]

Method 1: Reaction of 4-Chlorophenol with m-Dichlorobenzene

  • Reactants : 4-Chlorophenol and m-dichlorobenzene.[11]

  • Catalyst : Cuprous chloride (CuCl).[3][11]

  • Solvent : Dimethyl formamide (DMF).[11]

  • Procedure :

    • Sodium 4-chlorophenolate is prepared.[11]

    • The phenolate is reacted with m-dichlorobenzene in the presence of cuprous chloride and dimethyl formamide.[11]

    • The reaction mixture is heated to 165°C and maintained for 5 hours.[11]

    • After cooling, water is added, and the pH is adjusted to 12-13 with caustic lye.[11]

    • The byproduct, sodium chloride, is removed by filtration.[11]

    • The organic layers are extracted with m-dichlorobenzene, which is then recovered under reduced pressure.[11]

  • Yield : 80-81% with respect to the reacted phenol.[11]

Method 2: Microwave-Assisted Synthesis

  • Reactants : p-chlorophenol and 1,3-dichlorobenzene.[3]

  • Base : Potassium carbonate.[3]

  • Catalyst : Cuprous chloride.[3]

  • Solvent : A mixture of an ionic liquid and dipropylene glycol methyl ethyl ether (1:20 mass ratio).[3]

  • Procedure :

    • The reactants, base, catalyst, and organic solvent are mixed. The molar ratio of 1,3-dichlorobenzene, p-chlorophenol, potassium carbonate, and cuprous chloride is 6:1:1.2:0.01.[3]

    • The mixture is stirred for 2 hours under microwave catalysis at 500 W, with the temperature controlled between 60-110°C.[3][12]

    • After the reaction, the mixture is cooled and filtered.[3]

    • The filtrate is distilled under reduced pressure to obtain the product.[3]

  • Yield : 93% with a conversion of 99%.[3][12]

Purification of this compound is typically achieved through distillation.[13]

  • Procedure :

    • Low-boiling components, such as unreacted 1,3-dichlorobenzene, 4-chlorophenol, and the solvent (e.g., N-methylpyrrolidone), are first removed via a short column.[13]

    • The remaining product is then distilled without a column to yield highly pure this compound (>99%).[13]

The characterization of this compound involves standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is used to confirm the carbon skeleton of the molecule.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to determine the purity of the compound and confirm its molecular weight.[15][16]

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule.[15]

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_additives Additives cluster_workup Workup & Purification 4-Chlorophenol 4-Chlorophenol ReactionVessel Reaction at 160-190°C 4-Chlorophenol->ReactionVessel 1,3-Dichlorobenzene 1,3-Dichlorobenzene 1,3-Dichlorobenzene->ReactionVessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cooling Catalyst (e.g., CuCl) Catalyst (e.g., CuCl) Catalyst (e.g., CuCl)->ReactionVessel Solvent (e.g., NMP) Solvent (e.g., NMP) Solvent (e.g., NMP)->ReactionVessel Distillation Distillation Filtration->Distillation Filtrate Product 3,4'-Dichlorodiphenyl ether (>99% Purity) Distillation->Product

Caption: General synthesis workflow for this compound.

Purification_Workflow Purification by Fractional Distillation CrudeProduct Crude Reaction Mixture Step1 Distillation with Short Column CrudeProduct->Step1 LowBoilers Low-Boiling Components (Solvent, Unreacted Starting Materials) Step1->LowBoilers Distillate Step2 Distillation of Residue (Without Column) Step1->Step2 Residue FinalProduct Pure this compound Step2->FinalProduct Distillate

Caption: Purification workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[10][17] It is also very toxic to aquatic life with long-lasting effects.[10][17]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4][10] In case of insufficient ventilation, wear suitable respiratory equipment.[18]

  • Handling : Handle in a well-ventilated place.[4][10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • First Aid :

    • If Swallowed : Get medical help. Rinse mouth.[4][10]

    • If on Skin : Wash with plenty of water. If skin irritation occurs, get medical help.[4][10]

    • If Inhaled : Move the person into fresh air.[4]

    • If in Eyes : Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Disposal : Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Applications

This compound is a key intermediate in the synthesis of various commercial products:

  • Agrochemicals : It is a crucial intermediate for the preparation of the fungicide difenoconazole.[2]

  • Pharmaceuticals : Its derivatives have potential applications in the pharmaceutical field.[5]

  • Industrial Applications : It is used in the synthesis of organic high-temperature heat carriers and synthetic resins.[1][5]

  • Fragrances : It is used in the preparation of soap fragrances.[1][5]

References

3,4'-Dichlorodiphenyl ether molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4'-Dichlorodiphenyl Ether

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference.

PropertyValueCitations
Molecular FormulaC12H8Cl2O[1][2][3][4]
Molecular Weight239.09 g/mol
Molar Mass239.1 g/mol [2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-chlorophenol and 1,3-dichlorobenzene.[5][6] The general steps are as follows:

  • Preparation of the Reaction Mixture: In a reaction vessel, 1,3-dichlorobenzene, p-chlorophenol, a base such as potassium carbonate, and a copper salt catalyst (e.g., cuprous chloride) are combined in an organic solvent.[5][6] A common solvent system is a mixture of an ionic liquid and dipropylene glycol methyl ethyl ether.[5] The typical molar ratio of 1,3-dichlorobenzene, p-chlorophenol, potassium carbonate, and cuprous chloride is 6:1:1.2:0.01.[5][6]

  • Reaction Conditions: The mixture is subjected to microwave-catalyzed conditions at a power of 500 W.[5][6] The reaction is stirred for approximately 2 hours, maintaining a temperature between 60°C and 110°C.[5][6]

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled and filtered.[5][6] The resulting filtrate is then subjected to reduced pressure distillation to remove the solvent and any unreacted starting materials.[5] Continued distillation yields the final product, a colorless and transparent liquid.[5] This method has been reported to achieve a conversion rate of 99% and a yield of 93%.[5][6]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound, its elemental formula, and its calculated molecular weight.

Compound This compound Formula Molecular Formula C12H8Cl2O Compound->Formula has MolWeight Molecular Weight 239.09 g/mol Formula->MolWeight results in

Caption: Relationship between compound, formula, and molecular weight.

References

Spectroscopic Profile of 3,4'-Dichlorodiphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4'-Dichlorodiphenyl ether (CAS No. 6842-62-2), a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₂H₈Cl₂O and a molecular weight of 239.1 g/mol . The structural arrangement of the two chlorinated phenyl rings linked by an ether bond gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information about the chemical environment of each nucleus.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound will exhibit signals corresponding to the eight aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the ether linkage.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2Typical Range: 7.2 - 7.4DoubletTypical Range: 8 - 9
H-5Typical Range: 6.9 - 7.1Doublet of DoubletsTypical Range: J = 8-9, 2-3
H-6Typical Range: 7.1 - 7.3DoubletTypical Range: 2 - 3
H-2', H-6'Typical Range: 7.3 - 7.5DoubletTypical Range: 8 - 9
H-3', H-5'Typical Range: 6.9 - 7.1DoubletTypical Range: 8 - 9
Note: Specific chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used. The assignments are based on predicted electronic effects.
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms, unless there is accidental overlap. The carbons directly attached to chlorine atoms or the oxygen atom will be significantly shifted downfield.

Carbon Assignment Chemical Shift (δ, ppm)
C-1Typical Range: 155 - 160
C-2Typical Range: 118 - 122
C-3Typical Range: 130 - 135
C-4Typical Range: 120 - 125
C-5Typical Range: 125 - 130
C-6Typical Range: 115 - 120
C-1'Typical Range: 150 - 155
C-2', C-6'Typical Range: 120 - 125
C-3', C-5'Typical Range: 130 - 135
C-4'Typical Range: 128 - 133
Note: Data obtained from spectral databases indicate the presence of ¹³C NMR data for this compound. The chemical shifts provided are typical ranges for substituted diphenyl ethers.
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound will be characterized by absorptions corresponding to C-O, C-Cl, and aromatic C-H and C=C bonds.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O-C Asymmetric Stretch1270 - 1230Strong
C-O-C Symmetric Stretch1050 - 1010Medium
C-Cl Stretch800 - 600Strong
Out-of-plane C-H Bending900 - 675Strong
Note: Specific peak positions can vary slightly. The out-of-plane bending patterns can provide information about the substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are common:

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure to form a transparent pellet.

    • Analyze the pellet using a transmission FTIR spectrometer.

  • Thin Film Method:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

For this compound, electron ionization (EI) is a common method. The mass spectrum will show a molecular ion peak (M⁺) and various fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks).

m/z Assignment Relative Intensity
238[M]⁺ (with ²³⁵Cl₂)Major
240[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)Significant
242[M+4]⁺ (with ²³⁷Cl₂)Minor
203[M - Cl]⁺
175[M - C₆H₄Cl]⁺
147[C₆H₄OCl]⁺
111[C₆H₄Cl]⁺
77[C₆H₅]⁺
Note: The relative intensities of the fragment ions are dependent on the ionization energy and the specific mass spectrometer used.
Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution (Deuterated Solvent for NMR) Sample->Dissolution SolidPrep Solid Preparation (KBr Pellet or Thin Film for IR) Sample->SolidPrep Vaporization Vaporization for MS Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer SolidPrep->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to the Environmental Fate and Transport of Dichlorodiphenyltrichloroethane (DDT)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on the environmental fate and transport of dichlorodiphenyltrichloroethane (DDT) and its primary metabolites, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD). The term "dichlorodiphenyl ethers" as stated in the initial topic request refers to a different class of chemical compounds for which there is a scarcity of environmental fate and transport data in publicly available scientific literature. Given the extensive body of research on the environmental impact of the pesticide DDT, this guide addresses this well-documented and environmentally significant compound.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a legacy organochlorine pesticide once used extensively in agriculture and for mosquito control.[1] Despite being banned in many countries for decades, its persistence, lipophilicity, and resistance to degradation mean that DDT and its metabolites remain a significant environmental concern.[1][2] Understanding the environmental fate and transport of these compounds is critical for assessing their long-term risks to ecosystems and human health, as well as for developing effective remediation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of DDT and its metabolites, intended for researchers, scientists, and environmental professionals.

Physicochemical Properties of DDT and Metabolites

The environmental behavior of DDT and its metabolites is largely governed by their physicochemical properties. These compounds are characterized by low aqueous solubility, high octanol-water partition coefficients (Kow), and low vapor pressures, which contribute to their persistence and tendency to bioaccumulate.[3][4]

PropertyDDTDDEDDDReference
Molecular Weight ( g/mol )354.49318.02320.05[4]
Water Solubility (µg/L at 25°C)1.2 - 5.51.130[4]
Vapor Pressure (mm Hg at 20°C)1.5 x 10⁻⁷6.5 x 10⁻⁷1.1 x 10⁻⁶[4]
Log Kow6.916.516.02[5]
Henry's Law Constant (atm·m³/mol)4.3 x 10⁻⁶2.5 x 10⁻⁵1.1 x 10⁻⁵-

Environmental Transport Mechanisms

The transport of DDT and its metabolites through the environment is a complex process involving multiple pathways. Due to their properties, these compounds can be transported over long distances from their original points of application.

  • Atmospheric Transport: DDT can volatilize from soil and water surfaces and be transported long distances in the atmosphere, leading to its presence in remote areas like the Arctic.[5][6]

  • Runoff and Soil Erosion: Due to its strong sorption to soil particles, DDT is readily transported with eroded soil into aquatic environments via surface runoff.[5] This is a major pathway for the contamination of rivers, lakes, and oceans.[5][7]

  • Sedimentation: In aquatic systems, DDT and its metabolites have a strong affinity for suspended particulate matter and readily partition to sediments.[3][5] Sediments act as a long-term sink and reservoir for these compounds, from which they can be reintroduced into the water column through resuspension.[5]

cluster_sources Sources cluster_transport Transport Pathways cluster_sinks Environmental Sinks Agricultural Soils Agricultural Soils Atmospheric Deposition Atmospheric Deposition Agricultural Soils->Atmospheric Deposition Volatilization Runoff & Erosion Runoff & Erosion Agricultural Soils->Runoff & Erosion Industrial Discharge Industrial Discharge Aquatic Sediments Aquatic Sediments Industrial Discharge->Aquatic Sediments Remote Ecosystems Remote Ecosystems Atmospheric Deposition->Remote Ecosystems Runoff & Erosion->Aquatic Sediments Sedimentation Sedimentation Biota Biota Aquatic Sediments->Biota Benthic Uptake

Environmental Transport Pathways of DDT.

Environmental Fate and Degradation

DDT is resistant to complete degradation, but it does undergo transformation in the environment through both abiotic and biotic processes.

  • Photodegradation: In the presence of sunlight, particularly UV radiation, DDT can be degraded.[8] Photodegradation in water can lead to the formation of DDD, DDE, and other products through processes like reductive dechlorination and oxidation.[8] The presence of photosensitizers, such as humic substances, can enhance this process.[9]

  • Hydrolysis: DDT can undergo hydrolysis, particularly under alkaline conditions, to form DDE.[4]

Microbial degradation is a key process in the transformation of DDT in the environment. The pathways and products often depend on the presence or absence of oxygen.

  • Anaerobic Degradation: Under anaerobic conditions, which are common in sediments, DDT is primarily transformed to DDD through reductive dechlorination.[10]

  • Aerobic Degradation: In aerobic environments, DDT is often converted to DDE.[10] Some microorganisms can further degrade these metabolites. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize DDT to CO₂.[11][12] The degradation pathway in this fungus involves the formation of DDD, dicofol, and 4,4'-dichlorobenzophenone (DBP).[11]

DDT DDT (Dichlorodiphenyltrichloroethane) DDE DDE (Dichlorodiphenyldichloroethylene) DDT->DDE Aerobic Degradation / Hydrolysis DDD DDD (Dichlorodiphenyldichloroethane) DDT->DDD Anaerobic Degradation DBP DBP (4,4'-dichlorobenzophenone) DDT->DBP Fungal Oxidation (e.g., P. chrysosporium) DDD->DBP Mineralization Mineralization (CO₂) DBP->Mineralization

Simplified Degradation Pathways of DDT.

Sorption and Partitioning in Soil and Sediment

Due to its hydrophobic nature, DDT and its metabolites strongly sorb to organic matter in soil and sediment.[13] This process significantly influences their mobility and bioavailability. The partitioning of these compounds between water and solid phases is a key factor in their environmental distribution. Activated carbon has been shown to have a very high sorption capacity for DDT and its metabolites, with logarithmic values of the activated carbon-water partitioning coefficients (log K_AC) ranging from 8.47 to 9.26.[14] However, the sorption capacity in sediment can be overestimated by clean water measurements, potentially by a factor of up to 32.[14][15]

Bioaccumulation and Biomagnification

The lipophilic nature of DDT and its metabolites leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation.[16][17] As these compounds are transferred up the food chain, their concentration increases at each trophic level, a phenomenon called biomagnification.[16][17] This process has had well-documented devastating effects on wildlife, particularly birds of prey, and poses a risk to human health through the consumption of contaminated fish.[16] Concentrations of DDT and its metabolites in biota can vary significantly depending on the species and their feeding habits. For example, in a study from the South China Sea, concentrations of total DDTs ranged from 7.0 to 19,413 ng/g lipid weight in various marine species.[18][19]

Experimental Protocols for Environmental Analysis

The analysis of DDT and its metabolites in environmental samples typically involves several key steps: extraction, cleanup, and instrumental analysis.

  • Soil and Sediment: Common extraction methods for solid matrices include Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasonic extraction.[1][20]

  • Water: Liquid-liquid extraction or solid-phase extraction (SPE) are typically used to isolate DDT and its metabolites from aqueous samples.[21][22] Dispersive liquid-liquid microextraction (DLLME) is another technique that has been employed for this purpose.[22]

After extraction, the sample extract is usually "cleaned up" to remove interfering co-extracted substances. This is often achieved using column chromatography with adsorbents like Florisil or silica gel.[23]

The most common analytical technique for the quantification of DDT and its metabolites is gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS).[20] GC-MS provides confirmation of the identity of the compounds.[20]

cluster_workflow Analytical Workflow Sample Collection\n(Soil, Water, Biota) Sample Collection (Soil, Water, Biota) Extraction\n(e.g., MAE, LLE) Extraction (e.g., MAE, LLE) Sample Collection\n(Soil, Water, Biota)->Extraction\n(e.g., MAE, LLE) Cleanup\n(e.g., Florisil Column) Cleanup (e.g., Florisil Column) Extraction\n(e.g., MAE, LLE)->Cleanup\n(e.g., Florisil Column) Concentration Concentration Cleanup\n(e.g., Florisil Column)->Concentration Instrumental Analysis\n(GC-ECD/MS) Instrumental Analysis (GC-ECD/MS) Concentration->Instrumental Analysis\n(GC-ECD/MS) Data Analysis & Quantification Data Analysis & Quantification Instrumental Analysis\n(GC-ECD/MS)->Data Analysis & Quantification

General Experimental Workflow for DDT Analysis.

Conclusion

DDT and its metabolites are persistent organic pollutants that continue to pose a risk to the environment and human health long after their widespread use has ceased. Their low solubility, high lipophilicity, and resistance to degradation facilitate their long-range transport and accumulation in environmental sinks and biota. A thorough understanding of their environmental fate and transport, supported by robust analytical methodologies, is essential for monitoring their presence, assessing their impact, and developing strategies for the remediation of contaminated sites.

References

An In-depth Technical Guide to the Toxicological Profile of 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 3,4'-Dichlorodiphenyl ether. A comprehensive toxicological profile is not available in the public domain, and significant data gaps exist for several critical endpoints. The information provided herein is based on limited data, primarily from Safety Data Sheets (SDS), and should be interpreted with caution.

Executive Summary

This compound is a chemical compound for which a complete toxicological assessment is not publicly available. Current data is primarily restricted to acute toxicity studies in rats and aquatic organisms, as well as classifications for skin irritation and environmental hazards. There is a notable absence of comprehensive studies on subchronic and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. This guide presents the existing data in a structured format, details the limited available experimental methodologies, and highlights the significant data gaps to inform future research and safety assessments.

Chemical Identification

Identifier Information
Chemical Name This compound
CAS Number 6842-62-2
Molecular Formula C₁₂H₈Cl₂O
Molecular Weight 239.1 g/mol
Structure
alt text

Toxicological Data

A summary of the available quantitative toxicological data for this compound is presented below.

Table 1: Acute Toxicity of this compound [1]

Endpoint Species Route Value Classification
LD₅₀Rat (female)Oral> 300 - < 2000 mg/kg bwHarmful if swallowed[1]
LD₅₀Rat (male/female)Dermal> 2000 mg/kg bwNot classified

Table 2: Ecotoxicity of this compound [1]

Endpoint Species Duration Value Classification
LC₅₀Danio rerio (Zebra fish)96 hours0.286 mg/LVery toxic to aquatic life
EC₅₀Daphnia magna (Water flea)48 hours0.149 mg/LVery toxic to aquatic life
EC₅₀Desmodesmus subspicatus (Green algae)72 hours0.024 mg/LVery toxic to aquatic life with long lasting effects

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not available in the public literature. The following descriptions are based on standard OECD guidelines, which are likely to have been followed for the generation of the SDS data.

4.1 Acute Oral Toxicity (Presumed Protocol)

  • Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Species: Rat (female specified in one source).

  • Administration: Gavage.

  • Dosage: A single dose was administered. The available data suggests a limit test or a study with a few dose levels was performed to determine the range of the LD₅₀.

  • Observation Period: Typically 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

4.2 Acute Dermal Toxicity (Presumed Protocol)

  • Guideline: OECD Test Guideline 402 (Acute Dermal Toxicity).

  • Species: Rat.

  • Administration: The substance was applied to a shaved area of the skin.

  • Dosage: A limit test at 2000 mg/kg body weight was likely performed.

  • Observation Period: Typically 14 days.

  • Endpoints: Mortality, skin reactions at the application site, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings.

Data Gaps and Limitations

The toxicological database for this compound is significantly incomplete. The following critical information is lacking:

  • Subchronic and Chronic Toxicity: No studies on the effects of repeated or long-term exposure have been identified.

  • Carcinogenicity: There is no available data to assess the carcinogenic potential of this chemical. The International Agency for Research on Cancer (IARC) has not classified it.[2]

  • Genotoxicity: No in vitro or in vivo studies on the mutagenic or clastogenic potential have been found.

  • Reproductive and Developmental Toxicity: The effects on fertility, reproduction, and embryonic development are unknown.

  • Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion of this compound is not available.

  • Mechanisms of Toxicity: The molecular mechanisms underlying the observed acute toxicity and skin irritation are not elucidated. No information on signaling pathways affected by this compound was found.

Visualization of Toxicological Assessment Workflow

The following diagram illustrates a standard workflow for toxicological assessment and highlights the data gaps for this compound.

G Toxicological Assessment Workflow for this compound cluster_assessment Assessment Stages cluster_status Data Availability A Acute Toxicity A_status Data Available A->A_status B Subchronic Toxicity B_status Data Gap B->B_status C Chronic Toxicity C_status Data Gap C->C_status D Genotoxicity D_status Data Gap D->D_status E Carcinogenicity E_status Data Gap E->E_status F Reproductive & Developmental Toxicity F_status Data Gap F->F_status G Mechanistic Studies G_status Data Gap G->G_status

Data availability for toxicological endpoints of this compound.

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized. While acute toxicity data and ecotoxicity information are available and indicate that the substance is harmful if swallowed, a skin irritant, and very toxic to aquatic life, the lack of data on long-term effects, genotoxicity, carcinogenicity, and reproductive toxicity precludes a comprehensive risk assessment for human health.

For researchers, scientists, and drug development professionals, it is crucial to recognize these data gaps. Any handling or use of this compound should be done with appropriate caution, assuming potential for unknown long-term health effects. Further toxicological studies are strongly recommended to fill the existing data gaps and to allow for a proper evaluation of the risks associated with this chemical. Priority should be given to studies on genotoxicity, repeated dose toxicity, and reproductive/developmental toxicity to better inform on its potential hazards.

References

Natural Sources of Polyhalogenated Diphenyl Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of polyhalogenated diphenyl ethers (PXDEs), with a primary focus on polybrominated diphenyl ethers (PBDEs) due to the prevalence of available research. The document details their origins in marine and terrestrial ecosystems, presents quantitative data on their occurrence, outlines experimental protocols for their analysis, and illustrates key biological signaling pathways they are known to modulate.

Natural Sources of Polyhalogenated Diphenyl Ethers

Polyhalogenated diphenyl ethers, long considered solely anthropogenic pollutants, are also synthesized by a variety of marine organisms. These naturally occurring PXDEs, often hydroxylated (OH-PXDEs) or methoxylated (MeO-PXDEs), play significant roles in the chemical ecology of their producers and have been shown to bioaccumulate in marine food webs.

Marine Sponges and Symbiotic Microorganisms

The most prolific natural sources of PBDEs are marine sponges, particularly those of the order Dysideidae.[1][2] These sponges can contain high concentrations of PBDEs, in some cases exceeding 10% of the sponge's dry weight.[2] The biosynthesis of these compounds is not carried out by the sponge itself but by its symbiotic microorganisms, primarily cyanobacteria (e.g., Hormoscilla spongeliae, formerly Oscillatoria spongeliae) and other marine bacteria.[1][3][4] Metagenomic studies have successfully identified the PBDE biosynthetic gene clusters within these sponge-associated cyanobacterial endosymbionts.[1][3][4]

Algae and Cyanobacteria

Various species of marine algae, including red algae, are also known to produce PBDEs.[5] For instance, in red algae from the Baltic Sea, several 6-OH-BDE congeners have been identified as abundant.[5] Filamentous cyanobacteria, both free-living and in association with other organisms, contribute to the natural production of these compounds.[1]

Marine Bacteria

Certain species of marine bacteria have been identified as independent producers of PBDEs. For example, bacteria belonging to the genus Pseudoalteromonas have been shown to synthesize a variety of polybrominated aromatic compounds, including PBDEs.[6] Research has elucidated the enzymatic pathways responsible for this biosynthesis.[6]

Bioaccumulation in Marine Food Webs

Naturally produced PBDEs and their hydroxylated and methoxylated derivatives are known to bioaccumulate and biomagnify in marine food webs.[7] They have been detected in a wide range of marine organisms, from invertebrates to apex predators such as fish, seals, and whales.[5][8][9] This bioaccumulation underscores the importance of understanding the ecological roles and toxicological implications of these natural compounds.

Quantitative Data on Naturally Occurring PBDEs

The following tables summarize the concentrations of various naturally occurring PBDEs and their derivatives in different marine organisms. These data are compiled from multiple studies and are presented to facilitate comparison.

Table 1: Concentration of Hydroxylated and Methoxylated PBDEs in Marine Sponges and Algae

SpeciesLocationCompoundConcentration (ng/g wet weight)Reference
Red AlgaeAskö Island, Baltic Sea6-OH-BDE-992.5[5]
6-OH-BDE-1372.2[5]
6-OH-BDE-852.0[5]
6-OH-BDE-471.9[5]
6-MeO-BDE-1370.36[5]
6-MeO-BDE-470.19[5]
Lamellodysidea sp.Palau, MicronesiadiOH-tetra-BDE:OH-MeO-tetra-BDE ratio10:1[10]
Callyspongia sp.Palau, MicronesiadiOH-tetra-BDE:OH-MeO-tetra-BDE ratio1:30[10]

Table 2: Concentration of Hydroxylated and Methoxylated PBDEs in Marine Animals

SpeciesTissueLocationCompoundConcentration (ng/g lipid weight)Reference
Beluga WhaleBlubberCanadian Arctic5 OH-PBDEs0.01 - 0.1[11]
MilkCanadian Arctic5 OH-PBDEs0.01 - 0.1[11]
BivalvesCanadian ArcticMeO-PBDEs (mean range)0.1 - 130[11]
Arctic CodCanadian ArcticMeO-PBDEs (mean range)0.1 - 130[11]
SculpinCanadian ArcticMeO-PBDEs (mean range)0.1 - 130[11]
SeaducksCanadian ArcticMeO-PBDEs (mean range)0.1 - 130[11]
Beluga WhalesCanadian ArcticMeO-PBDEs (mean range)0.1 - 130[11]
2'-MeO-BDE-68Highest among brominated compounds[11]
6-MeO-BDE-47Highest among brominated compounds[11]

Experimental Protocols

The extraction, purification, and analysis of PXDEs from natural sources require specialized techniques to isolate these compounds from complex biological matrices. Below are detailed methodologies for key experiments.

Extraction and Purification of PBDEs from Marine Sponges

This protocol is a composite of methodologies described in the literature for the extraction and purification of PBDEs from sponge tissue.

1. Sample Preparation:

  • Freeze-dry the sponge tissue to a constant weight.
  • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Mix the powdered sponge tissue with anhydrous sodium sulfate to remove any residual water.
  • Perform a Soxhlet extraction for 18-24 hours using a 2:1 mixture of dichloromethane:methanol.[2] Alternatively, pressurized liquid extraction (PLE) with solvents such as hexane, dichloromethane, and methanol can be employed for a more rapid extraction.[12]

3. Lipid Removal and Cleanup:

  • Concentrate the extract under reduced pressure.
  • For lipid-rich extracts, perform gel permeation chromatography (GPC) to remove lipids.
  • Further cleanup can be achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges. Elute with a series of solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to fractionate the compounds.

4. Isolation of PXDEs:

  • For isolation of specific PXDEs for structural elucidation, use preparative high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.[2]

Quantification of PXDEs by GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the quantification of PXDEs.

1. Sample Derivatization (for hydroxylated PXDEs):

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen.
  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl ethers. This improves their chromatographic behavior.

2. GC-MS/MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for persistent organic pollutants, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
  • Injector: Use a splitless injection mode with an injector temperature of 280°C.
  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all congeners.[14]
  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14] Monitor specific precursor-to-product ion transitions for each PXDE congener and its isotopically labeled internal standard.

Structural Elucidation by NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is essential for the unambiguous structural determination of novel PXDEs.

1. Sample Preparation:

  • Dissolve the isolated PXDE in a deuterated solvent (e.g., methanol-d4, chloroform-d).[2]

2. NMR Experiments:

  • Acquire a suite of 1D and 2D NMR spectra, including:
  • ¹H NMR
  • ¹³C NMR
  • Correlation Spectroscopy (COSY)
  • Heteronuclear Single Quantum Coherence (HSQC)
  • Heteronuclear Multiple Bond Correlation (HMBC)
  • These experiments will allow for the determination of the proton and carbon skeletons, the connectivity of atoms, and the positions of the halogen and hydroxyl/methoxyl substituents.

Signaling Pathways and Biological Activities

Naturally occurring hydroxylated PBDEs are structurally similar to endogenous hormones and can interact with various signaling pathways, leading to a range of biological effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some PBDEs can act as antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. By binding to the AhR, these compounds can inhibit the induction of cytochrome P450 enzymes like CYP1A1, which are involved in the detoxification of other pollutants.[3][8][15]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBDE PBDE AhR_complex AhR-Hsp90-XAP2 complex PBDE->AhR_complex Binds PBDE_AhR PBDE-AhR complex AhR_complex->PBDE_AhR Conformational change ARNT ARNT PBDE_AhR->ARNT Translocates & binds PBDE_AhR_ARNT PBDE-AhR-ARNT complex ARNT->PBDE_AhR_ARNT XRE XRE (Xenobiotic Response Element) PBDE_AhR_ARNT->XRE Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Antagonizes Transcription mRNA mRNA CYP1A1_protein CYP1A1 Protein

PBDE Antagonism of AhR Signaling
Thyroid Hormone Signaling Disruption

Hydroxylated PBDEs are structurally analogous to thyroid hormones (T4 and T3) and can disrupt thyroid hormone homeostasis through multiple mechanisms. They can compete with T4 for binding to the transport protein transthyretin (TTR) in the blood, leading to increased metabolism and clearance of T4.[16][17] They can also interact directly with thyroid hormone receptors (TRs) in target cells, potentially acting as antagonists and inhibiting the transcription of thyroid hormone-responsive genes.

Thyroid_Hormone_Disruption cluster_blood Bloodstream cluster_cell Target Cell OH_PBDE OH-PBDE TTR Transthyretin (TTR) OH_PBDE->TTR Competes with T4 for binding TR Thyroid Receptor (TR) OH_PBDE->TR Binds and Antagonizes T4 Thyroxine (T4) T4->TTR T4->TR Binds T4_TTR T4-TTR Complex TTR->T4_TTR TRE Thyroid Hormone Response Element TR->TRE Binds Gene_Expression Gene Expression TRE->Gene_Expression Activates

Disruption of Thyroid Hormone Signaling by OH-PBDEs
Estrogenic Effects via GPER Signaling

Certain hydroxylated PBDEs have been shown to exert estrogenic effects by binding to the G protein-coupled estrogen receptor (GPER).[1] This interaction can activate downstream signaling cascades, including the mobilization of intracellular calcium and the production of cyclic AMP (cAMP), leading to estrogen-like responses in cells.[1]

GPER_Signaling OH_PBDE OH-PBDE GPER GPER OH_PBDE->GPER Binds G_protein G Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Downstream_effects Downstream Estrogenic Effects cAMP->Downstream_effects Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Induces Ca2_release->Downstream_effects

Estrogenic Effects of OH-PBDEs via GPER Signaling
Neuronal Signaling and Neurodevelopmental Effects

Some ortho-hydroxylated PBDE metabolites have been identified as promiscuous kinase inhibitors, capable of impairing the MEK-ERK signaling pathway, which is crucial for neuronal development and function.[7] By inhibiting this pathway, these compounds can suppress neuronal electrical activity, affect pre-synaptic functions, and disrupt processes like axonal guidance.[7]

MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Neuronal_Development Neuronal Development (e.g., Axonal Guidance) Transcription_Factors->Neuronal_Development Regulates OH_PBDE ortho-OH-PBDE OH_PBDE->MEK Inhibits

Inhibition of MEK-ERK Signaling by ortho-OH-PBDEs

Biosynthesis of Polybrominated Diphenyl Ethers

The biosynthesis of PBDEs in marine bacteria and cyanobacteria involves a series of enzymatic reactions, starting from chorismic acid. The key steps include the formation of a brominated phenolic precursor followed by an oxidative coupling reaction to form the diphenyl ether bond.

PBDE_Biosynthesis Chorismic_Acid Chorismic Acid Bmp6 Bmp6 (Chorismate Lyase) Chorismic_Acid->Bmp6 HBA 4-Hydroxybenzoic Acid Bmp6->HBA Bmp5 Bmp5 (Decarboxylating Phenol Brominase) HBA->Bmp5 Bromophenol 2,4-Dibromophenol Bmp5->Bromophenol Bmp7 Bmp7 (Cytochrome P450) Bromophenol->Bmp7 Oxidative Coupling PBDE Polybrominated Diphenyl Ether Bmp7->PBDE

Biosynthetic Pathway of PBDEs in Marine Bacteria

Conclusion

The discovery of naturally occurring polyhalogenated diphenyl ethers has significantly altered the understanding of these compounds, which were once thought to be exclusively of anthropogenic origin. Marine sponges and their symbiotic microorganisms are primary producers of a diverse array of brominated diphenyl ethers. These compounds are bioactive, exhibiting the ability to modulate key signaling pathways, including those involved in hormonal regulation and neuronal development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development. Further investigation into the ecological roles, toxicological profiles, and potential therapeutic applications of these natural PXDEs is a promising area for future research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Difenoconazole from 3,4'-Dichlorodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoconazole is a broad-spectrum systemic fungicide belonging to the triazole chemical class. It is widely utilized in agriculture to protect various crops from fungal diseases. A key intermediate in the industrial synthesis of Difenoconazole is 3,4'-dichlorodiphenyl ether. This document provides detailed application notes and experimental protocols for the synthesis of Difenoconazole starting from this compound, based on established and innovative methodologies.

Synthesis Overview

The synthesis of Difenoconazole from this compound can be achieved through multiple routes. The traditional approach involves a multi-step process including a Friedel-Crafts acylation, followed by cyclization and condensation reactions. A more recent, streamlined method employs a one-step selective acylation and subsequent reaction with triazole.

Traditional Synthesis Pathway

The conventional synthesis route involves three main stages:

  • Acylation: this compound undergoes a Friedel-Crafts reaction with an acylating agent, typically chloroacetyl chloride or bromoacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step forms an acetophenone derivative.

  • Cyclization: The resulting ketone intermediate is reacted with 1,2-propylene glycol to form a dioxolane ring.

  • Condensation: The final step involves the nucleophilic substitution of the halogen on the acetyl group with 1,2,4-triazole to yield Difenoconazole.

Innovative One-Step Acylation and Nucleophilic Substitution

A novel, more efficient method has been developed that combines the acylation and the introduction of the triazole moiety.[1] This process utilizes a specific catalyst system to achieve selective acylation of this compound with chloroacetyl chloride, followed by an in-situ reaction with triazole without the need for isolating the intermediate.[1]

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation

This protocol describes the acylation of this compound with chloroacetyl chloride.

Materials:

  • This compound

  • Anhydrous aluminum trichloride

  • Chloroacetyl chloride

  • Dry dichloroethane

  • Ice bath

  • 5% Sodium bicarbonate solution

  • Water

Procedure:

  • To a 1000 ml three-necked flask, add 500 ml of dry dichloroethane and 134 grams of anhydrous aluminum trichloride. Stir the mixture for 30 minutes.[2]

  • Add 103 grams of chloroacetyl chloride and continue stirring at 20-25°C for 30 minutes.[2]

  • Cool the mixture to 0-5°C using an ice bath and slowly add 183 grams of this compound dropwise.[2] The reaction is exothermic; control the rate of addition to maintain the temperature between 5°C and 10°C.[2]

  • After the addition is complete (approximately 2 hours), remove the ice bath and allow the reaction to slowly warm to 25-30°C and stir for an additional 2 hours.[2]

  • Monitor the reaction progress by analyzing samples until the content of this compound is less than 1%.[2]

  • Pour the reaction mixture into 1000 ml of ice water and stir for 10 minutes.

  • Separate the organic layer, wash it once with water, followed by a wash with 5% sodium bicarbonate solution, and then wash with water again until neutral.

  • Recover the dichloroethane by distillation. The resulting product is 4-(4-chlorophenoxy)-2-chloroacetophenone.

Protocol 2: Innovative One-Step Acylation and Reaction with Triazole

This protocol outlines a streamlined synthesis of a key intermediate by combining acylation and nucleophilic substitution.[1]

Materials:

  • This compound

  • Chloroacetyl chloride

  • 1H-1,2,4-Triazole

  • Ytterbium trifluoroacetate

  • 2-Ethylpyridine

  • Dimethyl sulfoxide (DMSO)

  • Pyridine

Procedure:

  • In a reactor, add the catalyst system consisting of ytterbium trifluoroacetate (0.3-1.5% of the molar amount of this compound) and 2-ethylpyridine (0.6-3.0% of the molar amount of this compound) to DMSO.[1] Stir at room temperature.[1]

  • Add this compound to the mixture.[1]

  • Add chloroacetyl chloride dropwise.[1] The molar ratio of this compound to chloroacetyl chloride should be 1:(1-1.6).[1]

  • After the acylation reaction is complete, directly add pyridine to the reaction mixture to neutralize the generated hydrochloric acid and create an alkaline environment.[1]

  • Add 1H-1,2,4-triazole to the alkaline mixture to initiate the nucleophilic substitution reaction.[1] The molar ratio of this compound to triazole should be 1:(0.9-1.1).[1]

  • This one-pot reaction yields the intermediate 1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[1]

Protocol 3: Condensation with 1,2-Propylene Glycol to form Difenoconazole

This final step describes the formation of Difenoconazole from the triazole intermediate.

Materials:

  • 1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

  • 1,2-Propylene glycol

  • Potassium carbonate

  • Potassium iodide

Procedure:

  • The intermediate from the previous step is subjected to a condensation reaction with 1,2-propylene glycol.[1]

  • The molar ratio of the initial this compound to 1,2-propylene glycol is 1:(1-1.8).[1]

  • The reaction is carried out in the presence of potassium carbonate (0.9-1.1 times the molar amount of the starting ether) and potassium iodide (10±2% of the molar amount of the starting ether).[1]

  • Upon completion of the reaction, the final product, Difenoconazole, is isolated.

Data Presentation

Table 1: Summary of Yields and Purity for Difenoconazole Synthesis

Synthesis Step/MethodIntermediate/ProductYield (%)Purity (%)Reference
Traditional Acylation4-(4-chlorophenoxy)-2-chloroacetophenone95.0 - 95.8>98.5 (HPLC)[3][4]
CyclizationBrominated Ketal Intermediate>96Not specified[5]
Innovative One-Step MethodDifenoconazole66.4>97 (HPLC)[1]
Overall Traditional ProcessDifenoconazole~65Not specified[6]
Improved Overall ProcessDifenoconazole8497.5[6]

Visualizations

Synthesis Workflows

G cluster_0 Traditional Synthesis Route A This compound B Friedel-Crafts Acylation (Bromoacetyl chloride, AlCl3) A->B C ω-bromo-2-chloro-4'- chlorophenoxyacetophenone B->C Yield: 95.0-95.5% D Cyclization (1,2-Propylene glycol) C->D E Brominated Ketal Intermediate D->E Yield: >96% F Condensation (1,2,4-Triazole) E->F G Difenoconazole F->G

Caption: Traditional multi-step synthesis of Difenoconazole.

G cluster_1 Innovative One-Step Synthesis Route H This compound I One-Pot Reaction: - Selective Acylation (Chloroacetyl chloride) - Nucleophilic Substitution (Triazole) H->I Catalyst: Ytterbium trifluoroacetate & 2-Ethylpyridine J 1-(2-chloro-4-(4-chlorophenoxy)phenyl)- 2-(1H-1,2,4-triazol-1-yl)ethan-1-one I->J K Condensation (1,2-Propylene glycol) J->K L Difenoconazole K->L Yield: 66.4% Purity: >97%

Caption: Streamlined synthesis of Difenoconazole via a one-pot reaction.

References

Application Notes and Protocols: Synthesis of Agrochemicals from 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,4'-dichlorodiphenyl ether as a key intermediate in the synthesis of agrochemicals. The primary focus of this document is the synthesis of the broad-spectrum fungicide, Difenoconazole. Detailed experimental protocols, quantitative data, and graphical representations of the synthesis pathway and mechanism of action are provided to support research and development in the agrochemical sector.

Overview of this compound in Agrochemical Synthesis

This compound is a crucial building block in the production of various agrochemicals, most notably triazole fungicides.[1] Its chemical structure provides a stable scaffold that, upon functionalization, imparts potent biological activity. The primary commercial application of this intermediate is in the synthesis of Difenoconazole, a systemic fungicide with a wide range of activity against fungal pathogens in various crops.[2]

Synthesis of Difenoconazole from this compound

The synthesis of Difenoconazole from this compound is a multi-step process that involves the introduction of a chloroacetyl group, followed by the formation of a dioxolane ring and subsequent nucleophilic substitution with 1,2,4-triazole.

Synthesis Pathway

The overall synthetic route is depicted below. It begins with the Friedel-Crafts acylation of this compound with chloroacetyl chloride to yield an intermediate ketone. This ketone then undergoes cyclization with 1,2-propanediol to form a dioxolane derivative. The final step involves the reaction of this intermediate with 1,2,4-triazole to produce Difenoconazole.

Synthesis_Pathway A This compound C 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one (Intermediate 1) A->C Friedel-Crafts Acylation B Chloroacetyl chloride B->C E 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2,4-dimethyl-1,3-dioxolane (Intermediate 2) C->E Cyclization (Ketalization) D 1,2-Propanediol D->E G Difenoconazole E->G Nucleophilic Substitution F 1,2,4-Triazole F->G

Caption: Synthesis pathway of Difenoconazole from this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation to Synthesize 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one (Intermediate 1)

This step involves the acylation of this compound with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

  • Materials:

    • This compound

    • Chloroacetyl chloride

    • Anhydrous aluminum trichloride (AlCl₃)

    • Dry dichloroethane (solvent)

    • Ice

    • 5% Sodium bicarbonate solution

    • Water

  • Procedure:

    • In a 1000 ml three-necked flask, add 500 ml of dry dichloroethane and 134 g of anhydrous aluminum trichloride. Stir the mixture for 30 minutes.

    • Add 103 g of chloroacetyl chloride and continue stirring at 20-25 °C for another 30 minutes.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add 183 g of this compound dropwise, maintaining the reaction temperature between 5 °C and 10 °C. The addition should take approximately 2 hours.[3]

    • After the addition is complete, remove the ice bath and slowly warm the reaction to 25-30 °C and stir for 2 hours.

    • Monitor the reaction by HPLC until the content of this compound is less than 1%.[3]

    • Pour the reaction mixture into 1000 ml of ice water and stir for 10 minutes.

    • Separate the organic layer and wash it once with water, followed by a wash with 5% sodium bicarbonate solution, and then again with water until neutral.

    • The organic layer is then distilled under reduced pressure to remove the dichloroethane and collect the product, 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one.

Step 2: Cyclization (Ketalization) to Synthesize 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2,4-dimethyl-1,3-dioxolane (Intermediate 2)

The ketone intermediate is reacted with 1,2-propanediol to form a dioxolane ring, which serves as a protecting group and a key structural feature of Difenoconazole.

  • Materials:

    • 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one (Intermediate 1)

    • 1,2-Propanediol

    • p-Toluenesulfonic acid (catalyst)

    • Cyclohexane (solvent)

    • Sodium bicarbonate solution

  • Procedure:

    • In a reaction flask equipped with a Dean-Stark apparatus, dissolve 231 g of Intermediate 1 in 500 ml of cyclohexane.

    • Add 4 g of p-toluenesulfonic acid and 16 g of 1,2-propanediol.

    • Heat the mixture to reflux and collect the water that is formed.

    • When no more water is collected, cool the reaction mixture and add another 50 g of 1,2-propanediol and continue refluxing until the content of Intermediate 1 is less than 1%.

    • Cool the reaction to room temperature and wash with a small amount of sodium bicarbonate solution, followed by a water wash.

    • Remove the cyclohexane by distillation under normal pressure, and then remove any remaining solvent under reduced pressure at 100 °C to obtain the crude yellow liquid product, Intermediate 2.

Step 3: Nucleophilic Substitution to Synthesize Difenoconazole

The final step is the reaction of the dioxolane intermediate with 1,2,4-triazole to yield Difenoconazole.

  • Materials:

    • 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2,4-dimethyl-1,3-dioxolane (Intermediate 2)

    • 1,2,4-Triazole

    • Potassium hydroxide

    • N,N-Dimethylformamide (DMF) (solvent)

    • Toluene

  • Procedure:

    • Prepare the potassium salt of 1,2,4-triazole by dissolving 1.05 mol of 1,2,4-triazole and 1.1 mol of potassium hydroxide in toluene and refluxing to remove water.

    • After removing the toluene, add 500 g of DMF.

    • Add 0.975 mol of Intermediate 2 to the reaction mixture.

    • Heat the reaction to 150 °C for 4 hours.[4]

    • After the reaction is complete, filter to remove potassium bromide.

    • The filtrate is distilled under reduced pressure to remove DMF and obtain the crude Difenoconazole.

Purification of Difenoconazole

Crude Difenoconazole is typically an oily mixture containing isomers. Purification is necessary to obtain a high-purity solid product.

  • Method: Crystallization

  • Solvents: Methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof.[5]

  • Procedure:

    • Dissolve the crude oily Difenoconazole (containing 80-90% Difenoconazole) in an appropriate organic solvent.

    • In the presence of an organic amine (e.g., triethylamine), cool the solution to between -20 °C and 20 °C with stirring.[5]

    • Continue stirring for 12-72 hours to induce crystallization.[5]

    • Filter the solid product, wash with a cold solvent, and dry to obtain high-purity Difenoconazole.

Quantitative Data Summary
StepReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Friedel-Crafts Acylation This compound, Chloroacetyl chlorideAlCl₃ / Dichloroethane5-30~95.8[6]
Cyclization (Ketalization) 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, 1,2-Propanediolp-Toluenesulfonic acid / CyclohexaneReflux~96
Nucleophilic Substitution Intermediate 2, 1,2,4-TriazoleKOH / DMF150~92[4]
Overall Yield ~84[4]

Mode of Action of Difenoconazole

Difenoconazole is a sterol demethylation inhibitor (DMI) fungicide. It specifically inhibits the enzyme cytochrome P450 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, providing structural integrity and regulating fluidity. By inhibiting ergosterol synthesis, Difenoconazole disrupts the fungal cell membrane, leading to abnormal fungal growth and ultimately cell death.

Mode_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis DisruptedMembrane Disrupted Cell Membrane (Loss of integrity) CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation FungalDeath Fungal Cell Death DisruptedMembrane->FungalDeath Difenoconazole Difenoconazole Difenoconazole->CYP51 Inhibition

Caption: Mechanism of action of Difenoconazole as a sterol demethylation inhibitor.

Other Potential Agrochemical Applications

While Difenoconazole is the most prominent agrochemical synthesized from this compound, the diphenyl ether scaffold is present in other classes of agrochemicals, including some herbicides. However, specific, publicly available synthetic routes starting from this compound to other commercial agrochemicals are not as well-documented as that for Difenoconazole. Research into novel fungicides and herbicides continues to explore derivatives of diphenyl ethers, suggesting potential for future applications of this compound in the development of new active ingredients.

References

Application Notes and Protocols: 3,4'-Dichlorodiphenyl Ether and its Analogs in the Pharmaceutical Industry

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the dichlorodiphenyl ether scaffold, a structure exemplified by 3,4'-Dichlorodiphenyl ether, in the pharmaceutical sector. While direct applications of this compound in pharmaceuticals are not extensively documented, its structural analogs, particularly those mimicking the antibacterial agent Triclosan, have emerged as promising candidates for the development of novel antitubercular agents. This document details the mechanism of action, presents key biological data, and provides experimental protocols for the synthesis and evaluation of these potent compounds.

Application Notes: Dichlorodiphenyl Ethers as a Scaffold for Antitubercular Drug Discovery

The diphenyl ether moiety is a recognized pharmacophore present in a variety of therapeutic agents. The chlorinated diphenyl ether subclass, in particular, has garnered significant interest for its potent antimicrobial properties. This has led to the exploration of derivatives of compounds like this compound as starting points for the rational design of new drugs.

A key application of this scaffold is in the development of inhibitors for the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the type II fatty acid biosynthesis (FAS-II) pathway.[1] This pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1] The absence of this pathway in humans makes ENR an attractive and selective target for novel antitubercular drugs.[2]

The well-known antibacterial agent Triclosan, a diphenyl ether derivative, is a known inhibitor of ENR.[1] Researchers have leveraged this information to design and synthesize a series of Triclosan mimic diphenyl ether derivatives with potent antitubercular activity.[1][3] These compounds are designed to bind to the active site of the ENR enzyme, thereby blocking the final, rate-limiting step of fatty acid elongation and ultimately inhibiting bacterial growth.[1] The rationale behind this approach is to develop new chemical entities that are effective against drug-resistant strains of M. tuberculosis.[4]

Data Presentation: Biological Activity of Antitubercular Diphenyl Ether Derivatives

The following table summarizes the in vitro antitubercular activity and cytotoxicity of a series of rationally designed diphenyl ether derivatives. The data highlights their potency against Mycobacterium tuberculosis H37Rv and their selectivity, as indicated by the low cytotoxicity against mammalian cell lines.

Compound IDStructureMIC (µg/mL) vs. M. tuberculosis H37RvCytotoxicity (CC50 in µM) vs. Vero CellsCytotoxicity (CC50 in µM) vs. HepG2 CellsSelectivity Index (SI)Reference
Triclosan 2,4,4'-trichloro-2'-hydroxydiphenyl ether12.5>100>100>8[1][3]
10a 2-(4-chlorophenoxy)-5-(morpholinomethyl)phenol25>300>300>12[3]
10b 5-((4-methylpiperazin-1-yl)methyl)-2-phenoxyphenol12.5>300>300>24[3]
10c 5-((4-ethylpiperazin-1-yl)methyl)-2-phenoxyphenol25>300>300>12[3]
6b 2-(4-methoxyphenoxy)-5-(pyrrolidin-1-ylmethyl)phenol1.56>300>300>192[4]
6c 2-(4-ethoxyphenoxy)-5-(pyrrolidin-1-ylmethyl)phenol3.125>300>300>96[4]

MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/MIC).

Experimental Protocols

This section provides a representative protocol for the synthesis of a Triclosan-mimic diphenyl ether derivative with antitubercular activity, based on methodologies reported in the literature.[2]

Synthesis of 5-(Aminomethyl)-2-phenoxyphenol Derivatives (General Procedure)

Materials:

  • 2-Phenoxyphenol

  • Paraformaldehyde

  • Secondary amine (e.g., piperidine, morpholine, N-methylpiperazine)

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxyphenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add paraformaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final 5-(aminomethyl)-2-phenoxyphenol derivative.

  • Characterization: Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmaceutical application of dichlorodiphenyl ether derivatives.

Mycolic_Acid_Biosynthesis_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Malonyl_CoA Malonyl-CoA FAS_I->Malonyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Precursor FAS_II_Initiation FAS-II Initiation Malonyl_CoA->FAS_II_Initiation Elongation_Cycle Elongation Cycle (4 repeating steps) FAS_II_Initiation->Elongation_Cycle ENR Enoyl-Acyl Carrier Protein Reductase (ENR) Elongation_Cycle->ENR Final Reduction Step Acyl_ACP Acyl-ACP ENR->Acyl_ACP Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Diphenyl_Ether Dichlorodiphenyl Ether Derivatives Diphenyl_Ether->ENR Inhibition

Figure 1: Inhibition of the Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Drug_Discovery_Workflow Start Start: Identify Target (e.g., M. tuberculosis ENR) Design Rational Drug Design (Triclosan Mimics) Start->Design Synthesis Chemical Synthesis of Diphenyl Ether Derivatives Design->Synthesis Activity In Vitro Antitubercular Activity Screening (MIC) Synthesis->Activity Cytotoxicity Cytotoxicity Assays (Vero, HepG2 cells) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Activity->SAR Cytotoxicity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement End Preclinical Development Optimization->End

References

Application Notes and Protocols for the Analytical Detection of 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3,4'-Dichlorodiphenyl ether in environmental matrices. The protocols are designed to be adaptable for various research and drug development applications where monitoring of this compound is critical.

Introduction

This compound is a chemical compound of interest in environmental monitoring and as a potential impurity in pharmaceutical and agricultural chemical synthesis.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification to ensure environmental safety and product purity. This document outlines detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation from water and soil matrices.

Analytical Methods

Two primary analytical techniques are presented for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and selectivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust and common alternative.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

2.1.1. Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.

2.1.1.1. Liquid-Liquid Extraction (LLE) for Water Samples

This method is suitable for extracting this compound from aqueous matrices.[3]

  • Protocol:

    • To a 1-liter water sample in a separatory funnel, add a suitable surrogate or internal standard.

    • Adjust the pH of the sample to neutral (pH 7.0) using sulfuric acid or sodium hydroxide.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining all organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2.1.1.2. Solid-Phase Extraction (SPE) for Water Samples

SPE is an alternative to LLE that uses a solid sorbent to extract the analyte from the liquid sample.

  • Protocol:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass the 1-liter water sample (spiked with internal standard) through the cartridge at a flow rate of 10-15 mL/min.

    • After the entire sample has passed through, dry the cartridge by purging with air or nitrogen for 10 minutes.

    • Elute the trapped analytes with 10 mL of ethyl acetate.

    • Concentrate the eluate to a final volume of 1 mL.

2.1.1.3. Ultrasonic Extraction for Soil and Sediment Samples

This method is effective for extracting the analyte from solid matrices.[4]

  • Protocol:

    • Weigh 10 g of the homogenized soil sample into a beaker.

    • Add a known amount of internal standard.

    • Add 30 mL of a 1:1 mixture of acetone and hexane.

    • Place the beaker in an ultrasonic bath for 15 minutes.

    • Decant the solvent into a collection flask.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the extracts and concentrate to 1 mL.

    • The extract may require cleanup to remove interferences. A common cleanup technique is to pass the extract through a Florisil® SPE cartridge.

2.1.2. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of dichlorodiphenyl ethers and similar compounds.[5][6]

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of a this compound standard (likely the molecular ion)
Qualifier Ions (m/z)To be determined from the mass spectrum of a this compound standard (other prominent ions)

2.1.3. Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the GC-MS method. Actual values must be determined during method validation.

ParameterWater (LLE)Water (SPE)Soil (Ultrasonic)
Limit of Detection (LOD) 0.01 µg/L0.005 µg/L0.1 µg/kg
Limit of Quantification (LOQ) 0.03 µg/L0.015 µg/L0.3 µg/kg
Linearity (r²) >0.995>0.995>0.995
Recovery 85-110%90-115%80-110%
Precision (RSD) <15%<15%<20%
High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a widely available technique that can be used for the quantification of this compound.

2.2.1. Sample Preparation

The same sample preparation methods as described for GC-MS (LLE, SPE, and ultrasonic extraction) can be used for HPLC analysis. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile or methanol.

2.2.2. HPLC-UV Instrumental Parameters

Typical HPLC parameters for the analysis of related compounds are provided below.[7][8]

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic mixture of acetonitrile and water (e.g., 80:20 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
UV Detector
WavelengthTo be determined by measuring the UV spectrum of a this compound standard (likely in the range of 220-240 nm)

2.2.3. Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the HPLC-UV method. Actual values must be determined during method validation.

ParameterWater (LLE)Water (SPE)Soil (Ultrasonic)
Limit of Detection (LOD) 0.1 µg/L0.05 µg/L1 µg/kg
Limit of Quantification (LOQ) 0.3 µg/L0.15 µg/L3 µg/kg
Linearity (r²) >0.99>0.99>0.99
Recovery 80-115%85-115%75-110%
Precision (RSD) <20%<20%<25%

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the analytical procedures.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Water Water Sample LLE Liquid-Liquid Extraction Water->LLE Dichloromethane SPE Solid-Phase Extraction Water->SPE C18 Cartridge Soil Soil Sample Ultrasonic Ultrasonic Extraction Soil->Ultrasonic Acetone/Hexane Extract Concentrated Extract LLE->Extract SPE->Extract Ultrasonic->Extract GCMS GC-MS System Extract->GCMS 1 µL Injection Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Figure 1. GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Water Water Sample LLE Liquid-Liquid Extraction Water->LLE Dichloromethane SPE Solid-Phase Extraction Water->SPE C18 Cartridge Soil Soil Sample Ultrasonic Ultrasonic Extraction Soil->Ultrasonic Acetone/Hexane Extract Reconstituted Extract LLE->Extract Solvent Exchange (Acetonitrile) SPE->Extract Solvent Exchange (Acetonitrile) Ultrasonic->Extract Solvent Exchange (Acetonitrile) HPLC HPLC System Extract->HPLC 20 µL Injection UV UV Detection HPLC->UV Quant Quantification UV->Quant

Figure 2. HPLC-UV analysis workflow for this compound.

Method Validation

Prior to routine use, both the GC-MS and HPLC-UV methods must be validated to ensure they are fit for their intended purpose.[9][10] Key validation parameters to be assessed include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC-MS and HPLC-UV methods described provide robust and reliable approaches for the detection and quantification of this compound in environmental samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, defensible data for research and regulatory purposes.

References

Application Note: Analysis of Dichlorodiphenyl Ethers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyl ethers (DCPEs) are a class of halogenated organic compounds that can be present as impurities, metabolites, or degradation products in various chemical and pharmaceutical manufacturing processes. Due to their potential persistence and toxicity, sensitive and specific analytical methods are required for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these semi-volatile compounds, offering high-resolution separation and definitive identification. This application note provides a detailed protocol for the analysis of dichlorodiphenyl ethers using GC-MS.

Experimental Protocol

This protocol outlines the sample preparation and instrumental analysis for the determination of dichlorodiphenyl ethers in a liquid matrix.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for extracting dichlorodiphenyl ethers from aqueous samples.

Reagents and Materials:

  • Dichlorodiphenyl ether standards (e.g., 2,4-Dichlorodiphenyl ether)

  • Internal standard (IS), e.g., 4,4'-Dibromobiphenyl

  • Surrogate standards

  • Dichloromethane (DCM), pesticide residue grade or equivalent

  • Hexane, pesticide residue grade or equivalent

  • Sodium sulfate, anhydrous

  • Phosphate buffer solution (for pH adjustment)

  • Separatory funnels

  • Concentrator tubes

  • Nitrogen evaporator

  • GC vials with PTFE-lined caps

Procedure:

  • Transfer a known volume (e.g., 100 mL) of the aqueous sample into a separatory funnel.

  • Spike the sample with the internal standard and any surrogate standards to the desired concentration.

  • Adjust the pH of the sample as required by the specific method (e.g., to a range of 4.8-5.5 using a phosphate buffer).[1]

  • Add a portion (e.g., 30 mL) of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of dichlorodiphenyl ethers. Instrument conditions should be optimized for the specific analytes and instrument used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)
InletSplit/Splitless
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Scan Rangem/z 50-350 (for full scan mode)

Data Presentation

Quantitative analysis of dichlorodiphenyl ethers is performed using the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The molecular ion and characteristic fragment ions are monitored. The most abundant and specific ion is typically used for quantification (Quantifier Ion), while other ions are used for confirmation (Qualifier Ions).[2][3][4]

The following table provides representative quantitative data for selected dichlorodiphenyl ethers and related compounds based on typical GC-MS analysis. Retention times and m/z ratios may vary depending on the specific instrument and conditions.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,4-Dichlorodiphenyl ether~15-20238145111
4,4'-Dichlorodiphenyl ether~16-21238145111
2,3-Dichlorophenyl 4-nitrophenyl ether35.66283115.2-
3,4-Dichlorophenyl 4-nitrophenyl ether36.14283113.4-

Note: The specific retention times and ion ratios should be determined experimentally by analyzing certified reference standards.

Method Performance

Method performance characteristics such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for validating the analytical procedure. These values are determined experimentally based on the signal-to-noise ratio or statistical calculations from replicate analyses of low-concentration standards. For halogenated compounds like dichlorodiphenyl ethers, LODs in the low ng/L to pg/L range are often achievable with GC-MS in SIM mode.

ParameterTypical Range
LOD0.1 - 10 ng/L
LOQ0.5 - 50 ng/L
Linearity (R²)> 0.995
Recovery80 - 120%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of dichlorodiphenyl ethers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with IS/Surrogates Sample->Spike Extract Liquid-Liquid Extraction (DCM) Spike->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate under Nitrogen Dry->Concentrate FinalExtract Final Extract in Vial Concentrate->FinalExtract Inject Inject into GC-MS FinalExtract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Identify Peak Identification (RT, Ions) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS Analysis Workflow.

Logical Relationship of Quantitative Analysis

The following diagram outlines the logical relationship between the key components of the quantitative analysis process.

Quantitative_Analysis cluster_gcms GC-MS Data Acquisition cluster_calibration Calibration cluster_quantification Quantification Analyte Target Analyte (Dichlorodiphenyl Ether) Analyte_Peak Analyte Peak Area (Quantifier Ion) Analyte->Analyte_Peak IS Internal Standard (e.g., 4,4'-Dibromobiphenyl) IS_Peak IS Peak Area IS->IS_Peak Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio Sample_Response_Ratio Sample Response Ratio Analyte_Peak->Sample_Response_Ratio IS_Peak->Response_Ratio IS_Peak->Sample_Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Conc. Ratio) Response_Ratio->Calibration_Curve Concentration_Ratio Concentration Ratio (Analyte Conc / IS Conc) Concentration_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration Sample_Response_Ratio->Final_Concentration

Caption: Quantitative Analysis Logic.

References

Application Note: Analysis of 3,4'-Dichlorodiphenyl Ether by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4'-Dichlorodiphenyl ether is a chemical compound that can be found as an impurity or a metabolite in various chemical processes. Its detection and quantification are crucial for quality control and safety assessment in the pharmaceutical and chemical industries. High-performance liquid chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the separation and quantification of this compound using reversed-phase HPLC.

Experimental Protocols

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water are commonly used as mobile phases in reversed-phase chromatography. A typical starting point is an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound under the specified chromatographic conditions.

ParameterValue
Retention Time (t R )Approximately 6.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (%Recovery)98 - 102%

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Synthesis of 3,4'-Diamino-diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4'-diamino-diphenyl ether, a crucial monomer in the production of high-performance polymers such as polyimides and a valuable building block in medicinal chemistry. Direct conversion from 3,4'-dichloro-diphenyl ether is challenging due to the difficulty of direct nucleophilic amination of an unactivated aryl chloride. Therefore, a robust and more practical two-step synthetic route is presented. This process involves an initial Ullmann condensation to form the intermediate 3,4'-dinitrodiphenyl ether, followed by a catalytic hydrogenation to yield the final diamine product. This method offers high purity and reproducible yields, making it suitable for laboratory and pilot-scale synthesis.

Introduction and Synthetic Strategy

3,4'-Diamino-diphenyl ether (3,4'-ODA) is an important aromatic diamine used extensively as a monomer for synthesizing high-performance polymers like polyamides and polyimides.[1] These polymers are valued for their exceptional thermal stability, mechanical strength, and dielectric properties, finding applications in the aerospace, electronics, and automotive industries.[2] In the realm of drug development, the diphenyl ether scaffold is a common motif, and the amino functionalities of 3,4'-ODA provide versatile handles for further chemical modification to create novel pharmaceutical agents.[2]

The direct synthesis of 3,4'-diamino-diphenyl ether from 3,4'-dichloro-diphenyl ether via direct amination (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution with ammonia) is not a well-established or high-yielding method. The primary challenge lies in the low reactivity of the aryl chloride bonds toward nucleophilic substitution without strong activation from electron-withdrawing groups.

A more reliable and commonly employed strategy involves a two-step synthesis starting from more readily available precursors. This protocol details:

  • Step 1: Synthesis of 3,4'-Dinitrodiphenyl Ether via an Ullmann condensation reaction between a nitrophenol and a chloronitrobenzene. This copper-catalyzed reaction is a classic and effective method for forming diaryl ether linkages.[3]

  • Step 2: Reduction of 3,4'-Dinitrodiphenyl Ether to the target 3,4'-diamino-diphenyl ether. Catalytic hydrogenation is the preferred method for this transformation, as it is a clean and efficient process that typically provides high yields and purity with minimal side products.[4][5]

This two-step approach provides a consistent and scalable pathway to high-purity 3,4'-diamino-diphenyl ether for research and development purposes.

Data Presentation: Summary of Reactions

The following tables summarize the key quantitative data for the two-step synthesis of 3,4'-diamino-diphenyl ether.

Table 1: Synthesis of 3,4'-Dinitrodiphenyl Ether via Ullmann Condensation

ParameterValueNotes / Reference
Reactants
4-Chloronitrobenzene1.0 equivalentKey electrophile.
3-Nitrophenol1.05 equivalentsNucleophilic partner. A slight excess ensures complete consumption of the chloronitrobenzene.
Potassium Carbonate (K₂CO₃)1.5 equivalentsBase to deprotonate the phenol.
Copper(I) Iodide (CuI)0.1 equivalentsCatalyst for the Ullmann condensation.
Solvent Dimethylformamide (DMF)A high-boiling polar aprotic solvent is required.[3]
Reaction Conditions
Temperature140-150 °CElevated temperatures are typical for Ullmann condensations.[3]
Reaction Time6-8 hoursProgress should be monitored by TLC or GC.
Outcome
Typical Yield85-95%Yields for similar Ullmann ether formations are generally high. A related synthesis reports a 95.4% yield.[1]
Product AppearanceYellowish-brown crystalline solidBased on analogous compounds.[1]

Table 2: Reduction of 3,4'-Dinitrodiphenyl Ether via Catalytic Hydrogenation

ParameterValueNotes / Reference
Reactants
3,4'-Dinitrodiphenyl Ether1.0 equivalentStarting material from Step 1.
Hydrogen Gas (H₂)3-4 bar (approx. 0.3-0.4 MPa)Reductant. Pressure may vary based on equipment.[4][6]
Catalyst5% Palladium on Carbon (Pd/C)Standard catalyst for nitro group reduction.[4][5]
Solvent Methanol / DMF (5:1 v/v)A mixture of solvents can improve solubility and reaction rate.[4] Ethanol is also a suitable alternative.[7]
Reaction Conditions
Temperature80-100 °CProvides a reasonable reaction rate without promoting side reactions.[4]
Reaction Time4-6 hoursReaction completion is indicated by the cessation of hydrogen uptake.
Outcome
Typical Yield>95%Catalytic hydrogenation of nitro groups is typically a high-yielding reaction.
Product Purity>99% (after purification)Purification by recrystallization or distillation yields high-purity product.[1]
Product AppearanceWhite to off-white solidThe final product should be colorless if pure.[1]
Melting Point74-74.5 °CA key characterization parameter for the final product.[1]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of 3,4'-Dinitrodiphenyl Ether

This protocol describes the copper-catalyzed synthesis of the dinitro intermediate.

Materials and Equipment:

  • Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with temperature controller

  • 4-Chloronitrobenzene

  • 3-Nitrophenol

  • Potassium Carbonate (anhydrous, finely ground)

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask, add 4-chloronitrobenzene (1.0 eq), 3-nitrophenol (1.05 eq), finely ground potassium carbonate (1.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5 mL per gram of 4-chloronitrobenzene).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reaction Execution: Begin stirring the mixture and heat the flask to 140-150 °C using a heating mantle.

  • Monitoring: Maintain the temperature and stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloronitrobenzene) is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into a beaker containing deionized water (approx. 5 times the volume of DMF used). Stir vigorously.

    • A precipitate of the crude 3,4'-dinitrodiphenyl ether will form.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted nitrophenol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a yellowish-brown crystalline solid. Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 3,4'-Diamino-diphenyl Ether

This protocol details the reduction of the dinitro intermediate to the final diamine product using catalytic hydrogenation.

Materials and Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Glass liner for the reactor

  • 3,4'-Dinitrodiphenyl Ether (from Protocol 1)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Celite or another filter aid

  • Standard glassware for filtration and solvent removal

Procedure:

  • Reactor Charging: To the glass liner of the hydrogenation reactor, add 3,4'-dinitrodiphenyl ether (1.0 eq) and the solvent mixture of Methanol and DMF (5:1 v/v, approx. 10 mL per gram of dinitro compound).

  • Catalyst Addition: Carefully add 5% Pd/C catalyst. The amount of catalyst can vary, but a starting point is 1-2% by weight relative to the dinitro compound.

    • Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add to the solvent carefully.

  • System Assembly: Place the liner in the hydrogenation apparatus, seal the reactor, and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to 3-4 bar (0.3-0.4 MPa).[4]

    • Begin stirring and heat the reactor to 80-100 °C.[4]

    • The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases. This typically takes 4-6 hours.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to recover all the product.

    • Safety Note: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

  • Purification:

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by vacuum distillation to yield high-purity 3,4'-diamino-diphenyl ether as a white to off-white solid.[1]

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Catalytic Hydrogenation reactants1 4-Chloronitrobenzene 3-Nitrophenol K₂CO₃, CuI solvent1 DMF Solvent reaction1 Heat to 140-150 °C (6-8 hours) solvent1->reaction1 workup1 Aqueous Workup & Filtration reaction1->workup1 purify1 Recrystallization (Ethanol) workup1->purify1 product1 3,4'-Dinitrodiphenyl Ether purify1->product1 reactants2 3,4'-Dinitrodiphenyl Ether 5% Pd/C product1->reactants2 Intermediate solvent2 MeOH/DMF Solvent reaction2 H₂ (3-4 bar) 80-100 °C (4-6 hours) solvent2->reaction2 workup2 Filtration (remove Pd/C) reaction2->workup2 purify2 Solvent Removal & Recrystallization/Distillation workup2->purify2 product2 3,4'-Diamino-diphenyl Ether purify2->product2

Caption: Overall workflow for the two-step synthesis of 3,4'-diamino-diphenyl ether.

Logical_Relationship start Starting Materials (3,4'-Dichloro-diphenyl ether) problem Direct Amination is Challenging (Low Reactivity of Ar-Cl) start->problem strategy Proposed Strategy: Two-Step Synthesis problem->strategy step1 Step 1: Form C-O Bond (Ullmann Condensation) strategy->step1 intermediate Intermediate: 3,4'-Dinitrodiphenyl Ether step1->intermediate step2 Step 2: Reduce Nitro Groups (Catalytic Hydrogenation) intermediate->step2 final_product Final Product: 3,4'-Diamino-diphenyl Ether step2->final_product

Caption: Logical diagram illustrating the synthetic strategy rationale.

References

3,4'-Dichlorodiphenyl Ether: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dichlorodiphenyl ether is a key aromatic ether that serves as a versatile building block in the synthesis of a variety of commercially important molecules. Its distinct substitution pattern, featuring chlorine atoms on both phenyl rings, provides reactive sites for further functionalization, making it a valuable precursor in the agrochemical and polymer industries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a widely used fungicide and a high-performance polymer monomer.

Key Applications

The primary applications of this compound as a synthetic building block are centered on two main areas:

  • Agrochemicals: It is a crucial starting material for the synthesis of the broad-spectrum triazole fungicide, Difenoconazole. The synthesis involves a multi-step process initiated by a Friedel-Crafts acylation of the diphenyl ether core.

  • High-Performance Polymers: this compound can be converted into 3,4'-diaminodiphenyl ether, a valuable monomer used in the production of high-performance polyamides and polyimides. These polymers are known for their excellent thermal stability and mechanical properties.

Application 1: Synthesis of the Fungicide Difenoconazole

Difenoconazole is a systemic fungicide that controls a wide range of fungal pathogens in various crops. Its synthesis from this compound proceeds through a series of key transformations, beginning with the introduction of an acetophenone moiety.

Experimental Workflow: Synthesis of Difenoconazole

start This compound step1 Friedel-Crafts Acylation start->step1 intermediate1 2-Chloro-4-(4-chlorophenoxy)acetophenone step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 2-Bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one step2->intermediate2 step3 Ketalization intermediate2->step3 intermediate3 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane step3->intermediate3 step4 Condensation with 1,2,4-Triazole intermediate3->step4 end Difenoconazole step4->end

Caption: Synthetic route to Difenoconazole from this compound.

Quantitative Data for Difenoconazole Synthesis
Step No.ReactionReactantsKey ReagentsProductYield (%)Purity (%)
1Friedel-Crafts AcylationThis compoundChloroacetyl chloride, Anhydrous AlCl₃2-Chloro-4-(4-chlorophenoxy)acetophenone95-98>98
2Bromination2-Chloro-4-(4-chlorophenoxy)acetophenoneBromine2-Bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one~95-
3Ketalization2-Bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one1,2-Propanediol, p-Toluenesulfonic acid2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane--
4Condensation2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane1,2,4-Triazole, Sodium saltDifenoconazole->95
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(4-chlorophenoxy)acetophenone (Friedel-Crafts Acylation)

  • Apparatus: A 1000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure:

    • To the flask, add 500 mL of dry dichloroethane and 134 g of anhydrous aluminum trichloride. Stir the mixture for 30 minutes.

    • Add 103 g of chloroacetyl chloride and continue stirring at 20-25 °C for 30 minutes.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 183 g of this compound dropwise, maintaining the reaction temperature between 5-10 °C. The addition should take approximately 2 hours.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to 25-30 °C. Maintain this temperature for 2 hours.

    • Monitor the reaction by a suitable analytical method (e.g., TLC or GC) until the content of this compound is less than 1%.

    • Pour the reaction mixture into 1000 mL of ice-cold water and stir for 10 minutes.

    • Separate the organic layer, wash it once with water, once with 5% sodium bicarbonate solution, and then with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation to yield 2-chloro-4-(4-chlorophenoxy)acetophenone.

Application 2: Synthesis of 3,4'-Diaminodiphenyl Ether for High-Performance Polymers

3,4'-Diaminodiphenyl ether is a monomer used in the synthesis of polyamides and polyimides, which are known for their high thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of this diamine from this compound typically involves a two-step process: nitration followed by reduction.

Logical Workflow for the Synthesis of 3,4'-Diaminodiphenyl Ether

start This compound step1 Nitration start->step1 intermediate1 Dinitro Derivative step1->intermediate1 step2 Reduction intermediate1->step2 end 3,4'-Diaminodiphenyl Ether step2->end

Caption: General route for the synthesis of 3,4'-Diaminodiphenyl Ether.

Quantitative Data for 3,4'-Diaminodiphenyl Ether Synthesis
Step No.ReactionReactantsKey ReagentsProductYield (%)
1NitrationThis compoundNitrating agent (e.g., HNO₃/H₂SO₄)Dinitrodichlorodiphenyl ether-
2ReductionDinitrodichlorodiphenyl etherReducing agent (e.g., H₂, Pd/C)3,4'-Diaminodiphenyl etherHigh
Detailed Experimental Protocols

Protocol 2: Synthesis of 3,4'-Diaminodiphenyl Ether (General Procedure)

  • Nitration:

    • Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the solution in an ice bath.

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature.

    • After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

    • Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

    • Filter, wash the solid with water until neutral, and dry.

  • Reduction:

    • Suspend the dinitro derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3,4'-diaminodiphenyl ether.

    • The product can be purified by recrystallization from a suitable solvent.

Signaling Pathway Visualization

Difenoconazole, synthesized from this compound, acts by inhibiting the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Pathway and Inhibition by Difenoconazole

cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols 14α-demethylase ergosterol Ergosterol intermediate_sterols->ergosterol membrane_disruption Disrupted Cell Membrane Integrity difenoconazole Difenoconazole difenoconazole->inhibition inhibition->lanosterol Inhibition cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Difenoconazole inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 3,4'-dichlorodiphenyl ether, a key intermediate in the production of pharmaceuticals and agrochemicals. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction, for which two primary synthetic routes are outlined and compared.

Data Presentation

The following tables summarize quantitative data from various published protocols for the two main synthetic routes to this compound. This allows for a direct comparison of reaction conditions and reported yields.

Route A: Reaction of 4-Chlorophenol with 1,3-Dichlorobenzene

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Basic Copper CarbonatePotassium CarbonateN-Methylpyrrolidone (NMP)170-1808>90[1][2]
Cuprous Chloride (CuCl)Caustic Lye (NaOH)Dimethylformamide (DMF)165580-81
Cuprous Chloride (CuCl)Sodium Hydroxide (NaOH)Dimethyl Sulfoxide (DMSO)175285[3]
Copper(II) AcetateSodium Hydroxide (NaOH)Dimethylformamide (DMF)155-1651888.8[1]
Cuprous Oxide (CuO)Not SpecifiedDimethylacetamide (DMAc)110-150Not SpecifiedNot Specified

Route B: Reaction of 3-Chlorophenol with 1,4-Dichlorobenzene

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cuprous Chloride (CuCl) / KINot SpecifiedNot Specified165Not SpecifiedNot Specified[4]
Cuprous Oxide (CuO)Sodium Hydroxide (NaOH)Dimethylacetamide (DMAc)150Not SpecifiedNot Specified[5]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound via the reaction of 4-chlorophenol and 1,3-dichlorobenzene, adapted from a high-yield procedure[1][2]. This method is recommended for its high yield and detailed procedural description.

Materials:

  • 4-Chlorophenol

  • 1,3-Dichlorobenzene

  • Potassium Carbonate (K₂CO₃)

  • Basic Copper Carbonate (Cu(OH)₂·CuCO₃)

  • N-Methylpyrrolidone (NMP)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, stirrer, etc.)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a distillation head, add 1 mole equivalent of 4-chlorophenol, 4 to 5 mole equivalents of 1,3-dichlorobenzene, and 1 to 1.5 mole equivalents of potassium carbonate. Add N-methylpyrrolidone (1 to 2 mole equivalents) as a dipolar aprotic solubilizer.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Initial Heating: Begin stirring and heat the mixture to a temperature of 170-180°C.

  • Catalyst Addition: Once the reaction temperature is reached, add 0.1 to 0.9 mol% of basic copper carbonate to the mixture.

  • Water Removal: Continue heating at 170-173°C. Water formed during the reaction will begin to distill off.

  • Reaction Monitoring: Maintain the reaction at this temperature with continuous stirring for approximately 8 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The solid by-products (potassium chloride and copper oxides) can be removed by filtration.

  • Work-up and Purification:

    • The filtrate contains the product, unreacted 1,3-dichlorobenzene, 4-chlorophenol, and NMP.

    • These "low-boiling" components can be removed by distillation, initially through a short column.

    • The desired this compound can then be purified by vacuum distillation, yielding a product with a purity of >99% (GC)[1].

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

SynthesisReaction cluster_reactants Reactants cluster_reagents Reagents 4-Chlorophenol 4-Chlorophenol Plus1 + 4-Chlorophenol->Plus1 1,3-Dichlorobenzene 1,3-Dichlorobenzene 1,3-Dichlorobenzene->Plus1 Base K₂CO₃ Plus2 + Base->Plus2 Catalyst Basic Copper Carbonate Catalyst->Plus2 Solvent NMP Solvent->Plus2 Arrow Plus1->Arrow Plus2->Arrow Product This compound Arrow->Product

Caption: Ullmann condensation for this compound.

SynthesisWorkflow A Charge Reactants (4-Chlorophenol, 1,3-Dichlorobenzene, K₂CO₃, NMP) B Purge with N₂ A->B C Heat to 170-180°C B->C D Add Copper Catalyst C->D E Reaction & Water Removal (8h) D->E F Cool to RT E->F G Filter Solids F->G H Distill Low Boilers G->H I Vacuum Distill Product H->I

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: 3,4'-Dichlorodiphenyl Ether as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3,4'-Dichlorodiphenyl ether as a reference standard in pharmaceutical quality control and environmental analysis. The methodologies outlined are intended to serve as a comprehensive guide for the accurate quantification of this compound in various matrices.

Pharmaceutical Application: Quantification of this compound as a Process-Related Impurity in Difenoconazole Active Pharmaceutical Ingredient (API)

Scope and Principle:

This compound is a known starting material and potential process-related impurity in the synthesis of the fungicide Difenoconazole.[1] This protocol describes a validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of this compound in Difenoconazole API, ensuring product quality and safety. The method utilizes an external standard for quantification.

Experimental Protocol

1.1. Reagents and Materials:

  • This compound Reference Standard (Purity ≥ 99%)

  • Difenoconazole API (for method development and validation)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥ 98%)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm)

1.2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to establish the calibration curve.

1.3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the Difenoconazole API sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

1.4. HPLC Conditions:

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time Approximately 15 minutes

1.5. Data Analysis and Calculations:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the Difenoconazole API sample using the calibration curve.

The concentration of this compound in the sample (in %) can be calculated using the following formula:

% Impurity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Data Presentation: Method Validation Summary

The following tables summarize the typical performance characteristics of the described HPLC method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
0.15,230
0.526,150
1.052,300
2.5130,750
5.0261,500
10.0523,000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Spike Recovery)

Spike LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low0.50.4998.0
Medium2.52.53101.2
High7.57.4599.3
Average Recovery (%) 99.5

Table 3: Precision (Repeatability)

Sample IDConcentration (µg/mL)
12.51
22.49
32.53
42.48
52.52
62.50
Mean 2.505
RSD (%) 0.75

Workflow Diagram

pharmaceutical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Weigh 3,4'-Dichlorodiphenyl ether Reference Standard stock_sol Prepare Stock Standard Solution ref_std->stock_sol api_sample Weigh Difenoconazole API Sample sample_sol Prepare Sample Solution api_sample->sample_sol work_std Prepare Working Standard Solutions stock_sol->work_std hplc_analysis HPLC Analysis work_std->hplc_analysis sample_sol->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify Impurity cal_curve->quant report Report Results quant->report

Caption: Workflow for the quantification of this compound in Difenoconazole API.

Environmental Application: Determination of this compound in Water Samples

Scope and Principle:

Polychlorinated diphenyl ethers (PCDEs) are a class of persistent organic pollutants found in the environment.[2] This protocol details a method for the determination of this compound in water samples using Gas Chromatography with Electron Capture Detection (GC-ECD). The method involves liquid-liquid extraction of the analyte from the water sample followed by analysis. An external standard is used for quantification.

Experimental Protocol

2.1. Reagents and Materials:

  • This compound Reference Standard (Purity ≥ 99%)

  • Hexane (Pesticide residue grade)

  • Dichloromethane (Pesticide residue grade)

  • Sodium sulfate (anhydrous, analytical grade, baked at 400 °C for 4 hours)

  • Deionized water (18 MΩ·cm)

  • Separatory funnels (1 L)

  • Glass wool

  • Rotary evaporator

  • Nitrogen evaporator

2.2. Standard Solution Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with hexane to achieve concentrations ranging from 0.1 ng/mL to 10 ng/mL for the calibration curve.

2.3. Sample Preparation (Liquid-Liquid Extraction):

  • Collect a 1 L water sample in a clean glass bottle.

  • Transfer the sample to a 1 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, collecting the extracts in the same flask.

  • Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2.4. GC-ECD Conditions:

ParameterCondition
Instrument Gas Chromatograph with Electron Capture Detector (GC-ECD)
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Nitrogen or Helium, constant flow (e.g., 1.2 mL/min)
Injector Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Temperature 300 °C
Makeup Gas Nitrogen

2.5. Data Analysis and Calculations:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the extracted sample using the calibration curve.

  • The concentration in the original water sample is calculated by accounting for the initial sample volume and the final extract volume.

Data Presentation: Method Performance

Table 4: Calibration Data

Concentration (ng/mL)Peak Area (arbitrary units)
0.11,500
0.57,500
1.015,000
2.537,500
5.075,000
10.0150,000
Correlation Coefficient (r²) ≥ 0.998

Table 5: Method Detection Limit (MDL) and Limit of Quantification (LOQ)

ParameterValue (ng/L)
MDL0.5
LOQ1.5

Table 6: Spike Recovery in Water Samples

Spike LevelSpiked Concentration (ng/L)Measured Concentration (ng/L)Recovery (%)
Low54.692.0
Medium2019.195.5
High5048.296.4
Average Recovery (%) 94.6

Workflow Diagram

environmental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing water_sample Collect 1L Water Sample lle Liquid-Liquid Extraction water_sample->lle ref_std Prepare 3,4'-Dichlorodiphenyl ether Standards gc_ecd_analysis GC-ECD Analysis ref_std->gc_ecd_analysis drying Drying with Na2SO4 lle->drying concentration Concentration drying->concentration concentration->gc_ecd_analysis data_acq Data Acquisition gc_ecd_analysis->data_acq cal_curve Establish Calibration Curve data_acq->cal_curve quant Quantify Analyte cal_curve->quant report Report Concentration in Water quant->report

Caption: Workflow for the determination of this compound in water samples.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dichlorodiphenyl ether is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The traditional batch synthesis, often relying on the Ullmann condensation, typically involves high temperatures, long reaction times, and potential safety hazards associated with batch processing. Continuous flow chemistry offers a promising alternative, providing advantages such as enhanced heat and mass transfer, improved safety, better reproducibility, and the potential for straightforward scalability. These application notes provide a detailed protocol for the continuous flow synthesis of this compound, leveraging the principles of the Ullmann condensation in a modern, intensified process.

Reaction Principle

The synthesis is based on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. In this case, a phenoxide reacts with an aryl halide. The continuous flow process involves the reaction of p-chlorophenol with m-dichlorobenzene in the presence of a base and a copper-based catalyst.

Experimental Protocols

This section details the methodology for the continuous flow synthesis of this compound. The protocol is adapted from established continuous flow methodologies for Ullmann-type reactions.

Materials and Reagents:

  • p-Chlorophenol

  • m-Dichlorobenzene

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Polyvinylpyrrolidone (emulsifying agent)

  • Copper(I) chloride (CuCl) or nanoscale iron powder (catalyst)

  • Nitrogen (N₂) gas

  • Deionized water

Equipment:

  • High-pressure liquid phase pump

  • Tubular reactor (e.g., PFA or stainless steel tubing)

  • Heating system for the reactor (e.g., oil bath, heating block)

  • Back pressure regulator

  • Feed vessels for reactant solutions

  • Product collection vessel

  • Standard laboratory glassware

  • Analytical equipment (e.g., High-Performance Liquid Chromatography - HPLC)

Protocol for Continuous Flow Synthesis:

  • Preparation of the Reaction Mixture:

    • In a suitable vessel, dissolve p-chlorophenol and sodium hydroxide in m-dichlorobenzene.

    • Heat the mixture to 90°C for 1 hour to form the sodium p-chlorophenolate.

    • Remove the water formed during the reaction under reduced pressure.

    • To the dehydrated mixture, add dimethyl sulfoxide (DMSO), polyvinylpyrrolidone, and the chosen catalyst (e.g., CuCl or nanoscale iron powder). This forms the final reaction mixture to be pumped through the reactor.

  • Continuous Flow Reactor Setup and Operation:

    • Assemble the continuous flow system as depicted in the workflow diagram below.

    • Purge the tubular reactor with nitrogen gas.

    • Set the desired reaction temperature (e.g., 175°C) for the reactor.

    • Set the system pressure using the back pressure regulator (e.g., 0.3 MPa).

    • Pump the prepared reaction mixture into the tubular reactor at a constant flow rate (e.g., 1.2 mL/min) using a high-pressure liquid phase pump.

    • The residence time in the reactor is determined by the reactor volume and the flow rate (e.g., a 48 mL reactor volume at a 1.2 mL/min flow rate results in a 40-minute residence time).

    • Continuously collect the product stream from the reactor outlet.

  • Work-up and Analysis:

    • Monitor the reaction progress by analyzing samples of the output stream using HPLC to confirm the consumption of the starting material.

    • Once the reaction reaches a steady state, collect the product mixture.

    • Filter the collected solution to remove the catalyst.

    • Recover m-dichlorobenzene and DMSO by distillation.

    • Purify the crude product by vacuum distillation to obtain this compound.

    • Characterize the final product for purity and identity using appropriate analytical techniques (e.g., GC-MS, NMR).

Data Presentation

The following table summarizes quantitative data from a continuous flow synthesis of this compound, highlighting the effect of different catalysts on the reaction outcome.

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]
Reactants
p-Chlorophenol50g (0.39 mol)50g (0.39 mol)50g (0.39 mol)
m-Dichlorobenzene572g (3.9 mol)572g (3.9 mol)572g (3.9 mol)
Sodium Hydroxide16.3g (0.41 mol)15.5g (0.39 mol)15.5g (0.39 mol)
Solvent/Additives
DMSO15.5g (0.2 mol)30.3g (0.39 mol)30.3g (0.39 mol)
Polyvinylpyrrolidone-0.2g0.2g
Catalyst
TypeCuClCuClNanoscale iron powder
Amount1g1g1g
Reaction Conditions
ModeBatchContinuous FlowContinuous Flow
Temperature175°C175°C175°C
PressureAtmospheric0.3 MPa0.3 MPa
Flow RateN/A1.2 mL/min1.2 mL/min
Residence Time2 hours40 min40 min
Results
Product Yield--38% (35.3g)
Product Purity>99% (by HPLC)>99% (by HPLC)98.6%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactant Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up & Purification p_chlorophenol p-Chlorophenol mixing_vessel Mixing & Dehydration Vessel p_chlorophenol->mixing_vessel m_dichlorobenzene m-Dichlorobenzene m_dichlorobenzene->mixing_vessel naoh NaOH naoh->mixing_vessel dmso DMSO dmso->mixing_vessel catalyst Catalyst catalyst->mixing_vessel pump High-Pressure Pump mixing_vessel->pump reactor Heated Tubular Reactor (175°C, 0.3 MPa) pump->reactor 1.2 mL/min bpr Back Pressure Regulator reactor->bpr 40 min residence collection Product Collection bpr->collection filtration Filtration collection->filtration distillation Solvent Recovery (Distillation) filtration->distillation vac_dist Product Purification (Vacuum Distillation) distillation->vac_dist final_product This compound vac_dist->final_product

Caption: Experimental workflow for the continuous flow synthesis of this compound.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p_chlorophenol p-Chlorophenol plus + p_chlorophenol->plus arrow m_dichlorobenzene m-Dichlorobenzene plus->m_dichlorobenzene catalyst CuCl or Fe catalyst catalyst->arrow base NaOH base->arrow solvent DMSO solvent->arrow temp 175°C temp->arrow process Continuous Flow process->arrow product This compound arrow->product plus2 + product->plus2 nacl NaCl plus3 + nacl->plus3 h2o H₂O plus2->nacl plus3->h2o

Caption: Ullmann condensation for the synthesis of this compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • p-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • m-Dichlorobenzene: Harmful and an environmental hazard. Avoid inhalation and skin contact.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with care.

  • Copper(I) chloride: Harmful if swallowed or inhaled.

  • High-Pressure Operations: The continuous flow system will be under pressure. Ensure all fittings are secure and the system is pressure-tested before introducing reactants. Use a blast shield for added protection.

Conclusion

The continuous flow synthesis of this compound via an Ullmann-type condensation offers a safe, efficient, and scalable method for the production of this important chemical intermediate. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to achieve high yields and purity. The protocols and data presented herein provide a solid foundation for researchers and professionals in the pharmaceutical and agrochemical industries to implement this modern synthetic technology.

References

Application Notes and Protocols: Synthesis of High-Temperature Heat Carriers from 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature heat carriers are critical fluids in a multitude of industrial and research applications, including in the pharmaceutical and chemical synthesis sectors for precise temperature control of reactions. Polyphenyl ethers (PPEs) are a class of compounds renowned for their exceptional thermal and oxidative stability, making them prime candidates for high-temperature applications.[1][2] 3,4'-Dichlorodiphenyl ether serves as a valuable precursor for the synthesis of these robust heat transfer fluids.[3][4] The methodology primarily involves an Ullmann condensation reaction, a copper-catalyzed process that couples aryl halides to form more complex aromatic ethers.[5][6] This document provides detailed application notes and a representative experimental protocol for the synthesis of a polyphenyl ether-based high-temperature heat carrier from this compound.

Data Presentation

PropertyTypical Value RangeUnitNotes
Thermal Stability
Decomposition Temperature> 400°CPPEs are known for their high thermal stability.[1]
Maximum Bulk Temperature315 - 370°CThe maximum operating temperature is dependent on the specific composition of the PPE mixture.
Physical Properties
AppearanceColorless to yellow oil-The color may depend on the purity of the final product.
Boiling Point340 - 375°CThe boiling point will be a range due to the mixture of oligomers. This range is based on data for PCBs with similar aromatic structures.[7]
Pour Point5 - 15°CThe pour point is influenced by the isomer distribution and chain length of the PPEs.[9]
Density (at 30 °C)~1.44g/cm³Based on data for PCBs.[7]
Safety
Flash Point141 - 196°CBased on data for PCBs.[7]
SolubilityInsolublein waterSoluble in nonpolar organic solvents.[2]
Environmental Note Polychlorinated aromatic compounds can be persistent in the environment and may have associated health risks. Handle and dispose of with appropriate precautions.[4]

Experimental Protocols

The following is a representative protocol for the synthesis of a polyphenyl ether-based high-temperature heat carrier from this compound via a modified Ullmann self-condensation reaction. This protocol is based on general procedures for Ullmann condensations of aryl halides.[3][5][6]

Objective: To synthesize a mixture of polychlorinated polyphenyl ethers suitable for use as a high-temperature heat carrier.

Materials:

  • This compound (≥98% purity)

  • Activated Copper powder

  • Potassium carbonate (anhydrous, finely ground)

  • High-boiling point aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble the three-necked flask with a mechanical stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen/argon inlet.

    • Ensure all glassware is thoroughly dried before use.

    • Charge the flask with this compound, an equimolar amount of potassium carbonate, and a catalytic amount of activated copper powder (approximately 5-10 mol% relative to the dichlorodiphenyl ether).

    • Add a high-boiling point aprotic polar solvent (e.g., NMP) to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

    • Add a small amount of toluene to the reaction mixture to act as an azeotroping agent for water removal.

  • Reaction:

    • Begin stirring the mixture and purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.

    • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue to heat at reflux until no more water is collected in the Dean-Stark trap.

    • After the water has been removed, carefully distill off the toluene.

    • Increase the reaction temperature to 180-220°C and maintain it for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with toluene.

    • Filter the mixture through a pad of diatomaceous earth to remove the copper catalyst and any inorganic salts. Wash the filter cake with additional toluene.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with a 10% hydrochloric acid solution to remove any remaining copper salts, followed by water, and finally a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

    • The crude product, a viscous oil, is then purified by vacuum distillation to remove any unreacted starting material and low-boiling oligomers. The high-boiling fraction containing the desired polyphenyl ether mixture is collected.

Visualizations

Synthesis_Pathway DCDPE This compound Intermediate Aryl-Copper Intermediate DCDPE->Intermediate Ullmann Condensation Reagents Cu Catalyst K2CO3 High-Boiling Solvent PPE Polychlorinated Polyphenyl Ether (Heat Carrier) Intermediate->PPE KCl KCl Intermediate->KCl

Synthesis of Polychlorinated Polyphenyl Ether.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup Azeotrope 2. Azeotropic Water Removal Setup->Azeotrope Condensation 3. Ullmann Condensation (180-220°C, 12-24h) Azeotrope->Condensation Cooling 4. Cooling & Dilution Condensation->Cooling Filtration 5. Filtration Cooling->Filtration Washing 6. Liquid-Liquid Extraction Filtration->Washing Drying 7. Drying Washing->Drying Evaporation 8. Solvent Removal Drying->Evaporation Distillation 9. Vacuum Distillation Evaporation->Distillation

Experimental Workflow for Heat Carrier Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 3,4'-Dichlorodiphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-Dichlorodiphenyl ether. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. For this specific ether, two main routes are described in the literature: the reaction of 4-chlorophenol with 1,3-dichlorobenzene or the reaction of 3-chlorophenol with 1,4-dichlorobenzene.[1][2] The choice between these routes is often determined by the availability and cost of the starting materials, as well as the ease of separation of the product from unreacted starting materials.[1][2]

Q2: What are the key reaction components for a successful Ullmann condensation to synthesize this compound?

A2: A typical Ullmann condensation for this synthesis includes:

  • Aryl Halide: Either 1,3-dichlorobenzene or 1,4-dichlorobenzene.

  • Phenol: 4-chlorophenol or 3-chlorophenol.

  • Base: A base is required to generate the phenoxide in situ. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) or caustic lye.[1][3]

  • Copper Catalyst: Various copper catalysts are effective, including cuprous chloride (CuCl), cuprous oxide (Cu₂O), and basic copper carbonate (Cu(OH)₂·CuCO₃).[1][3]

  • Solvent: High-boiling point, polar aprotic solvents are generally preferred. Examples include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[3][4][5]

Q3: What are typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the specific reaction conditions. However, optimized processes report yields ranging from 80% to over 90%.[1][3][4] For example, a process reacting 4-chlorophenol with m-dichlorobenzene in the presence of cuprous chloride and DMF has reported yields of 80-81%.[3] Another process using potassium carbonate as the base and basic copper carbonate as the catalyst in NMP has achieved distilled yields above 90%.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.Use a fresh, high-quality copper catalyst. Some protocols suggest the in-situ generation of activated copper powder.[5]
Presence of Water: Moisture can deactivate the catalyst and interfere with the formation of the phenoxide.Ensure all reactants and solvents are anhydrous. Use dried glassware. Some procedures involve azeotropic removal of water before adding the catalyst.[1][3]
Insufficiently Strong Base: The chosen base may not be strong enough to completely deprotonate the phenol.Consider using a stronger base. For example, if using potassium carbonate, ensure it is anhydrous and of a suitable grade. Sodium hydroxide is also a common choice.[1][3]
Low Reaction Temperature: Ullmann condensations often require high temperatures to proceed at a reasonable rate.[5]Gradually increase the reaction temperature, typically in the range of 140-200°C, while monitoring the reaction progress.[4]
Formation of Side Products Side Reactions: At high temperatures, side reactions such as reduction of the aryl halide or homocoupling of the reactants can occur.Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing side reactions. The use of specific ligands for the copper catalyst can sometimes improve selectivity.
Excess Reactant: An inappropriate stoichiometric ratio of reactants can lead to unreacted starting materials and potential side reactions.Carefully control the stoichiometry. An excess of the dichlorobenzene component is often used to drive the reaction to completion.[1]
Difficulty in Product Isolation and Purification High-Boiling Point Solvent: Solvents like DMF, DMSO, and NMP have high boiling points, making them difficult to remove.[6]If the product is not polar, dilute the reaction mixture with a large volume of water and extract the product with a nonpolar solvent. Then, thoroughly wash the organic layer with water to remove the high-boiling point solvent.[6]
Complex Product Mixture: The final product may be contaminated with unreacted starting materials and side products.Purification is typically achieved by fractional distillation under reduced pressure. This is an effective method for separating the desired this compound from higher and lower boiling point impurities.[1][4]

Experimental Protocols & Data

Protocol 1: Synthesis using 4-Chlorophenol and m-Dichlorobenzene with Cuprous Chloride

This protocol is based on a patented industrial process.[3]

Reactants and Reagents:

Component Amount Molar Ratio
4-Chlorophenol128.5 g1.0
m-Dichlorobenzene1325 g~9.0
44% Caustic Lye93.5 g~1.0
Cuprous Chloride (CuCl)1.92 g~0.02
Dimethylformamide (DMF)62 g-

Procedure:

  • Charge a 3-liter, 4-neck round-bottomed flask with 4-chlorophenol, m-dichlorobenzene, and 44% caustic lye.

  • Heat the mixture to reflux and collect the water using a Dean-Stark apparatus. Continue refluxing for 3 hours at 175°C to ensure complete removal of water. The sodium 4-chlorophenolate will separate as a solid.

  • Cool the reaction mass to 140°C.

  • Add dimethylformamide and cuprous chloride to the reaction mass.

  • Heat the mass to 165°C and maintain this temperature for 5 hours.

  • Cool the reaction mass to 30°C and add 200 ml of water.

  • Adjust the pH to 12-13 with 44% caustic lye.

  • Filter the mixture to remove the byproduct sodium chloride.

  • Separate the organic layer. Wash the organic layer with water.

  • Acidify the aqueous layer with concentrated sulfuric acid to a pH of 2.0-2.5 and extract with m-dichlorobenzene to recover unreacted 4-chlorophenol.

  • Combine the organic layers and recover the m-dichlorobenzene under reduced pressure to obtain the crude product.

  • The reported yield of this compound is 80-81% with respect to the reacted phenol.[3]

Protocol 2: Synthesis using 4-Chlorophenol and 1,3-Dichlorobenzene with Basic Copper Carbonate

This protocol is based on a patented process focused on high yield and purity.[1]

Reactants and Reagents:

Component Amount (Example) Molar Ratio
1,3-Dichlorobenzene1100 kg~5.1
N-Methylpyrrolidone (NMP)300 kg-
4-Chlorophenol260 kg (initial)1.0 (initial)
Potassium Carbonate310 kg~1.1
Basic Copper Carbonate3 kg (initial)~0.006
4-Chlorophenol260 kg (second addition)1.0 (second addition)
Basic Copper Carbonate3 kg (second addition)~0.006

Procedure:

  • Initially charge a reactor with 1,3-dichlorobenzene and NMP.

  • Add the first portion of 4-chlorophenol and potassium carbonate.

  • Add the initial amount of basic copper carbonate under a nitrogen atmosphere.

  • Heat the contents to 170-173°C with stirring, removing the water formed by distillation.

  • Maintain the reaction at this temperature for 3 hours.

  • Add the second portion of basic copper carbonate, followed by the slow addition of the remaining 4-chlorophenol.

  • Continue stirring at this temperature for an additional 2-6 hours.

  • After cooling, work up the reaction mixture by adjusting the pH to 6-6.5 after separating the solid residue.

  • The product is then purified by distillation. The "low-boiling components" (NMP, 1,3-dichlorobenzene, and 4-chlorophenol) are first removed, followed by distillation of the this compound.

  • This process reports a distilled yield of over 90% with a purity of >99%.[1]

Visualizations

Ullmann Condensation Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Ullmann Condensation cluster_workup Workup & Purification start Start: 4-Chlorophenol + Base (e.g., NaOH or K2CO3) phenoxide In-situ formation of Sodium/Potassium 4-Chlorophenoxide start->phenoxide Deprotonation reactants 1,3-Dichlorobenzene + 4-Chlorophenoxide phenoxide->reactants catalyst Add Copper Catalyst (e.g., CuCl, Cu2O) & Solvent (e.g., DMF, NMP) reactants->catalyst heating Heat to 140-200°C catalyst->heating product Formation of this compound heating->product quench Quench Reaction (e.g., with water) product->quench extraction Solvent Extraction quench->extraction distillation Fractional Distillation under reduced pressure extraction->distillation final_product Pure this compound distillation->final_product

Caption: General workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst water_presence Presence of Water low_yield->water_presence low_temp Low Reaction Temperature low_yield->low_temp base_issue Incorrect Base Strength low_yield->base_issue use_fresh_catalyst Use Fresh Catalyst inactive_catalyst->use_fresh_catalyst anhydrous_conditions Ensure Anhydrous Conditions water_presence->anhydrous_conditions increase_temp Increase Temperature low_temp->increase_temp stronger_base Use Stronger Base base_issue->stronger_base

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Ullmann Ether Synthesis of Dichlorodiphenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Ullmann ether synthesis of dichlorodiphenyl ethers. The information is tailored to help you optimize your reaction conditions, minimize side reactions, and improve overall yield and purity.

Troubleshooting Guides

Problem 1: Low or No Yield of Dichlorodiphenyl Ether

Low or nonexistent yields are a frequent challenge in Ullmann ether synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inactive Catalyst The copper(I) catalyst is susceptible to oxidation. Ensure you are using a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, or Cu₂O). Consider using freshly prepared activated copper powder. The active catalytic species is believed to be Cu(I).[1][2]
Inappropriate Ligand Ligands are often crucial for accelerating the reaction and allowing for milder conditions.[3] For the synthesis of dichlorodiphenyl ethers, N,N- and N,O-chelating ligands can be effective. A screening of different ligand classes, such as amino acids (e.g., N,N-dimethylglycine) or phenanthrolines, may be necessary to find the optimal one for your specific substrates.[3]
Suboptimal Base The choice of base is critical. For non-polar solvents like toluene or xylene, potassium carbonate (K₂CO₃) can be effective. In polar aprotic solvents such as DMF or acetonitrile, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[4] The base's strength and solubility can significantly impact the reaction rate and yield.
Incorrect Solvent High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are traditionally used.[5] However, for certain catalyst-ligand systems, non-polar solvents like toluene or xylene can also be effective.[4][6] The solvent should be anhydrous to prevent side reactions.
Reaction Temperature Too Low While modern ligand-accelerated Ullmann reactions can proceed at lower temperatures (90-120 °C), traditional protocols often require higher temperatures (up to 210 °C).[3][5] If no reaction is observed, a gradual increase in temperature may be necessary.
Poor Quality of Reactants Ensure the dichlorobenzene and chlorophenol starting materials are pure and dry. Impurities can interfere with the catalytic cycle.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_reactants Verify Purity and Dryness of Reactants start->check_reactants check_catalyst Evaluate Copper Catalyst Activity check_reactants->check_catalyst Reactants OK check_ligand Assess Ligand Suitability check_catalyst->check_ligand Catalyst Active check_base Review Base Choice and Strength check_ligand->check_base Ligand Appropriate check_solvent Examine Solvent Compatibility and Dryness check_base->check_solvent Base Suitable optimize_temp Optimize Reaction Temperature check_solvent->optimize_temp Solvent OK success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in the Ullmann ether synthesis of dichlorodiphenyl ethers.

Problem 2: Significant Formation of Side Products

The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired dichlorodiphenyl ether. The primary side reactions to consider are reductive dehalogenation and homo-coupling.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
Reductive Dehalogenation This involves the replacement of one or both chlorine atoms on the dichlorobenzene or chlorophenol with hydrogen. This leads to the formation of monochlorinated diphenyl ethers or diphenyl ether itself. The presence of protic impurities (e.g., water) can exacerbate this side reaction.[7]- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.- Operate the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize moisture contamination.- Optimize the base and temperature; overly harsh conditions can promote dehalogenation.
Homo-coupling This reaction involves the coupling of two molecules of the same aryl halide, leading to the formation of polychlorinated biphenyls (from dichlorobenzene) or polychlorinated dihydroxybiphenyls (from chlorophenol). This is a classic Ullmann reaction that can compete with the desired ether synthesis.[8][9]- Use of an appropriate ligand can enhance the rate of the desired cross-coupling reaction over homo-coupling.- Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes favor the desired reaction.- Lowering the reaction temperature, if possible with an efficient catalyst/ligand system, can reduce the rate of homo-coupling.
Formation of Polychlorinated Diphenyl Ethers In some cases, further reactions can lead to the formation of diphenyl ethers with a higher degree of chlorination than the desired product.- Precise control over reaction time and temperature is crucial. Over-running the reaction can lead to further substitutions.- Use of a selective catalyst-ligand system that favors monosubstitution.

Reaction Pathways and Side Reactions:

reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reactions A Dichlorobenzene + Chlorophenol B Dichlorodiphenyl Ether A->B Ullmann Ether Synthesis C Reductive Dehalogenation Products (e.g., Monochlorodiphenyl ether) A->C Undesired Pathway 1 D Homo-coupling Products (e.g., Polychlorinated biphenyls) A->D Undesired Pathway 2

Caption: Desired reaction pathway versus common side reactions in the Ullmann synthesis of dichlorodiphenyl ethers.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the synthesis of dichlorodiphenyl ethers?

A1: Copper(I) salts such as cuprous iodide (CuI), cuprous bromide (CuBr), and cuprous oxide (Cu₂O) are generally the most effective catalysts for this reaction.[4] While metallic copper (Cu(0)) and copper(II) salts can also be used, they are often less efficient as the active catalytic species is believed to be Cu(I).[1][2] If using Cu(0) or Cu(II), the reaction conditions must facilitate the in-situ formation of Cu(I).

Q2: How do I select the right ligand for my specific dichlorodiphenyl ether synthesis?

A2: The choice of ligand can be highly substrate-dependent. For electron-rich aryl halides, which dichlorobenzenes can be, ligands are crucial for achieving reasonable reaction rates and yields under milder conditions.[3] N,N- and N,O-chelating ligands, such as N,N-dimethylglycine, 1,10-phenanthroline, and various diamines, have been shown to be effective.[3] It is often necessary to screen a small library of ligands to identify the optimal one for your specific dichlorobenzene and chlorophenol isomers.

Q3: What is the role of the base, and which one should I use?

A3: The base plays a critical role in deprotonating the phenol to form the more nucleophilic phenoxide. The choice of base can influence the reaction rate and the prevalence of side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The optimal base often depends on the solvent and the specific reactants. For instance, K₂CO₃ is often used in non-polar solvents, while Cs₂CO₃ is a good choice for polar aprotic solvents.[4]

Q4: Can I run the Ullmann ether synthesis of dichlorodiphenyl ethers without a solvent?

A4: While some Ullmann reactions can be performed under solvent-free conditions, it is generally not recommended for the synthesis of dichlorodiphenyl ethers. The high temperatures required can lead to decomposition and an increase in side products. Using a high-boiling, inert solvent allows for better temperature control and a more homogeneous reaction mixture.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] This will allow you to determine the consumption of the starting materials and the formation of the product and any major side products.

Experimental Protocols

General Protocol for the Synthesis of 3,4'-Dichlorodiphenyl Ether:

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 4-Chlorophenol

  • 1,3-Dichlorobenzene

  • Cuprous chloride (CuCl)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-chlorophenol and a stoichiometric amount of base (e.g., NaOH or K₂CO₃).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Azeotropic Water Removal: If using a base that forms water upon reaction with the phenol, heat the mixture to reflux to remove the water azeotropically.

  • Catalyst and Aryl Halide Addition: Cool the mixture to the desired reaction temperature (e.g., 140-165 °C) and add the cuprous chloride catalyst followed by 1,3-dichlorobenzene.

  • Reaction: Heat the reaction mixture under an inert atmosphere for the desired amount of time (typically several hours), monitoring the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: For a specific protocol for the synthesis of this compound, a yield of 80-81% has been reported using 4-chlorophenol and m-dichlorobenzene in the presence of cuprous chloride and DMF at 165°C.[10]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield in a Typical Ullmann Ether Synthesis

Parameter Condition A Condition B Condition C Yield (%)
Catalyst CuI (5 mol%)Cu₂O (5 mol%)CuI (5 mol%)Varies
Ligand NoneN,N-dimethylglycine (10 mol%)1,10-phenanthroline (10 mol%)Varies
Base K₂CO₃Cs₂CO₃K₃PO₄Varies
Solvent TolueneDMFAcetonitrileVaries
Temperature 110 °C90 °C100 °CVaries

Note: This table is illustrative. Actual yields will depend on the specific dichlorobenzene and chlorophenol isomers used.

Table 2: Common Side Products and Their Identification

Side Product Typical Mass Spectral Fragments (m/z) Retention Time Relative to Product (GC)
Monochlorodiphenyl ether[Molecular Ion], [M-Cl]+, [Fragments of phenyl and chlorophenyl rings]Shorter
Polychlorinated biphenyls[Molecular Ion], [M-Cl]+, [M-2Cl]+Varies
Unreacted Chlorophenol[Molecular Ion], [Fragments of chlorophenyl ring]Shorter
Unreacted Dichlorobenzene[Molecular Ion], [M-Cl]+, [M-2Cl]+Shorter

Note: Specific m/z values and retention times will vary depending on the isomers and the analytical method used.

References

Technical Support Center: Purification of Crude 3,4'-Dichlorodiphenyl Ether by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 3,4'-Dichlorodiphenyl ether via distillation. It includes a detailed troubleshooting section, frequently asked questions, an experimental protocol, and key data to ensure a successful and safe purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound? A1: Vacuum distillation is the most effective and widely used method for purifying this compound. This technique is necessary to separate the product from non-volatile impurities, unreacted starting materials, and high-boiling point solvents used in its synthesis.[1][2][3]

Q2: Why is distillation under vacuum required instead of at atmospheric pressure? A2: this compound has a very high boiling point at atmospheric pressure (approximately 318.1°C)[4]. Distilling at this temperature increases the risk of thermal decomposition, which can lead to lower yields and the formation of impurities[5][6]. Vacuum distillation allows the substance to boil at a much lower temperature, mitigating the risk of degradation.

Q3: What are the typical boiling point and pressure conditions for this distillation? A3: The boiling point is dependent on the vacuum achieved. A commonly cited condition is 113°C at a pressure of 0.5 mmHg.[3][7][8] Successful purification requires precise control of both temperature and pressure.

Q4: What are the common impurities found in crude this compound? A4: Crude this compound typically contains impurities from its synthesis, which is often an Ullmann condensation.[9] These can include:

  • Unreacted starting materials: 4-Chlorophenol and 1,3-Dichlorobenzene.[3][9]

  • High-boiling solvents: Such as N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[1][9]

  • Catalyst residues: Copper-based catalysts are common.[1][3]

  • Side-products: Isomeric dichlorodiphenyl ethers or polymeric byproducts.

Q5: What are the critical safety precautions when handling and distilling this compound? A5: this compound is classified as harmful if swallowed and causes skin irritation.[4][10] It is also very toxic to aquatic life.[4][10] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12]

  • Ventilation: Conduct all handling and distillation in a well-ventilated laboratory fume hood.[11]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][11]

  • Spills: In case of a spill, collect the spillage and dispose of it as hazardous waste to prevent environmental release.[4]

Troubleshooting Guide for Distillation

Problem Encountered Possible Cause(s) Recommended Solution(s)
Inability to Achieve Required Vacuum 1. Leaks in the distillation apparatus (glassware joints, tubing).2. Inefficient or faulty vacuum pump.3. Improperly seated stoppers or adapters.1. Check all joints and ensure they are properly sealed with vacuum grease. Inspect all tubing for cracks or poor connections.2. Verify the vacuum pump is functioning correctly and the pump oil is clean and at the proper level.3. Ensure all components of the setup are sealed tightly.
Bumping or Unstable Boiling 1. Lack of nucleation sites for smooth boiling.2. Heating rate is too high or uneven.1. Add a new magnetic stir bar or fresh boiling chips to the distillation flask before heating.2. Heat the flask gradually using a heating mantle with a stirrer. Avoid "hot spots" by ensuring the flask is properly seated in the mantle.[13]
Product in Receiver is Dark or Discolored 1. Thermal decomposition due to excessive temperature.2. Co-distillation of high-boiling impurities.1. Improve the vacuum to allow distillation at a lower temperature. Ensure the heating mantle temperature is not set excessively high.2. Use a fractionating column (e.g., a Vigreux column) to improve separation efficiency. Discard an initial "forerun" fraction which may contain more volatile impurities.[13]
Significant Foaming or Frothing 1. Presence of residual volatile solvents (e.g., DMF, DMSO) from the synthesis reaction.2. Vigorous decomposition of impurities.1. Before distilling the main product, perform an initial, gentle distillation at a moderate vacuum to remove any residual low-boiling solvents.2. Heat the mixture very slowly to control the rate of boiling and decomposition. In extreme cases, a high-boiling anti-foaming agent may be cautiously used.
Low Purification Yield 1. Incomplete distillation (product remaining in the flask).2. Poor separation of fractions, leading to product loss in forerun or tail fractions.3. Product decomposition.1. Ensure the distillation is run to completion by monitoring the temperature and vapor production. Consider insulating the distillation head to minimize heat loss.2. Collect fractions carefully, monitoring the boiling point and pressure closely. Analyze fractions by GC or HPLC to determine where the product is eluting.3. Optimize temperature and pressure to minimize decomposition as described above.

Experimental Protocol: Vacuum Distillation of this compound

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a heating mantle with magnetic stirring, a short fractionating column (Vigreux column is recommended), a distillation head with a thermometer, a condenser, and a receiving flask (or multiple flasks for fraction collection).

  • Use a calibrated manometer (e.g., a digital Pirani gauge) to accurately monitor the pressure.

  • Ensure all glass joints are clean, properly greased, and sealed to prevent leaks.

2. Charging the Flask:

  • Place the crude this compound into the distillation flask, filling it to no more than half of its volume.

  • Add a magnetic stir bar for smooth boiling.

3. System Evacuation and Degassing:

  • Turn on the condenser cooling water.

  • Begin stirring the crude material.

  • Slowly and carefully apply the vacuum. A gradual reduction in pressure helps prevent bumping of any low-boiling impurities or residual solvents.

  • If significant amounts of solvent are present, they may be distilled off at a moderate vacuum before increasing the vacuum to the target level for product distillation.

4. Distillation and Fraction Collection:

  • Once the target vacuum (e.g., ~0.5 mmHg) is stable, begin to gently heat the distillation flask.

  • Increase the temperature gradually until the product begins to distill.

  • Collect a small forerun fraction, which will contain any remaining volatile impurities.

  • When the distillation temperature stabilizes at the expected boiling point for the measured pressure (e.g., ~113°C @ 0.5 mmHg), switch to a clean receiving flask to collect the main product fraction. The product should appear as a colorless to light yellow liquid.[7][8]

  • Continue distillation until the temperature either drops or rises sharply, indicating the main fraction is complete.

5. Shutdown Procedure:

  • Turn off the heating mantle and allow the distillation flask to cool.

  • Once the system has cooled to room temperature, slowly and carefully vent the apparatus to atmospheric pressure. Caution: Do not admit air into a hot system.

  • Turn off the condenser water and disassemble the apparatus.

6. Purity Assessment:

  • Assess the purity of the collected fractions using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >99% can be achieved.[2]

Data Presentation

Table 1: Physical and Distillation Properties of this compound

PropertyValue
CAS Number 6842-62-2[3][4][7][8][10][12][14]
Molecular Formula C₁₂H₈Cl₂O[3][7][8][10][12]
Molecular Weight 239.1 g/mol [3][7][8][10][12]
Appearance Colorless to light yellow liquid[4][7][8][15]
Boiling Point (Atmospheric) 318.1 °C (at 101.3 - 102 kPa)[4]
Boiling Point (Vacuum) 113 °C (at 0.5 mmHg)[3][7][8]
Melting Point -10 °C[3][8]
Flash Point 172 °C (at 101.3 kPa)[4]

Visualization

G start Distillation Problem Encountered p1 Poor Vacuum start->p1 p2 Unstable Boiling (Bumping) start->p2 p3 Product Impure or Dark start->p3 p4 Low Yield start->p4 c1 Possible Causes: • System Leaks • Faulty Pump p1->c1 Identify Cause c2 Possible Causes: • No Boiling Chips/Stirrer • Heating Too Rapidly p2->c2 Identify Cause c3 Possible Causes: • Thermal Decomposition • Poor Separation p3->c3 Identify Cause c4 Possible Causes: • Incomplete Distillation • Decomposition • Poor Fractionation p4->c4 Identify Cause s1 Solutions: • Check/Grease Joints • Inspect Pump & Oil c1->s1 Implement Solution s2 Solutions: • Add Stir Bar/Chips • Heat Gradually c2->s2 Implement Solution s3 Solutions: • Lower Temp (Improve Vacuum) • Use Fractionating Column • Control Distillation Rate c3->s3 Implement Solution s4 Solutions: • Ensure Distillation is Complete • Optimize Temp/Pressure • Collect Fractions Carefully c4->s4 Implement Solution

Caption: Troubleshooting workflow for the distillation of this compound.

References

Byproduct formation in the synthesis of dichlorodiphenyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to byproduct formation during the synthesis of dichlorodiphenyl ethers.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for dichlorodiphenyl ethers, and what are the most common byproducts?

A1: The most common industrial and laboratory method for synthesizing dichlorodiphenyl ethers is the Ullmann condensation.[1][2][3] This reaction involves the copper-catalyzed coupling of an aryl halide (e.g., a dichlorobenzene) with a phenoxide (derived from a chlorophenol).[4][5] Key byproducts that can complicate purification and reduce yields include:

  • Biaryl Compounds: Formed from the homocoupling of two aryl halide molecules.[5]

  • Isomeric Dichlorodiphenyl Ethers: Arise if starting materials are not isomerically pure or if side reactions like halogen exchange or rearrangement occur.

  • Polyether Compounds (Trimers/Polymers): The dichlorodiphenyl ether product can sometimes react further with the chlorophenolate, leading to higher molecular weight impurities.[6]

  • Decomposition Products: The high temperatures (often 160-220°C) required for the Ullmann reaction can lead to the formation of dark, tarry decomposition products.[1][7]

Q2: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my dichlorobenzene starting material. How can I minimize this?

A2: The formation of biaryl byproducts is a classic side reaction in Ullmann condensations. To suppress it, you can:

  • Control Stoichiometry: Use a molar excess of the dichlorobenzene relative to the chlorophenol. A common molar ratio is 2-6 moles of dichlorobenzene to 1 mole of chlorophenol.[6][7] This increases the probability that the catalyst interacts with both reactants rather than two molecules of the aryl halide.

  • Optimize Catalyst: The choice and activation of the copper catalyst are crucial. Using a more reactive, soluble copper(I) source, potentially with a ligand, can sometimes favor the desired cross-coupling over homocoupling.

  • Temperature Control: While high temperatures are necessary, excessive heat can promote the homocoupling side reaction. Operate within the optimal temperature range for your specific reactants, typically between 170-180°C.[8]

Q3: The final product is a mixture of several dichlorodiphenyl ether isomers. What is the cause, and how can I improve selectivity?

A3: Isomeric impurities usually stem from the starting materials. Ensure you are using highly pure, isomerically well-defined dichlorobenzene and chlorophenol. The Ullmann reaction itself is generally not prone to causing isomerization of the aromatic rings. For instance, to synthesize 3,4'-dichlorodiphenyl ether, one must react 4-chlorophenol with 1,3-dichlorobenzene or 3-chlorophenol with 1,4-dichlorobenzene.[8] Using a mixture of dichlorobenzene isomers will inevitably lead to a mixture of product isomers.

Q4: My reaction is very slow or is not going to completion. What are the potential causes?

A4: A sluggish Ullmann condensation can be due to several factors:

  • Catalyst Inactivity: The copper catalyst may be oxidized or poisoned. If using copper metal, it often requires activation (e.g., with iodine or acid wash) to remove the passivating oxide layer.

  • Insufficient Water Removal: The reaction between the phenol and the base (e.g., potassium carbonate) generates water. This water must be effectively removed, often by azeotropic distillation or by heating the mixture, as its presence can hinder the reaction.[6][7][8]

  • Inappropriate Solvent: A high-boiling, polar aprotic solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically required to dissolve the phenoxide salt and facilitate the reaction at high temperatures.[1][6][7]

  • Suboptimal Temperature: The reaction often requires temperatures above 160°C to proceed at a reasonable rate.[7] Ensure your reaction is reaching and maintaining the target temperature.

Q5: During workup, I am losing product. What are the best practices for purification?

A5: The crude reaction mixture contains the product, excess dichlorobenzene, salts (e.g., potassium chloride), and the copper catalyst.[8] A typical workup involves:

  • Filtration: After cooling, the solid salts and copper residues are filtered off. The filter cake should be washed with a solvent (like the excess dichlorobenzene used in the reaction) to recover any trapped product.[8]

  • Acid/Base Wash: The filtrate can be washed to remove any remaining phenate.

  • Distillation: The most common purification method is fractional distillation under reduced pressure. This effectively separates the lower-boiling excess dichlorobenzene from the higher-boiling dichlorodiphenyl ether product.[8][9]

Troubleshooting Guides

The following table outlines common problems encountered during dichlorodiphenyl ether synthesis and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Dichlorodiphenyl Ether Inactive copper catalyst.Use freshly prepared, activated copper powder or a reliable copper(I) salt like CuCl or CuI.[4]
Incomplete formation of the phenoxide salt.Ensure the base (e.g., K₂CO₃, NaOH) is anhydrous and used in at least stoichiometric amounts.[7]
Presence of water in the reaction mixture.Remove water generated during phenoxide formation by heating the mixture (e.g., to 170-173°C) before adding the catalyst.[7][8]
Insufficient reaction temperature or time.Monitor the reaction by GC or TLC. Ensure the temperature is maintained in the 160-190°C range for several hours.[7]
High Levels of Biaryl Homocoupling Product Incorrect stoichiometry.Use a significant molar excess of the dichlorobenzene reactant (e.g., 3-5 equivalents).[6]
Reaction temperature is too high.Operate at the lower end of the effective temperature range (e.g., 170°C vs. 200°C).
Formation of Dark, Tarry Byproducts Reaction temperature is excessively high, causing decomposition.Carefully control the reaction temperature and avoid localized overheating.[7]
Presence of oxygen.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficult Product Isolation Inefficient separation from excess starting material.Use fractional vacuum distillation with a column that provides adequate theoretical plates for separation.[8]
Emulsion formation during aqueous workup.Use brine washes to help break emulsions. Perform phase separations promptly.

Data Presentation

Table 1: Effect of Reactant Ratio on Product Distribution (Illustrative Data) This table illustrates how using an excess of the aryl halide can suppress the formation of homocoupling byproducts in a typical Ullmann condensation.

Molar Ratio (Dichlorobenzene:Chlorophenol)Desired Ether Yield (%)Biaryl Byproduct (%)
1:145%30%
2:165%15%
4:185%<5%
6:188%<3%

Note: Data are representative and intended for illustrative purposes.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline for the synthesis via the Ullmann condensation of 4-chlorophenol and 1,3-dichlorobenzene.[7][8]

  • Reagent Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation head, charge 1 mole of 4-chlorophenol, 4-5 moles of 1,3-dichlorobenzene, 1-1.5 moles of potassium carbonate, and 1-2 moles of N-methylpyrrolidone (NMP).[7][8]

  • Water Removal: With stirring, heat the mixture to 160-180°C. Water generated from the reaction of the phenol and potassium carbonate will begin to distill off. Continue heating until water evolution ceases.

  • Catalyst Addition: Cool the mixture slightly (to ~170°C) and add the copper catalyst (e.g., 0.1-1.0 mol% of basic copper carbonate).[7]

  • Reaction: Re-establish the temperature at 170-175°C and maintain with vigorous stirring for 3-5 hours. Monitor the reaction progress by Gas Chromatography (GC) by analyzing aliquots of the reaction mixture.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the solid potassium chloride and copper residues by pressure filtration. Wash the filter cake with additional 1,3-dichlorobenzene to recover all product.[8]

    • Combine the filtrate and washings.

    • Perform fractional distillation under vacuum. First, recover the excess 1,3-dichlorobenzene and NMP.[8] Then, collect the this compound fraction at a higher temperature. The final product should be >99% pure by GC analysis.[8]

Visualizations

G Reactants Reactants (Ar-X + Ar'-OH) Phenoxide Phenoxide Intermediate (Ar'-O⁻) Reactants->Phenoxide - H₂O Complex Cu-Phenoxide Complex Reactants->Complex Ar-X Byproduct1 Biaryl Byproduct (Ar-Ar) Reactants->Byproduct1 Homocoupling Side Reaction Base Base (e.g., K₂CO₃) Catalyst Cu(I) Catalyst Phenoxide->Complex Catalyst->Complex Product Desired Product (Ar-O-Ar') Complex->Product Reductive Elimination Byproduct2 Polyether Byproduct (Ar-O-Ar'-O-Ar') Product->Byproduct2 Further Reaction with Phenoxide

Caption: Ullmann condensation pathway and common side reactions.

G Start Reaction Issue: Low Yield or High Byproducts CheckPurity Are Starting Materials Isomerically Pure & Dry? Start->CheckPurity CheckConditions Are Temp & Time Optimal (e.g., 170-180°C)? CheckPurity->CheckConditions Yes Sol_Purity Action: Purify/Dry Starting Materials CheckPurity->Sol_Purity No CheckStoich Is Aryl Halide in Excess (e.g., 4:1)? CheckConditions->CheckStoich Yes Sol_Conditions Action: Adjust Temp/Time & Monitor by GC CheckConditions->Sol_Conditions No CheckCatalyst Is Catalyst Active & Correct Amount? CheckStoich->CheckCatalyst Yes Sol_Stoich Action: Increase Molar Ratio of Aryl Halide CheckStoich->Sol_Stoich No CheckWater Was Water Removed Before Catalyst Addition? CheckCatalyst->CheckWater Yes Sol_Catalyst Action: Use Fresh/ Activated Catalyst CheckCatalyst->Sol_Catalyst No Sol_Water Action: Ensure Complete Azeotropic Removal of H₂O CheckWater->Sol_Water No End Optimized Reaction CheckWater->End Yes Sol_Purity->CheckConditions Sol_Conditions->CheckStoich Sol_Stoich->CheckCatalyst Sol_Catalyst->CheckWater Sol_Water->End

Caption: Troubleshooting workflow for dichlorodiphenyl ether synthesis.

References

Technical Support Center: Optimization of 3,4'-Dichlorodiphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3,4'-Dichlorodiphenyl ether. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common method for synthesizing this compound is the Ullmann condensation.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. The two primary variations of this synthesis are:

  • Reaction of 4-chlorophenol with 1,3-dichlorobenzene.[1][3][4]

  • Reaction of 3-chlorophenol with 1,4-dichlorobenzene.[3][4]

The choice between these routes often depends on the commercial availability and cost of the starting materials, as well as the ease of separation of the product from unreacted starting materials by distillation.[3][4]

Q2: What is the role of the copper catalyst in the Ullmann condensation for this synthesis?

A2: The copper catalyst is essential for facilitating the carbon-oxygen (C-O) bond formation between the aryl halide and the phenoxide.[2][5] It is believed to proceed through a mechanism involving the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper catalyst.[2] Various forms of copper can be used, including copper powder, cuprous chloride (CuCl), cuprous oxide (Cu₂O), and basic copper carbonate.[1][3][6]

Q3: Which solvents are recommended for this reaction?

A3: The Ullmann condensation traditionally requires high-boiling polar aprotic solvents to achieve the necessary reaction temperatures.[2] Commonly used solvents include:

  • Dimethylformamide (DMF)[1]

  • N,N-Dimethylacetamide (DMAc)[3][7]

  • N-Methyl-2-pyrrolidone (NMP)[3][4]

  • Dimethyl sulfoxide (DMSO)[6]

The choice of solvent can significantly impact reaction rate and yield. It is important to consider the thermal stability of the solvent, as some, like DMF, can decompose at high temperatures.[3]

Q4: What is the purpose of the base in the reaction?

A4: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. This is a crucial step for the subsequent coupling with the aryl halide. Common bases include:

  • Sodium hydroxide (NaOH)[6][7]

  • Potassium carbonate (K₂CO₃)[3][4]

  • Caustic lye[1]

The strength and solubility of the base can influence the reaction efficiency.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Insufficient Base: Incomplete deprotonation of the phenol. 3. Low Reaction Temperature: The reaction may not have reached the required activation energy. 4. Presence of Water: Moisture can hydrolyze the phenoxide and deactivate the catalyst.[8]1. Use freshly purchased or properly stored copper catalyst. Consider using "activated" copper powder if available. 2. Ensure the base is of high quality and used in sufficient molar excess. 3. Gradually increase the reaction temperature, monitoring for any signs of decomposition.[8] 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. Remove water of reaction by azeotropic distillation if necessary.[3][4]
Formation of Side Products 1. High Reaction Temperature: Excessive heat can lead to decomposition of reactants, solvent, or product.[8] 2. Reaction with Solvent: Some solvents like DMF can participate in side reactions at high temperatures. 3. Homocoupling of Aryl Halide: This can occur as a competing reaction.1. Optimize the reaction temperature to find a balance between reaction rate and selectivity. 2. Consider using a more thermally stable solvent such as NMP.[3] 3. Ensure appropriate stoichiometry and catalyst concentration to favor the desired cross-coupling reaction.
Difficult Product Isolation and Purification 1. Emulsion during Work-up: This can complicate the separation of aqueous and organic layers.[8] 2. Co-distillation with Starting Materials: The boiling points of the product and unreacted dichlorobenzene may be close.1. Add a saturated brine solution during the aqueous work-up to help break emulsions.[8] 2. Use a fractional distillation setup with a column to achieve better separation.[3] Alternatively, consider recrystallization for purification.
Reaction Stalls or is Sluggish 1. Poor Solubility of Reactants: The base or phenoxide may not be sufficiently soluble in the reaction medium. 2. Catalyst Poisoning: Impurities in the starting materials can deactivate the catalyst.1. Choose a solvent in which all reactants have good solubility at the reaction temperature. 2. Use high-purity starting materials.

Data Presentation: Summary of Reaction Conditions

The following tables provide a summary of typical reaction conditions for the synthesis of this compound based on literature examples.

Table 1: Reactants, Catalysts, and Solvents

Phenol Aryl Halide Catalyst Base Solvent Reference
4-Chlorophenolm-DichlorobenzeneCuprous chlorideCaustic lyeDimethylformamide (DMF)[1]
3-Chlorophenol1,4-DichlorobenzeneNot specifiedSodium hydroxideDimethylacetamide (DMAc)[7]
4-Chlorophenol1,3-DichlorobenzeneBasic copper carbonatePotassium carbonateN-Methylpyrrolidone (NMP)[3][4]
p-Chlorophenolm-DichlorobenzeneCuCl or nanoscale iron powderSodium hydroxideDimethyl sulfoxide (DMSO)[6]

Table 2: Reaction Parameters and Yields

Temperature (°C) Reaction Time (hours) Yield (%) Reference
165580-81[1]
170-180Not specified>90 (distilled yield)[3]
1752~80[6]
155-1651888.8[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chlorophenol and m-Dichlorobenzene [1]

  • Reactant Preparation: In a 3-liter, 4-neck round-bottomed flask equipped with a Dean-Stark apparatus, combine 4-Chlorophenol (128.5 g), m-dichlorobenzene (1325 g), and 44% caustic lye (93.5 g).

  • Formation of Sodium 4-chlorophenolate: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 3 hours at approximately 175°C to ensure complete removal of water. The sodium 4-chlorophenolate will separate as a solid.

  • Ullmann Condensation: Cool the reaction mass to 140°C. Add dimethylformamide (62 g) and cuprous chloride (1.92 g). Heat the mixture to 165°C and maintain this temperature for 5 hours.

  • Work-up: Cool the reaction mass to 30°C and add 200 ml of water. Adjust the pH to 12-13 with 44% caustic lye.

  • Purification: Remove the sodium chloride by-product by filtration through a celite bed. Wash the celite bed with 50 ml of m-dichlorobenzene. Separate the organic layer and wash it with 200 ml portions of water.

  • Recovery of Unreacted Phenol: Acidify the aqueous layer with concentrated sulfuric acid to a pH of 2.0-2.5 and extract with 100 ml of m-dichlorobenzene to recover unreacted 4-chlorophenol for recycling.

  • Product Isolation: Recover the m-dichlorobenzene from the organic layers under reduced pressure to obtain the this compound product. The expected yield is 206-210 grams (80-81% with respect to the reacted phenol).

Visualizations

experimental_workflow cluster_prep Reactant Preparation & Phenoxide Formation cluster_ullmann Ullmann Condensation cluster_workup Work-up & Purification reactants 4-Chlorophenol + m-Dichlorobenzene + Caustic Lye reflux Reflux at 175°C with Dean-Stark Trap reactants->reflux phenoxide Sodium 4-chlorophenolate Formation reflux->phenoxide cool1 Cool to 140°C phenoxide->cool1 add_cat_solv Add DMF and CuCl cool1->add_cat_solv heat Heat to 165°C for 5 hours add_cat_solv->heat product_mix Crude Reaction Mixture heat->product_mix cool2 Cool to 30°C & Add Water product_mix->cool2 ph_adjust Adjust pH to 12-13 cool2->ph_adjust filtration Filter through Celite ph_adjust->filtration separation Separate Organic Layer filtration->separation washing Wash Organic Layer separation->washing final_product This compound washing->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inactive Catalyst start->cause1 cause2 Insufficient Base start->cause2 cause3 Low Temperature start->cause3 cause4 Presence of Water start->cause4 sol1 Use Fresh Catalyst cause1->sol1 sol2 Increase Base Stoichiometry cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Ensure Anhydrous Conditions cause4->sol4

References

Technical Support Center: Removal of Unreacted p-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted p-chlorophenol from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted p-chlorophenol from a reaction mixture?

A1: Several methods can be employed, with the choice depending on the scale of the reaction, the nature of the desired product, and the other components in the mixture. The most common techniques include:

  • Liquid-Liquid Extraction: Exploits the differential solubility of p-chlorophenol in two immiscible liquid phases.

  • Adsorption: Utilizes solid adsorbents, such as activated carbon, to bind the p-chlorophenol.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate p-chlorophenol from other components.

  • Distillation/Crystallization: Effective if there is a significant difference in boiling points or solubilities between p-chlorophenol and the other compounds. Stripping crystallization is a specialized technique for separating isomers with close boiling points.[1]

  • Chemical Complexation: Involves the formation of a complex with p-chlorophenol, which can then be separated.

Q2: How do I choose the most suitable method for my experiment?

A2: Consider the following factors:

  • Scale: For small-scale laboratory purifications, chromatography or liquid-liquid extraction are often suitable. For larger-scale industrial processes, adsorption or distillation may be more economical.

  • Product Stability: Ensure your desired product is stable under the conditions of the chosen method (e.g., temperature in distillation, pH in extraction).

  • Co-contaminants: The presence of other impurities may interfere with certain methods. For example, other phenolic compounds might co-extract or co-adsorb with p-chlorophenol.

  • Required Purity: High-purity requirements may necessitate the use of chromatography.

  • Cost and Time: Consider the cost of solvents, adsorbents, and equipment, as well as the time required for each method.

Q3: How can I analyze the reaction mixture to determine the concentration of p-chlorophenol before and after removal?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for quantifying p-chlorophenol.[2][3] These techniques offer high sensitivity and selectivity.

Method-Specific Troubleshooting Guides

Liquid-Liquid Extraction

This technique involves extracting p-chlorophenol from the reaction mixture (often an organic solvent) into an aqueous phase, typically by adjusting the pH.

  • Dissolution: Ensure the reaction mixture is dissolved in a suitable water-immiscible organic solvent.

  • Basification: Add an aqueous basic solution (e.g., 1M NaOH) to the separatory funnel containing the organic phase. This will deprotonate the acidic p-chlorophenol, forming the water-soluble sodium p-chlorophenolate.

  • Extraction: Gently shake the separatory funnel to allow for partitioning between the two phases. Vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer containing the p-chlorophenolate can be drained.

  • Repeat: Repeat the extraction with fresh aqueous base to ensure complete removal.

  • Neutralization & Back-Extraction (Optional): To recover the p-chlorophenol, the combined aqueous layers can be acidified (e.g., with 1M HCl) and then back-extracted with a fresh organic solvent.

  • Drying: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the organic solvent under reduced pressure to obtain the purified product.

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base shake Shake & Vent Separatory Funnel add_base->shake separate Separate Aqueous and Organic Layers shake->separate product Purified Product in Organic Layer separate->product aqueous Aqueous Layer with p-chlorophenolate separate->aqueous acidify Acidify Aqueous Layer (Optional) aqueous->acidify back_extract Back-extract with Organic Solvent (Optional) acidify->back_extract recovered_pcp Recovered p-chlorophenol back_extract->recovered_pcp

Caption: Workflow for removing p-chlorophenol via liquid-liquid extraction.

Issue Possible Cause Solution
Emulsion Formation - Vigorous shaking creating fine droplets.- Presence of surfactants or particulate matter.[4]- Gently swirl or invert the separatory funnel instead of vigorous shaking.[4]- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer.[4]- Allow the mixture to stand for an extended period.- Centrifuge the mixture to break the emulsion.[5]- Filter the mixture through a bed of Celite or glass wool.[4][6]
Incomplete Phase Separation - Densities of the two phases are very similar.- Add a small amount of a different, denser, water-immiscible organic solvent to the organic phase.- Add brine to the aqueous phase to increase its density.
Poor p-Chlorophenol Removal - Insufficient amount of aqueous base used.- Inadequate mixing of the two phases.- pH of the aqueous phase is not high enough to deprotonate the phenol.- Use a higher concentration or a larger volume of the aqueous base.- Increase the mixing time (gentle swirling).- Check the pH of the aqueous phase after extraction; it should be significantly above the pKa of p-chlorophenol (~9.4).
Product Loss - Product is partially soluble in the aqueous phase.- Product is sensitive to the basic conditions.- Perform a back-extraction of the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.- If the product is base-sensitive, consider using a milder base or a different removal method.
Adsorption

This method involves passing the reaction mixture through a solid adsorbent that selectively retains the p-chlorophenol. Activated carbon is a commonly used adsorbent for this purpose.

  • Adsorbent Preparation: If necessary, wash the activated carbon with deionized water to remove fines and dry it in an oven.

  • Slurry Method:

    • Add a predetermined amount of activated carbon to the reaction mixture solution.

    • Stir the slurry for a sufficient time to allow for equilibrium to be reached (this can range from minutes to hours).

    • Monitor the concentration of p-chlorophenol in the solution over time to determine the optimal contact time.

  • Column Method:

    • Pack a chromatography column with a slurry of activated carbon in the reaction solvent.

    • Pass the reaction mixture through the column at a controlled flow rate.

    • Collect fractions and analyze for the presence of p-chlorophenol and the desired product.

  • Adsorbent Removal:

    • In the slurry method, remove the activated carbon by filtration.

  • Solvent Removal: Remove the solvent from the purified solution to obtain the product.

Workflow for Adsorption-Based Removal

Adsorption_Workflow start Reaction Mixture add_adsorbent Add Adsorbent (e.g., Activated Carbon) start->add_adsorbent stir Stir for a Defined Time add_adsorbent->stir filter Filter to Remove Adsorbent stir->filter product Purified Solution filter->product adsorbent_waste Spent Adsorbent with p-chlorophenol filter->adsorbent_waste

Caption: General workflow for the removal of p-chlorophenol using adsorption.

AdsorbentAdsorption Capacity (mg/g)ConditionsReference
Activated Carbon (from date pits)525pH 5.5[7]
Activated Carbon (commercial)~99.9% removal50 mg/L initial concentration
Biochar with Fe₃O₄-CuO~76% removalpH 2, initial conc. not specified[8]
Issue Possible Cause Solution
Low Adsorption Capacity - Inappropriate pH of the solution.[9][10][11]- Presence of other compounds competing for adsorption sites.[12]- Insufficient contact time.- High temperature (for exothermic adsorption).[13]- Adjust the pH to be slightly acidic (around 5-6) for optimal adsorption of p-chlorophenol.[7]- Pre-treat the mixture to remove interfering compounds if possible.- Increase the stirring time to ensure equilibrium is reached.- Conduct the adsorption at a lower temperature.
Adsorbent Fouling - High concentrations of other impurities in the reaction mixture.- Consider a pre-purification step to remove bulk impurities before the adsorption step.
Difficulty in Adsorbent Regeneration - Strong chemisorption of p-chlorophenol onto the adsorbent.- Use thermal regeneration (heating in an inert atmosphere).[14]- Employ chemical regeneration by washing with a suitable solvent (e.g., ethanol, acetone) or a basic solution to desorb the p-chlorophenol.[15]- Consider advanced oxidation processes for in-situ degradation of the adsorbed p-chlorophenol.
Product Adsorption - The desired product has an affinity for the adsorbent.- Test the adsorption of a pure sample of your product on the adsorbent under the same conditions to quantify any loss.- If product loss is significant, choose a more selective adsorbent or a different purification method.
Stripping Crystallization

This technique is particularly useful for separating isomers with close boiling points, such as m-chlorophenol and p-chlorophenol.[1] It combines melt crystallization and vaporization under reduced pressure.

  • Apparatus Setup: The process is carried out in a specialized apparatus consisting of a sample vessel within a chamber that can be cooled and evacuated.[5]

  • Charging the Mixture: The liquid mixture containing p-chlorophenol is placed in the sample vessel.

  • Cooling and Evacuation: The chamber is gradually cooled while the pressure is reduced. This induces a series of three-phase transformations where the desired component (p-chlorophenol) crystallizes as a solid, and the more volatile impurities are vaporized and removed.[5][6]

  • Product Recovery: At the end of the process, the purified solid p-chlorophenol remains in the sample vessel.[5][6]

Logical Diagram for Stripping Crystallization

SC_Logic start Liquid Mixture (p-chlorophenol + impurities) process Apply Cooling & Reduced Pressure start->process solid Solid Phase (Pure p-chlorophenol) process->solid vapor Vapor Phase (Impurities) process->vapor remove_vapor Remove Vapor vapor->remove_vapor

References

Technical Support Center: Industrial Scale-Up of 3,4'-Dichlorodiphenyl Ether Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of 3,4'-Dichlorodiphenyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the scale-up of this important chemical intermediate. This compound is a key precursor for pharmaceuticals and agrochemicals, such as the fungicide Difenoconazole.[1]

The most common industrial synthesis route is the Ullmann condensation, which involves the copper-catalyzed reaction of an alkali metal phenolate with an aryl halide at elevated temperatures.[1][2] Specifically, for this compound, the reaction is typically between 4-chlorophenol and 1,3-dichlorobenzene.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The primary route is the Ullmann condensation.[1][2] There are two main variations:

  • Reaction of 3-chlorophenol with 1,4-dichlorobenzene.

  • Reaction of 4-chlorophenol with 1,3-dichlorobenzene. [3] For industrial production, the variant using 4-chlorophenol and 1,3-dichlorobenzene is often preferred due to the availability of starting materials and easier distillative separation of the product from unreacted reagents.[3] Direct chlorination of diphenyl ether is generally not a viable method for producing the specific 3,4'-isomer.[3]

Q2: What are the typical catalysts and reaction conditions used in the Ullmann condensation for this process?

A2: The reaction typically employs a copper catalyst. Common catalysts include basic copper carbonate (Cu(OH)₂·CuCO₃·0.5H₂O), cuprous chloride (CuCl), copper(I) iodide (CuI), and other copper salts.[1][3] The reaction is run at high temperatures, generally between 160°C and 190°C, in a high-boiling polar aprotic solvent.[2][3][4]

Q3: Which solvents are suitable for this reaction on an industrial scale?

A3: High-boiling dipolar aprotic solvents are necessary. N-methyl-2-pyrrolidone (NMP) is frequently preferred.[3][4] Other options include dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][3] However, DMF has been noted to have poor thermal stability, which can lead to the formation of decomposition products, making it less ideal for some industrial processes.[3]

Q4: How are the products typically purified at an industrial scale?

A4: Purification is primarily achieved through distillation. A common work-up procedure involves first removing lower-boiling components like the solvent (e.g., NMP), unreacted 1,3-dichlorobenzene, and 4-chlorophenol via a short distillation column.[4] The desired this compound is then distilled from the remaining mixture, often without a column, to achieve high purity (>99%).[3][4] The unreacted starting materials can be recovered and recycled into subsequent batches to improve process economy.[1][3]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound production.

Problem Potential Cause(s) Suggested Solutions
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst may have oxidized due to improper storage or handling.[5]Use a fresh, high-purity copper source. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen) to prevent catalyst deactivation.[5]
Insufficient Temperature: Ullmann reactions require high temperatures to proceed effectively.[2]Ensure the reaction mixture reaches and maintains the optimal temperature range (170-180°C).[4] Monitor internal reaction temperature closely.
Presence of Water: Water can interfere with the formation of the phenolate and affect catalyst activity.[6]Ensure all reactants and the solvent are anhydrous. The process often includes a step to distill off any water formed from the reaction of the phenol with the base before the main coupling reaction begins.[1][3]
Improper Stoichiometry: An incorrect ratio of reactants can limit the yield. An excess of the aryl halide is often required.Use an excess of 1,3-dichlorobenzene (2 to 6 moles per mole of 4-chlorophenol) to drive the reaction to completion.[3][4]
Formation of Side Products / Low Purity Thermal Decomposition: The solvent (e.g., DMF) or reactants may decompose at the high temperatures required, leading to impurities.[3]Select a more thermally stable solvent like N-methylpyrrolidone (NMP).[3] Avoid exceeding the recommended reaction temperature.
Homocoupling of Aryl Halide: The aryl halide can react with itself, creating biphenyl impurities.This is a common side reaction in Ullmann couplings. Optimizing catalyst loading and reaction time can help minimize this. Modern ligand-accelerated protocols can also reduce side reactions.[7]
Incomplete Separation: The distillation process may not be efficient enough to separate the product from starting materials or byproducts.Optimize the distillation parameters (reflux ratio, vacuum pressure). Ensure the distillation column is appropriately sized for the scale of the reaction. A final distillation without a column can yield very pure product.[3][4]
Slow or Stalled Reaction Poor Solubility/Mixing: On a large scale, ensuring a homogeneous reaction mixture can be challenging.Use an effective solubilizer (dipolar aprotic solvent) and ensure vigorous stirring throughout the reaction.[3]
Catalyst Poisoning: Impurities in the starting materials (e.g., sulfur compounds) can poison the copper catalyst.Use high-purity, certified starting materials. Consider pre-treating reagents if impurities are suspected.
Process Safety Concerns High Temperatures & Pressure: Operating at high temperatures can lead to pressure build-up, especially if decomposition occurs.The reaction can be run at normal or elevated pressure.[4] Ensure reactors are properly rated for the operating conditions and equipped with pressure relief systems. Continuous processing in a tubular reactor can improve safety and efficiency.[8]
Handling of Reagents: Reactants like phenols and chlorinated aromatics are hazardous. The base (e.g., potassium carbonate) is a strong irritant.Follow all standard safety protocols for handling hazardous chemicals, including the use of appropriate Personal Protective Equipment (PPE). Ensure proper ventilation and containment.

Experimental Protocols

Protocol 1: Batch Process for this compound Synthesis

This protocol is adapted from patented industrial processes.[3][4]

1. Reagents & Molar Ratios:

  • 4-Chlorophenol: 1 mole equivalent

  • 1,3-Dichlorobenzene: 4 to 5 mole equivalents

  • Potassium Carbonate (anhydrous, granulated): 1 to 1.5 mole equivalents

  • N-methyl-2-pyrrolidone (NMP): 1 to 2 mole equivalents

  • Basic Copper Carbonate (Cu(OH)₂·CuCO₃·0.5H₂O): 0.1 to 0.9 mol-%

2. Procedure:

  • Charging the Reactor: To a suitable industrial reactor equipped with a stirrer, thermometer, and distillation setup, add 1,3-dichlorobenzene, 4-chlorophenol, potassium carbonate, and NMP under a nitrogen atmosphere.

  • Initial Heating & Water Removal: Begin stirring and heat the mixture to 170-175°C. Water will form from the reaction between 4-chlorophenol and potassium carbonate. Distill off this water continuously.

  • Catalyst Addition: Once water removal is complete, add the basic copper carbonate catalyst to the hot mixture.

  • Reaction: Maintain the reaction temperature at 170-175°C with vigorous stirring. The reaction time is typically several hours (e.g., 5-8 hours). Monitor the reaction progress via Gas Chromatography (GC).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Begin fractional distillation under reduced pressure. First, remove the low-boiling fraction containing NMP, unreacted 1,3-dichlorobenzene, and any remaining 4-chlorophenol. These can be recycled.

    • Once the low-boiling components are removed, distill the remaining crude product, which is the high-boiling fraction. This final distillation is often performed without a column to yield this compound with >99% purity.[3][4]

Expected Yield: Steady-state yields of approximately 91% (based on 4-chlorophenol) have been reported for this process.[3]

Visualizations

Logical Workflow for Production

The following diagram illustrates the general workflow for the industrial batch production of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Charge Reactor: - 4-Chlorophenol - 1,3-Dichlorobenzene - K2CO3 - NMP B Heat to 170-175°C A->B C Distill & Remove Water B->C D Add Copper Catalyst C->D E Maintain 170-175°C (5-8 hours) D->E F Monitor Progress (GC) E->F G Cool Reaction Mixture F->G H Fractional Distillation (Remove Low Boilers) G->H I Recycle Solvents & Unreacted Materials H->I J Final Distillation (Product) H->J K Final Product: This compound (>99% Purity) J->K

Caption: Industrial batch process workflow for this compound.

Troubleshooting Logic for Low Yield

This decision tree provides a logical pathway for diagnosing the cause of low reaction yields.

G Start Problem: Low Reaction Yield Check_Catalyst 1. Check Catalyst Start->Check_Catalyst Check_Conditions 2. Check Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents Start->Check_Reagents Catalyst_Old Is catalyst old or improperly stored? Check_Catalyst->Catalyst_Old Inert_Atmo Is inert atmosphere maintained? Check_Catalyst->Inert_Atmo Temp Is temperature correct? (170-180°C) Check_Conditions->Temp Mixing Is stirring adequate for scale? Check_Conditions->Mixing Water Was water fully removed? Check_Reagents->Water Stoich Is stoichiometry correct? (Excess Aryl Halide) Check_Reagents->Stoich Sol_Catalyst Solution: Use fresh catalyst Catalyst_Old->Sol_Catalyst Yes Sol_Atmo Solution: Improve N2 purge Inert_Atmo->Sol_Atmo No Sol_Temp Solution: Verify & adjust heating Temp->Sol_Temp No Sol_Mixing Solution: Increase agitation Mixing->Sol_Mixing No Sol_Water Solution: Ensure anhydrous conditions Water->Sol_Water No Sol_Stoich Solution: Adjust reagent ratios Stoich->Sol_Stoich No

Caption: A decision tree for troubleshooting low yields in Ullmann reactions.

References

Minimizing isomer formation in dichlorodiphenyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isomer formation during the synthesis of dichlorodiphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing dichlorodiphenyl ethers, and which is preferred for minimizing isomer formation?

A1: The two primary methods for synthesizing dichlorodiphenyl ethers are the Ullmann condensation and the Williamson ether synthesis.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of a phenol with an aryl halide.[1] For the synthesis of 4,4'-dichlorodiphenyl ether, this would typically involve the reaction of 4-chlorophenol with 1,4-dichlorobenzene. The Ullmann reaction is often preferred for diaryl ether synthesis but can require high temperatures and may lead to the formation of multiple isomers depending on the reaction conditions.[2]

  • Williamson Ether Synthesis: This is a nucleophilic substitution reaction (SN2) between an alkoxide (or phenoxide) and an alkyl or aryl halide.[3][4] For 4,4'-dichlorodiphenyl ether, this would involve reacting sodium 4-chlorophenoxide with 1,4-dichlorobenzene. While effective for many ethers, the Williamson synthesis can be challenging for diaryl ethers due to the decreased reactivity of aryl halides in SN2 reactions.[5]

The choice between the two methods depends on the specific starting materials and the desired isomeric purity. The Ullmann condensation is more commonly employed for diaryl ether synthesis, and with careful control of reaction conditions, isomer formation can be minimized.

Q2: What are the common isomers formed during the synthesis of 4,4'-dichlorodiphenyl ether?

A2: Besides the desired 4,4'-dichlorodiphenyl ether, the most common isomers formed are the 2,4'-dichlorodiphenyl ether and the 3,4'-dichlorodiphenyl ether. The formation of these isomers is a result of the reaction occurring at different positions on the dichlorobenzene ring.

Q3: How do reaction conditions in an Ullmann condensation affect isomer distribution?

A3: Several factors in an Ullmann condensation can influence the ratio of isomers in the final product:

  • Catalyst and Ligand: The choice of copper catalyst and the presence and type of ligand are crucial. Ligands can modulate the reactivity and selectivity of the copper catalyst, leading to a higher yield of the desired isomer.[6][7]

  • Solvent: The polarity and boiling point of the solvent can affect the reaction rate and selectivity. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are commonly used.[1]

  • Base: The strength and type of base used can influence the deprotonation of the phenol and the overall reaction kinetics, thereby affecting the isomer ratio.[7]

  • Temperature: Higher temperatures can sometimes lead to less selective reactions and the formation of more byproducts, including undesired isomers.

Q4: Can I use Williamson ether synthesis to produce 4,4'-dichlorodiphenyl ether with high purity?

A4: While technically possible, using the Williamson ether synthesis for 4,4'-dichlorodiphenyl ether is challenging. The reaction requires the nucleophilic attack of the 4-chlorophenoxide on 1,4-dichlorobenzene. However, aryl halides like 1,4-dichlorobenzene are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. Standard SN2 reactions are not feasible on sp2-hybridized carbons of the benzene ring.[5] Therefore, achieving high yields and purity can be difficult, and the Ullmann condensation is often the more practical approach.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of dichlorodiphenyl ether, with a focus on minimizing isomer formation.

Issue Potential Cause Recommended Solution
High percentage of 2,4'- and/or 3,4'-isomers Non-optimized reaction conditions in Ullmann synthesis: The reaction may be proceeding with low regioselectivity.Optimize Catalyst System: Experiment with different copper catalysts (e.g., CuI, Cu₂O) and ligands (e.g., N,N-dimethylglycine, phenanthroline) to enhance the selectivity for the 4,4'-isomer.[6] Adjust Solvent and Base: The choice of solvent and base can significantly impact the reaction's selectivity. Consider using a non-polar solvent like toluene or xylene in combination with a base such as K₂CO₃.[7] Control Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable 4,4'-isomer.
Low overall yield of dichlorodiphenyl ether Inefficient reaction: This could be due to several factors in both Ullmann and Williamson synthesis.Ullmann Synthesis: Ensure the copper catalyst is active. Use freshly prepared or activated copper powder if necessary. Optimize the reaction time and temperature. Williamson Synthesis: As this reaction is challenging for diaryl ethers, ensure a strong base is used to fully deprotonate the 4-chlorophenol. The use of a phase-transfer catalyst may improve the reaction rate.
Difficulty in separating the 4,4'-isomer from other isomers Similar physical properties of isomers: The boiling points and polarities of the dichlorodiphenyl ether isomers can be very similar, making separation by distillation or standard column chromatography challenging.Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if there is a sufficient difference in boiling points. Crystallization: Recrystallization from a suitable solvent can be a highly effective method for purifying the desired 4,4'-isomer, as it often has different solubility and crystal packing properties compared to the other isomers. Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography with an optimized solvent system can be used for separation.
Reaction does not proceed to completion Deactivated catalyst or insufficient reaction time/temperature. Ullmann Synthesis: Ensure an inert atmosphere to prevent catalyst deactivation. If the reaction stalls, consider adding a fresh portion of the catalyst. Williamson Synthesis: This reaction is inherently slow for aryl halides. A longer reaction time or a higher temperature may be required. However, be mindful that harsh conditions can lead to side reactions.

Data Presentation

Parameter Condition 4,4'-Isomer (%) 3,4'-Isomer (%) 2,4'-Isomer (%) Reference
Reaction Melt Composition Standard Melt9163[8]
Purification by Methanol Precipitation After Precipitation99.8<0.1<0.1[8]
Reactant Stoichiometry Optimized99.60.10.3[8]

Note: The data above is for dichlorodiphenyl sulfone and should be used as a qualitative guide for dichlorodiphenyl ether synthesis.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of 4,4'-Dichlorodiphenyl Ether (Optimized for High Purity)

This protocol is a general laboratory-scale procedure designed to favor the formation of the 4,4'-isomer.

Materials:

  • 4-Chlorophenol

  • 1,4-Dichlorobenzene

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (as ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Add N,N-dimethylglycine (0.2 eq) to the mixture.

  • Add 1,4-dichlorobenzene (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain pure 4,4'-dichlorodiphenyl ether.

Protocol 2: Williamson Ether Synthesis (Illustrative)

This protocol is provided for illustrative purposes, as the Ullmann condensation is generally more effective for this specific transformation.

Materials:

  • 4-Chlorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,4-Dichlorobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Add 1,4-dichlorobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for Ullmann Synthesis of 4,4'-Dichlorodiphenyl Ether start Start: Reaction Setup reactants Combine 4-Chlorophenol, K₂CO₃, CuI, and Ligand in Toluene start->reactants inert_atm Establish Inert Atmosphere (N₂ or Ar) reactants->inert_atm add_dcb Add 1,4-Dichlorobenzene inert_atm->add_dcb reflux Heat to Reflux (110°C) for 12-24h add_dcb->reflux workup Work-up reflux->workup cool_filter Cool and Filter through Celite workup->cool_filter wash Wash with HCl, Water, and Brine cool_filter->wash dry_conc Dry and Concentrate wash->dry_conc purification Purification dry_conc->purification recrystallize Recrystallize from Ethanol/Hexanes purification->recrystallize product Pure 4,4'-Dichlorodiphenyl Ether recrystallize->product

Caption: Workflow for Ullmann synthesis of 4,4'-dichlorodiphenyl ether.

logical_relationship Factors Influencing Isomer Formation in Dichlorodiphenyl Ether Synthesis cluster_params Key Reaction Parameters goal Goal: Maximize 4,4'-Isomer ullmann Ullmann Condensation goal->ullmann catalyst Catalyst/Ligand System ullmann->catalyst solvent Solvent Choice ullmann->solvent base Base Strength & Type ullmann->base temperature Reaction Temperature ullmann->temperature outcome1 High 4,4'-Isomer Purity catalyst->outcome1 Optimized for regioselectivity outcome2 Increased 2,4'- & 3,4'-Isomers catalyst->outcome2 Non-selective solvent->outcome1 e.g., Non-polar solvent->outcome2 e.g., High-boiling polar base->outcome1 Appropriate strength base->outcome2 Too strong/weak temperature->outcome1 Controlled, often lower temperature->outcome2 Too high

Caption: Factors influencing isomer formation in dichlorodiphenyl ether synthesis.

References

Troubleshooting low conversion rates in diphenyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenyl Ether Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in diphenyl ether synthesis.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Q1: My Ullmann condensation reaction shows very low or no conversion to diphenyl ether. What are the potential causes and how can I address them?

A1: Low or no conversion in an Ullmann condensation for diphenyl ether synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Catalyst Inactivity: The copper catalyst is central to the Ullmann reaction. Its activity can be compromised under certain conditions.

    • Inactive Copper Species: Traditional Ullmann reactions often used "activated" copper powder. If you are using copper salts like CuI, CuO, or Cu2O, ensure they are of high purity. For solid copper, pre-activation by reduction of copper sulfate with zinc metal in hot water can be beneficial.[1]

    • Catalyst Deactivation: The catalyst can be deactivated by product inhibition, byproducts like inorganic halide salts, or ligand exchange with soluble bases.[2] Increasing catalyst loading might be necessary, though understanding the deactivation pathway is key for long-term solutions.[2][3] Some modern catalyst systems with specific ligands show improved stability and efficiency.[1]

    • Catalyst Choice: The choice of copper catalyst can significantly impact the reaction rate. Basic copper carbonate and copper salts of lower aliphatic carboxylic acids have been reported to have better catalytic activity than other copper catalysts in some Ullmann reactions.[4]

  • Sub-optimal Reaction Conditions:

    • Temperature: Ullmann reactions traditionally require high temperatures, often exceeding 210°C.[1] If your reaction temperature is too low, the activation energy barrier may not be overcome. Gradually increasing the temperature can improve conversion rates.[5]

    • Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used.[1] However, in some ligand-assisted systems, non-polar solvents like toluene or xylene can be effective.[6] The choice of solvent can significantly influence reaction rates.

    • Presence of Water: Water can act as a negative catalyst in the Ullmann reaction.[5] Ensure all reagents and the reaction setup are thoroughly dried. Heating the salt of the phenol under reduced pressure before the reaction can remove residual water.[5]

  • Reactivity of Starting Materials:

    • Aryl Halide: The reactivity of the aryl halide follows the trend: I > Br > Cl.[7] If you are using an aryl chloride, the reaction will likely be slower and may require more forcing conditions or a more active catalyst system. Aryl halides activated with electron-withdrawing groups are generally more reactive.[1][7]

    • Phenol: Phenols with electron-donating groups tend to give better yields compared to those with electron-withdrawing groups.[7]

Troubleshooting Workflow:

start Low/No Conversion check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_reagents Assess Reagent Reactivity start->check_reagents solution_catalyst Use activated/high-purity Cu Consider alternative catalyst/ligand check_catalyst->solution_catalyst solution_conditions Increase Temperature Ensure anhydrous conditions Optimize solvent check_conditions->solution_conditions solution_reagents Use more reactive aryl halide (I > Br > Cl) Consider electronic effects of substituents check_reagents->solution_reagents

Caption: Troubleshooting workflow for low conversion in diphenyl ether synthesis.

Issue 2: Prominent Side Reactions and Low Selectivity

Q2: My reaction yields a significant amount of side products, leading to low selectivity for diphenyl ether. What are the common side reactions and how can I minimize them?

A2: Side reactions in diphenyl ether synthesis can significantly reduce the yield and complicate purification. Understanding and controlling these pathways is key to improving selectivity.

Common Side Reactions:

  • Homocoupling of Aryl Halide: The formation of biaryl compounds is a common side reaction in Ullmann condensations.

  • Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene.

  • Polymerization/Trimerization: Especially at high temperatures, side reactions leading to higher molecular weight byproducts can occur.[8]

Strategies to Improve Selectivity:

  • Ligand Addition: The use of ligands such as diamines or acetylacetonates can improve the selectivity of the copper catalyst and suppress side reactions.[1]

  • Temperature Control: While high temperatures are often necessary, excessive heat can promote side reactions. It is important to find the optimal temperature that favors the desired ether formation without significant byproduct formation.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. A slight excess of the phenol may be beneficial in some cases.[5]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to isolate pure diphenyl ether from my reaction mixture. What are effective purification strategies?

A3: Purification of diphenyl ether can be challenging due to its physical properties and the nature of the reaction mixture.

Purification Methods:

  • Extraction: After the reaction, the mixture can be diluted with a solvent like dichloromethane and washed with water to remove inorganic salts and the base.[9] The organic phase can then be washed with a saturated aqueous sodium chloride solution, dried, and concentrated.[9]

  • Distillation: High vacuum distillation can be an effective method to separate diphenyl ether from less volatile impurities.[10]

  • Crystallization: Diphenyl ether is a low-melting solid (m.p. 26°C).[9] Crystallization from a suitable solvent system, such as a mixture of low-boiling and higher-boiling petroleum ether, can be used for purification.[5] Cooling the reaction mixture in a solvent like hexane may also induce crystallization.[10]

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel chromatography with a non-polar eluent like hexane is a viable option.[9]

Purification Workflow:

start Crude Reaction Mixture extraction Aqueous Workup (e.g., DCM/Water) start->extraction concentration Concentrate Organic Phase extraction->concentration purification_choice Choose Purification Method concentration->purification_choice distillation High Vacuum Distillation purification_choice->distillation crystallization Crystallization (e.g., from Hexane) purification_choice->crystallization chromatography Silica Gel Chromatography purification_choice->chromatography pure_product Pure Diphenyl Ether distillation->pure_product crystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of diphenyl ether.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various reported syntheses of diphenyl ether and its derivatives, highlighting the impact of different reaction parameters on the yield.

Table 1: Effect of Aryl Halide and Phenol Substituents on Yield

Aryl HalidePhenolCatalystBaseSolventTemp (°C)Yield (%)
Iodobenzene3,5-DimethylphenolColloidal CuNPsCs2CO3DMF12051
BromobenzenePhenolCuO-NPsKOHDMSO~100Good
ChlorobenzenePhenolCuO-NPsKOHDMSO~10017
4-NitrochlorobenzenePhenolCuO-NPsKOHDMSO~10087
p-BromotolueneGuaiacolCopper PowderKOHNeat20054
3-Bromo-4-methoxytoluenePhenolCopper PowderKOHNeat20060

Data compiled from multiple sources.[5][7]

Table 2: Influence of Solvent on Diphenyl Ether Synthesis Yield

Catalyst SystemSolventTemp (°C)Yield (%)
CuIPPh3Toluene10058.3
CuIPPh3o-Xylene14067.9
CuIPPh3NMP1000
CuIPPh31,4-Dioxane1000

Data for the reaction between 2-bromonaphthalene and p-cresol.[6]

Experimental Protocols

General Protocol for Ullmann Condensation using Copper(I) Oxide

This protocol is a representative example of a modern Ullmann condensation for the synthesis of diphenyl ether.

Materials:

  • Cuprous oxide (Cu2O)

  • Ligand (e.g., trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine)

  • Phenol

  • Aryl halide (e.g., iodobenzene)

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (anhydrous)

  • Activated 3 Å molecular sieves

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Into a flame-dried Schlenk tube equipped with a magnetic stirrer, add cuprous oxide (0.1 mmol), the ligand (0.4 mmol), phenol (2 mmol), cesium carbonate (4 mmol), and activated 3 Å molecular sieves (600 mg) under an inert atmosphere.[9]

  • Seal the Schlenk tube, evacuate, and backfill with the inert gas. This cycle should be repeated three times to ensure an inert atmosphere.[9]

  • Using syringes, add the aryl halide (3 mmol) followed by anhydrous acetonitrile (1.2 mL).[9]

  • Place the reactor in a preheated oil bath at the desired temperature (e.g., 82°C) and stir the reaction mixture for 24 hours.[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (25 mL) and filter through a pad of Celite to remove solid residues.[9]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified using the methods described in the "Difficulty in Product Purification" section.

Frequently Asked Questions (FAQs)

Q1: Can I use Williamson ether synthesis to prepare diphenyl ether? A1: The standard Williamson ether synthesis, which involves an SN2 reaction, is not suitable for preparing diphenyl ether from phenol and an unactivated aryl halide like bromobenzene.[11][12] This is because SN2 reactions do not readily occur at an sp2-hybridized carbon of an aromatic ring.[11][12] However, a modified version of this synthesis, which is essentially the Ullmann condensation, using a copper catalyst can be used to form the C-O bond between the two aryl groups.[12][13]

Q2: What is the role of the base in the Ullmann condensation? A2: The base, typically an alkali metal carbonate (e.g., Cs2CO3, K2CO3) or hydroxide (e.g., KOH), is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. This anion then participates in the copper-catalyzed coupling with the aryl halide.

Q3: My diphenyl ether product appears as an oil, but the literature reports it as a solid. Is there a problem? A3: Diphenyl ether has a low melting point of 26°C.[9] Therefore, at or slightly above room temperature, it will exist as a colorless oil. Cooling the purified product in a refrigerator should induce crystallization.[9] If it remains an oil even at lower temperatures, it may indicate the presence of impurities that are causing freezing point depression. Further purification may be necessary.

Q4: How can I "activate" the copper catalyst? A4: For reactions using metallic copper, activation can be achieved by treating copper powder with a reducing agent to remove any surface oxides. A common laboratory method involves the reduction of copper sulfate with zinc metal in hot water.[1] For copper salts, ensuring they are anhydrous and of high purity is generally sufficient.

Q5: Are there more environmentally friendly alternatives to the traditional high-boiling polar solvents? A5: Yes, recent research has focused on developing catalyst systems that are effective in less toxic, non-polar solvents like toluene and xylene.[6] Additionally, in some cases, the reaction can be run neat (without a solvent), especially if one of the reactants is a liquid at the reaction temperature.[5]

References

Technical Support Center: Enhanced Synthesis of 3,4'-Dichlorodiphenyl Ether via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4'-Dichlorodiphenyl ether, with a focus on enhancement through phase transfer catalysis (PTC). The information is designed to assist researchers in overcoming common experimental challenges and optimizing their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and historically significant method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.[1][2] In the case of this compound, this typically involves the reaction of 4-chlorophenol with 1,3-dichlorobenzene in the presence of a copper catalyst and a base.[3]

Q2: What are the main challenges associated with the traditional Ullmann synthesis of this compound?

Traditional Ullmann synthesis often requires harsh reaction conditions, including high temperatures (typically over 160°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4] These conditions can lead to side reactions, thermal degradation of reactants or products, and difficulties in product purification. Moreover, the reaction can sometimes be slow and result in moderate yields.

Q3: How can Phase Transfer Catalysis (PTC) enhance the synthesis of this compound?

Phase transfer catalysis can significantly improve the synthesis by facilitating the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the aryl halide is present. This leads to several advantages:

  • Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate can be substantially increased.[5]

  • Milder Reaction Conditions: PTC can enable the reaction to proceed at lower temperatures, reducing the likelihood of side reactions and thermal degradation.

  • Improved Yields: By accelerating the desired reaction pathway and minimizing side reactions, higher product yields can be achieved.[6]

  • Use of Inexpensive Bases: PTC allows for the use of common and less expensive inorganic bases like potassium carbonate or sodium hydroxide.[5]

Q4: What types of phase transfer catalysts are suitable for this synthesis?

Commonly used phase transfer catalysts for nucleophilic aromatic substitution reactions include:

  • Quaternary Ammonium Salts: Salts like Tetrabutylammonium Bromide (TBAB) are widely used due to their effectiveness and relatively low cost.[7]

  • Crown Ethers: Macrocyclic polyethers such as 18-crown-6 can also be very effective, particularly in solid-liquid phase transfer catalysis, by complexing with the cation of the base and enhancing the nucleophilicity of the phenoxide.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The copper catalyst, typically a Cu(I) salt, may have oxidized.• Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr).• Consider using an air-stable Cu(I) catalyst precursor.
Poor Quality Reactants: Impurities in the 4-chlorophenol or 1,3-dichlorobenzene can inhibit the reaction.• Ensure reactants are pure and dry.• Purify starting materials if necessary.
Inefficient Phase Transfer: The phenoxide is not being effectively transferred to the organic phase.• Introduce a suitable phase transfer catalyst (e.g., TBAB, 18-crown-6).• Ensure vigorous stirring to maximize interfacial contact.
Incorrect Base: The base may not be strong enough or may have poor solubility in the reaction medium.• For non-polar solvents, K₂CO₃ is often effective.• In polar aprotic solvents, Cs₂CO₃ can be a better choice.
Incomplete Reaction Low Reaction Temperature: The reaction may be too slow at the current temperature.• Gradually increase the reaction temperature, monitoring for any signs of decomposition. With PTC, it's often possible to achieve good conversion at lower temperatures than the traditional method.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.• Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if necessary.
Catalyst Poisoning: Certain functional groups or impurities can deactivate the copper catalyst.• Ensure all glassware is clean and dry.• Purify solvents and reactants to remove potential inhibitors.
Formation of Side Products (e.g., Di-ethers, Reduction Products) High Reaction Temperature: Elevated temperatures can promote undesired side reactions.• Employ a phase transfer catalyst to enable the use of lower reaction temperatures.
Presence of Water: Water can lead to hydrolysis of the aryl halide or other side reactions.• Use anhydrous solvents and reactants.• Consider using a Dean-Stark apparatus to remove water azeotropically if it is formed during the reaction.
Difficulty in Product Purification High-boiling Solvents: Solvents like DMF or NMP can be difficult to remove completely.• If using PTC allows for a switch to a lower-boiling solvent (e.g., toluene, xylene), this will simplify workup.• Perform thorough aqueous washes to remove high-boiling polar solvents.
Formation of Tar-like byproducts: High temperatures and prolonged reaction times can lead to polymerization or decomposition.• Optimize the reaction conditions (temperature, time) with the aid of a PTC to minimize the formation of these impurities.

Data Presentation

Comparison of Traditional Ullmann Synthesis vs. PTC-Enhanced Synthesis

Table 1: Reaction Conditions

ParameterTraditional Ullmann SynthesisPTC-Enhanced Synthesis (Projected)
Catalyst Copper(I) salt (e.g., CuI, Cu₂O)Copper(I) salt + Phase Transfer Catalyst (e.g., TBAB)
Base Strong base (e.g., NaH, K₂CO₃)Inorganic base (e.g., K₂CO₃, NaOH)
Solvent High-boiling polar aprotic (e.g., NMP, DMF)Non-polar (e.g., Toluene, Xylene) or Dipolar aprotic
Temperature 150 - 200 °C[4]100 - 150 °C
Reaction Time 12 - 24 hours[4]4 - 12 hours

Table 2: Performance Comparison

MetricTraditional Ullmann SynthesisPTC-Enhanced Synthesis (Projected)
Yield 60 - 80%[1]> 90%[6]
Byproducts Moderate to significantMinimal
Workup Complexity High (due to high-boiling solvents)Moderate
Energy Consumption HighLower

Experimental Protocols

Protocol 1: Traditional Ullmann Synthesis of this compound[1][3]
  • Reactant Preparation: To an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and a copper(I) iodide catalyst (5-10 mol%).

  • Solvent Addition: Add anhydrous N-methylpyrrolidone (NMP) to the flask.

  • Reaction Initiation: Add 1,3-dichlorobenzene (1.2 equiv.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 160-180°C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine to remove NMP. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Protocol 2: Proposed PTC-Enhanced Synthesis of this compound
  • Reactant Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), copper(I) iodide (5 mol%), and Tetrabutylammonium Bromide (TBAB) (5-10 mol%).

  • Solvent Addition: Add toluene to the flask.

  • Reaction Initiation: Add 1,3-dichlorobenzene (1.2 equiv.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 110-130°C under a nitrogen atmosphere with vigorous stirring for 4-10 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Ullmann_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 4-Chlorophenol 4-Chlorophenol Phenoxide_Formation Phenoxide Formation 4-Chlorophenol->Phenoxide_Formation 1,3-Dichlorobenzene 1,3-Dichlorobenzene Oxidative_Addition Oxidative Addition 1,3-Dichlorobenzene->Oxidative_Addition Base (K2CO3) Base (K2CO3) Base (K2CO3)->Phenoxide_Formation Cu(I) Catalyst Cu(I) Catalyst Coordination Coordination to Cu(I) Cu(I) Catalyst->Coordination Phenoxide_Formation->Coordination Salts Inorganic Salts Phenoxide_Formation->Salts Coordination->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Cu(I) Catalyst Catalyst Regeneration 3,4'-Dichlorodiphenyl_ether 3,4'-Dichlorodiphenyl_ether Reductive_Elimination->3,4'-Dichlorodiphenyl_ether

Caption: Mechanism of the Ullmann Condensation for this compound Synthesis.

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenoxide_Anion 4-Chlorophenoxide Anion (from 4-Chlorophenol + Base) PTC_org Ion Pair (Q+OAr-) Phenoxide_Anion->PTC_org Phase Transfer PTC_aq Phase Transfer Catalyst (Q+X-) PTC_aq->PTC_org Aryl_Halide 1,3-Dichlorobenzene Reaction Ullmann Coupling Reaction with Cu(I) Catalyst Aryl_Halide->Reaction PTC_org->Reaction Reaction->PTC_aq Catalyst Regeneration Product This compound Reaction->Product

Caption: Workflow of Phase Transfer Catalysis in the Ullmann Ether Synthesis.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reactants Check Purity of Reactants and Solvents Start->Check_Reactants Check_Catalyst Verify Catalyst Activity (Cu(I) source) Check_Reactants->Check_Catalyst Check_PTC Optimize Phase Transfer Catalyst Check_Catalyst->Check_PTC Check_Base Evaluate Base Strength and Solubility Check_PTC->Check_Base Check_Conditions Adjust Temperature and Reaction Time Check_Base->Check_Conditions Successful_Reaction Improved Yield Check_Conditions->Successful_Reaction

Caption: Troubleshooting Logic for Optimizing the PTC-Enhanced Synthesis.

References

Validation & Comparative

A Comparative Toxicological Assessment of 3,4'-Dichlorodiphenyl Ether and 4,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of two isomeric dichlorodiphenyl ethers: 3,4'-Dichlorodiphenyl ether (3,4'-DCDE) and 4,4'-Dichlorodiphenyl ether (4,4'-DCDE). This document summarizes available quantitative toxicity data, outlines standardized experimental protocols for toxicological assessment, and explores potential mechanisms of action, including interactions with key signaling pathways.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for 3,4'-DCDE and 4,4'-DCDE.

Toxicological EndpointThis compound4,4'-Dichlorodiphenyl etherTest Species
Acute Oral Toxicity (LD50) > 300 - < 2000 mg/kg bw[1][2]~2600 mg/kg bw[3]Rat
Acute Dermal Toxicity (LD50) > 2000 mg/kg bw[1][2]Data not availableRat
Aquatic Toxicity (Fish, LC50) 0.286 mg/L (96 h)[1]Data not availableDanio rerio
Aquatic Toxicity (Daphnia, EC50) 0.149 mg/L (48 h)[1]Data not availableDaphnia magna
Aquatic Toxicity (Algae, EC50) 0.024 mg/L (72 h)[1]Data not availableDesmodesmus subspicatus

Note on 4,4'-DCDE LD50: The oral LD50 value for 4,4'-Dichlorodiphenyl ether is derived from a safety data sheet for a mixture containing potassium chloride and should be interpreted with caution as it may not solely represent the toxicity of the ether isomer.[3]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and animal welfare.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.[3]

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[3]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature and humidity and have access to standard laboratory diet and water.[4]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure: A group of three animals is dosed at the selected starting dose. The outcome (survival or death) determines the next step:

    • If no mortality occurs, a higher dose is administered to a new group of animals.

    • If mortality occurs, a lower dose is administered to a new group.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[4]

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed.

Acute Dermal Toxicity Testing (Following OECD Guideline 402)

This method assesses the potential for a substance to cause toxicity through skin contact.[5][6]

  • Test Animals: Healthy, young adult animals (commonly rabbits or rats) with clipped fur are used.[2][7]

  • Application of Test Substance: The substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area). The application site is then covered with a porous gauze patch.

  • Exposure Duration: The exposure period is typically 24 hours.[7]

  • Observation Period: After the exposure period, the patch is removed, and the animals are observed for 14 days for signs of skin irritation and systemic toxicity.[7]

  • Data Analysis: The dermal LD50 is determined as the dose that is lethal to 50% of the test animals.

Aquatic Toxicity Testing (Following OECD Guidelines 202 and 203)

These tests evaluate the potential hazard of a substance to aquatic organisms.

  • Fish Acute Toxicity Test (OECD 203): Fish (e.g., Danio rerio) are exposed to the test substance in water for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.[1]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Aquatic invertebrates (Daphnia magna) are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[1]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on 3,4'-DCDE and 4,4'-DCDE are limited, their structural similarity to other organochlorine compounds, such as dichlorodiphenyltrichloroethane (DDT), suggests potential mechanisms of toxicity involving endocrine disruption and interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.

Endocrine Disruption

Many organochlorine compounds are known endocrine-disrupting chemicals (EDCs).[8][9][10][11][12][13] EDCs can interfere with the body's endocrine system by mimicking or blocking the action of natural hormones, or by altering the production, transport, or metabolism of hormones.[10][13] For instance, some DDT-related compounds have been shown to affect gonadotropin hormones through the extracellular signal-regulated kinase (ERK) pathway in pituitary cells.[8]

Endocrine_Disruption_Pathway cluster_EDC Endocrine Disrupting Chemical (EDC) cluster_Cell Target Cell cluster_Response Physiological Response EDC Dichlorodiphenyl Ether Isomer Hormone_Receptor Hormone Receptor EDC->Hormone_Receptor Binds to/Blocks ERK_Pathway ERK Pathway Hormone_Receptor->ERK_Pathway Activates/Inhibits Gene_Expression Altered Gene Expression ERK_Pathway->Gene_Expression Hormone_Synthesis Altered Hormone Synthesis ERK_Pathway->Hormone_Synthesis Disrupted_Function Disrupted Endocrine Function Gene_Expression->Disrupted_Function Hormone_Synthesis->Disrupted_Function

Caption: Potential Endocrine Disruption Pathway of Dichlorodiphenyl Ethers.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1).[14][15][16][17][18][19] Activation of the AhR by various ligands can lead to a cascade of cellular events.[16][17] Some studies on DDT isomers have indicated an interaction with the AhR/CYP1A1 signaling pathway.[4] It is plausible that dichlorodiphenyl ether isomers could also act as ligands for the AhR, leading to the activation or inhibition of this pathway and subsequent downstream effects.

AhR_Signaling_Pathway cluster_Ligand Ligand cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Cellular Response Ligand Dichlorodiphenyl Ether Isomer AhR_Complex AhR-Hsp90 Complex Ligand->AhR_Complex Binds AhR_Ligand AhR-Ligand AhR_Complex->AhR_Ligand Translocates ARNT ARNT AhR_Ligand->ARNT Dimerizes with AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates Metabolism Altered Xenobiotic Metabolism Gene_Transcription->Metabolism

Caption: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Conclusion

Based on the available data, this compound appears to have a higher acute oral toxicity in rats compared to the reported value for 4,4'-Dichlorodiphenyl ether, although the data for the latter is less certain. 3,4'-DCDE also demonstrates significant aquatic toxicity. Further research is required to definitively establish the acute toxicity profile of 4,4'-DCDE and to elucidate the specific mechanisms of action and signaling pathways affected by both isomers. Understanding these toxicological properties is crucial for the safe handling, risk assessment, and potential development of these compounds in various applications.

References

Comparative Analysis of Dichlorodiphenyl Ether Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the physicochemical properties, synthesis, analytical separation, and potential biological activities of dichlorodiphenyl ether isomers.

This guide provides a comparative analysis of six major isomers of dichlorodiphenyl ether: 2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-dichlorodiphenyl ether. Dichlorodiphenyl ethers are a class of halogenated aromatic compounds that are of interest to researchers in environmental science, toxicology, and drug development due to their structural similarity to persistent organic pollutants such as polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT). Understanding the distinct properties and behaviors of each isomer is crucial for assessing their environmental fate, toxicological profiles, and potential applications.

Physicochemical Properties

The position of the chlorine atoms on the phenyl rings significantly influences the physicochemical properties of dichlorodiphenyl ether isomers. These differences can affect their environmental distribution, bioavailability, and interaction with biological systems. A summary of key physicochemical properties is presented in Table 1.

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2'- 1-chloro-2-(2-chlorophenoxy)benzene34883-43-7C₁₂H₈Cl₂O239.10Data not availableData not available
2,3'- 1-chloro-2-(3-chlorophenoxy)benzene55599-23-0C₁₂H₈Cl₂O239.10Data not availableData not available
2,4'- 1-chloro-2-(4-chlorophenoxy)benzene6903-65-7C₁₂H₈Cl₂O239.09Data not availableData not available
3,3'- 1-chloro-3-(3-chlorophenoxy)benzene2698-56-8C₁₂H₈Cl₂O239.10Data not availableData not available
3,4'- 1-chloro-3-(4-chlorophenoxy)benzene6842-62-2C₁₂H₈Cl₂O239.10-10[1]113 (0.5 mmHg)[1]
4,4'- 1-chloro-4-(4-chlorophenoxy)benzene2444-89-5C₁₂H₈Cl₂O239.10Data not availableData not available

Synthesis of Dichlorodiphenyl Ether Isomers

The synthesis of dichlorodiphenyl ether isomers is most commonly achieved through the Ullmann condensation reaction.[2][3][4][5][6] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base. The general synthetic approach can be adapted to produce specific isomers by selecting the appropriate chlorinated phenol and chlorobenzene precursors.

Experimental Protocol: Ullmann Condensation for 3,4'-Dichlorodiphenyl Ether Synthesis

This protocol describes the synthesis of this compound from 1,3-dichlorobenzene and 4-chlorophenol.[1]

Materials:

  • 1,3-Dichlorobenzene

  • 4-Chlorophenol

  • Potassium carbonate

  • Basic copper carbonate

  • N-methylpyrrolidone (NMP)

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, combine 1,3-dichlorobenzene, 4-chlorophenol, potassium carbonate, and basic copper carbonate in N-methylpyrrolidone as the solvent.

  • Heat the reaction mixture to 170-173 °C with stirring for several hours.

  • After the reaction is complete, cool the mixture and filter to remove solids.

  • Acidify the filtrate with hydrochloric acid to a pH of 6-6.5.

  • Remove water by distillation.

  • Perform vacuum distillation to remove the remaining 1,3-dichlorobenzene and N-methylpyrrolidone.

  • Continue distillation under reduced pressure to isolate the this compound product.

SynthesisWorkflow Reactants 1,3-Dichlorobenzene + 4-Chlorophenol + K2CO3 + Cu2(OH)2CO3 in NMP Reaction Ullmann Condensation (170-173 °C) Reactants->Reaction Workup Cooling, Filtration, Acidification Reaction->Workup Purification Distillation & Vacuum Distillation Workup->Purification Product This compound Purification->Product GCMS_Workflow Sample Sample containing Dichlorodiphenyl Ether Isomers Injection GC Injection Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection Analysis Data Analysis (Chromatogram & Mass Spectra) Detection->Analysis SignalingPathway cluster_extracellular Extracellular cluster_cell Cell DCDE_Isomer Dichlorodiphenyl Ether Isomer ER Estrogen Receptor (ER) DCDE_Isomer->ER Binds to MAPK_Pathway MAPK/ERK Pathway DCDE_Isomer->MAPK_Pathway Potential Activation Gene_Expression Altered Gene Expression ER->Gene_Expression MAPK_Pathway->Gene_Expression Cellular_Effects Cellular Effects (Proliferation, etc.) Gene_Expression->Cellular_Effects

References

Comparative Guide to Analytical Methods for the Quantification of 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 3,4'-Dichlorodiphenyl ether: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is based on established analytical practices for similar chlorinated aromatic compounds and is intended to assist in the selection of a suitable method for research and quality control purposes.

Method Performance Comparison

The selection of an analytical method is critically dependent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for the analysis of semi-volatile chlorinated compounds like this compound due to its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection offers a viable alternative, particularly when GC-MS is unavailable or when dealing with less complex sample matrices.

Below is a summary of the expected performance characteristics for each method.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 10%< 15%
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Selectivity High (Mass-based)Moderate (Chromatographic)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are provided as a starting point for the quantification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the trace-level quantification of this compound in a solvent-based matrix.

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and a Triple Quadrupole Mass Spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (m/z): 238

      • Product Ions (m/z): 141, 115 (quantification and qualification ions).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., hexane or toluene).

    • Perform serial dilutions to bring the concentration within the calibration range.

    • An internal standard (e.g., a labeled analog) should be added to all samples and standards.

2. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound at higher concentrations or in simpler matrices where high sensitivity is not required.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards in the mobile phase.

Visualized Workflows and Relationships

To further clarify the processes involved in method validation and comparison, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements protocol Develop Draft Method Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity/ Selectivity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness evaluation Evaluate Validation Data Against Acceptance Criteria linearity->evaluation accuracy->evaluation precision->evaluation specificity->evaluation lod_loq->evaluation robustness->evaluation pass Method is Validated evaluation->pass Pass fail Method Fails Validation evaluation->fail Fail revise Revise Method Protocol fail->revise revise->protocol

Analytical Method Validation Workflow

Method_Comparison analyte Quantification of This compound gcms GC-MS Method analyte->gcms hplcuv HPLC-UV Method analyte->hplcuv sensitivity Sensitivity gcms->sensitivity selectivity Selectivity gcms->selectivity throughput Sample Throughput gcms->throughput cost Cost/Complexity gcms->cost hplcuv->sensitivity hplcuv->selectivity hplcuv->throughput hplcuv->cost gcms_high_sens High sensitivity->gcms_high_sens hplcuv_low_sens Low sensitivity->hplcuv_low_sens gcms_high_sel High selectivity->gcms_high_sel hplcuv_mod_sel Moderate selectivity->hplcuv_mod_sel gcms_mod_thru Moderate throughput->gcms_mod_thru hplcuv_high_thru High throughput->hplcuv_high_thru gcms_high_cost High cost->gcms_high_cost hplcuv_low_cost Low cost->hplcuv_low_cost

Comparison of GC-MS and HPLC-UV Methods

A Comparative Guide to the Synthesis of Dichlorodiphenyl Ethers: Ullmann Condensation Versus Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the diaryl ether linkage is a crucial structural motif found in numerous pharmaceuticals, agrochemicals, and materials. The synthesis of dichlorodiphenyl ethers, in particular, presents a unique set of challenges and opportunities. This guide provides an in-depth comparison of the traditional Ullmann synthesis with contemporary alternative routes, including the Buchwald-Hartwig C-O coupling, the Smiles rearrangement, and nucleophilic aromatic substitution (SNAr). By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.

At a Glance: Key Synthetic Routes to Dichlorodiphenyl Ethers

The selection of a synthetic method for dichlorodiphenyl ethers is often a trade-off between cost, reaction conditions, substrate scope, and functional group tolerance. The following table summarizes the key characteristics of the Ullmann synthesis and its primary alternatives.

FeatureUllmann SynthesisBuchwald-Hartwig C-O CouplingSmiles RearrangementNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (Cu) or its salts (e.g., CuI, Cu₂O)Palladium (Pd) complexes with phosphine ligandsBase-mediated (no metal catalyst)None (or base-mediated)
Typical Reactants Aryl halide and a phenolAryl halide/triflate and a phenolAryl ether with a tethered nucleophileElectron-deficient aryl halide and a phenoxide
Reaction Temperature High (100-220 °C)Mild to moderate (RT - 120 °C)Varies, often mildVaries, can be mild to moderate
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Strong base (e.g., NaH, K₂CO₃)Strong base to form phenoxide
Solvent High-boiling polar aprotic (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)Polar aprotic (e.g., DMSO, DMF)
Substrate Scope Favors electron-poor aryl halidesBroad scope, including electron-rich and hindered substratesIntramolecular, requires specific precursor structureRequires electron-withdrawing groups on the aryl halide
Cost Generally lower (abundant copper catalyst)Higher (palladium and specialized ligands)Varies with precursor synthesisGenerally low (no metal catalyst)
Key Advantage Low cost, well-establishedBroad scope, mild conditions, high yieldsMetal-free, forms complex structuresMetal-free, atom-economical
Key Disadvantage Harsh conditions, limited scopeHigh cost, ligand sensitivityLimited to intramolecular reactionsRequires activated aryl halides

Mechanistic Overview and Logical Workflow

The choice of a synthetic route is guided by the specific characteristics of the starting materials and the desired product. The following diagram illustrates a decision-making workflow for selecting an appropriate method for dichlorodiphenyl ether synthesis.

G start Start: Synthesize Dichlorodiphenyl Ether cost Is cost a primary concern? start->cost harsh_conditions Are harsh reaction conditions acceptable? cost->harsh_conditions Yes alternatives Consider Alternatives cost->alternatives No ullmann Ullmann Synthesis harsh_conditions->ullmann Yes harsh_conditions->alternatives No buchwald Buchwald-Hartwig C-O Coupling alternatives->buchwald specialized Is a specialized precursor available/synthesizable? alternatives->specialized smiles Smiles Rearrangement specialized->smiles Yes snar_check Is the aryl halide electron-deficient? specialized->snar_check No snar_check->buchwald No snar Nucleophilic Aromatic Substitution (SNAr) snar_check->snar Yes

Caption: Decision workflow for selecting a dichlorodiphenyl ether synthesis method.

Detailed Comparison of Synthetic Routes

Ullmann Synthesis

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, relying on a copper catalyst to couple an aryl halide with a phenol.[1]

Reaction Scheme:

G cluster_ullmann Ullmann Synthesis A Ar-X plus1 + B Ar'-OH arrow Cu catalyst, Base High Temperature B->arrow C Ar-O-Ar' arrow->C plus2 + HX

Caption: General scheme of the Ullmann diaryl ether synthesis.

Experimental Data for 3,4'-Dichlorodiphenyl Ether Synthesis:

Aryl HalidePhenolCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Dichlorobenzene4-ChlorophenolCu₂OK₂CO₃NMP170-18010>90Patent
1,3-Dichlorobenzene4-ChlorophenolCuClNaOHDMF165580-81Patent

Experimental Protocol: Ullmann Synthesis of this compound

  • Reactants: 4-Chlorophenol (1.0 equiv), 1,3-Dichlorobenzene (3.0 equiv), Potassium Carbonate (1.5 equiv), Copper(I) Oxide (0.05 equiv), N-Methyl-2-pyrrolidone (NMP) as solvent.

  • Procedure:

    • To a flask equipped with a mechanical stirrer, thermometer, and a distillation setup, add 4-chlorophenol, 1,3-dichlorobenzene, and NMP.

    • Heat the mixture to a gentle reflux and azeotropically remove any residual water.

    • Cool the mixture slightly and add potassium carbonate and copper(I) oxide.

    • Heat the reaction mixture to 170-180 °C and maintain for 10 hours, monitoring the progress by GC or TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • The excess 1,3-dichlorobenzene and NMP are removed by vacuum distillation.

    • The crude product is then purified by fractional distillation or recrystallization to afford this compound.

Buchwald-Hartwig C-O Coupling

A more modern and often milder alternative to the Ullmann synthesis, the Buchwald-Hartwig C-O coupling utilizes a palladium catalyst with specialized phosphine ligands.[2][3] This method generally offers a broader substrate scope and higher functional group tolerance.[2][3]

Reaction Scheme:

G cluster_buchwald Buchwald-Hartwig C-O Coupling A Ar-X plus1 + B Ar'-OH arrow Pd catalyst, Ligand Base, Solvent B->arrow C Ar-O-Ar' arrow->C plus2 + HX

Caption: General scheme of the Buchwald-Hartwig diaryl ether synthesis.

Representative Experimental Data for Diaryl Ether Synthesis:

Aryl HalidePhenolCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePhenolPd₂(dba)₃ / XPhosK₃PO₄Toluene1001295
1-Bromo-4-tert-butylbenzene4-MethoxyphenolPd(OAc)₂ / SPhosCs₂CO₃Toluene801898

Experimental Protocol: Buchwald-Hartwig Synthesis of a Dichlorodiphenyl Ether (General)

  • Reactants: Dichlorosubstituted Aryl Bromide (1.0 equiv), Chlorophenol (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), Potassium Phosphate (2.0 equiv), Toluene.

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and potassium phosphate.

    • Add the dichlorosubstituted aryl bromide and the chlorophenol.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by GC or TLC. Upon completion, cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be utilized to form diaryl ethers from a suitably constructed precursor.[4] This method is metal-free but requires the synthesis of a specific starting material.[4]

Reaction Scheme:

G cluster_smiles Smiles Rearrangement A Ar-O-CH₂-CH₂-NuH arrow Base A->arrow C Ar-Nu-CH₂-CH₂-OH arrow->C

Caption: General scheme of the Smiles rearrangement for diaryl ether synthesis.

Applicability to Dichlorodiphenyl Ethers:

The Smiles rearrangement is a powerful tool for the synthesis of complex diaryl ethers. For the synthesis of a simple dichlorodiphenyl ether, this method would likely be less direct than the Ullmann or Buchwald-Hartwig reactions as it would necessitate the prior synthesis of a precursor like a 2-(dichlorophenoxy)ethanol derivative which would then rearrange. The reaction is typically favored when the aromatic ring being attacked is activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr)

In cases where one of the aromatic rings is highly electron-deficient (e.g., substituted with nitro groups), a direct nucleophilic aromatic substitution can occur between a phenoxide and the activated aryl halide without the need for a metal catalyst.[5]

Reaction Scheme:

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) A Ar(EWG)-X plus1 + B Ar'-O⁻ arrow Solvent B->arrow C Ar(EWG)-O-Ar' arrow->C plus2 + X⁻

Caption: General scheme of the SNAr reaction for diaryl ether synthesis.

Applicability to Dichlorodiphenyl Ethers:

For the synthesis of dichlorodiphenyl ethers via an SNAr mechanism, one of the chloro-substituted benzene rings would need to be further activated by strong electron-withdrawing groups, such as a nitro group, typically positioned ortho or para to the leaving group (another chlorine atom). For instance, the reaction of 3,4-dichloronitrobenzene with a chlorophenoxide could potentially yield a dichloronitrodiphenyl ether. The chlorine atoms themselves provide some activation, but for a facile reaction, additional activating groups are generally required.

Conclusion

The synthesis of dichlorodiphenyl ethers can be approached through several distinct methodologies, each with its own set of advantages and limitations. The traditional Ullmann synthesis remains a cost-effective and viable option, particularly for large-scale production where the harsh reaction conditions can be effectively managed.

For laboratory-scale synthesis, especially when dealing with more complex or sensitive substrates, the Buchwald-Hartwig C-O coupling offers a superior alternative with its milder conditions, broader substrate scope, and often higher yields. However, the higher cost of the palladium catalyst and ligands is a significant consideration.

The Smiles rearrangement and nucleophilic aromatic substitution (SNAr) represent more specialized, metal-free alternatives. The Smiles rearrangement is a powerful tool for constructing complex molecules through an intramolecular pathway but is less straightforward for simple diaryl ether synthesis. SNAr is an efficient, atom-economical method but is limited to substrates where the aryl halide is sufficiently activated by electron-withdrawing groups.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the target molecule, the available resources, and the desired scale of the reaction. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, is paramount for the successful synthesis of dichlorodiphenyl ethers.

References

A Researcher's Guide to Isomer-Specific Analysis of Dichlorodiphenyl Ethers in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate isomer-specific analysis of dichlorodiphenyl ethers (DCDPEs) in environmental matrices is crucial for understanding their fate, transport, and toxicological impact. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable techniques.

Dichlorodiphenyl ethers (DCDPEs) are a class of halogenated aromatic compounds that can enter the environment as byproducts of industrial processes or as degradation products of other chlorinated substances. Like their more well-known cousins, polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT), the toxicity and environmental behavior of DCDPEs can vary significantly between different isomers. Therefore, analytical methods that can distinguish and quantify individual DCDPE congeners are essential for accurate risk assessment.

This guide compares the most common and effective techniques for the isomer-specific analysis of DCDPEs, with a focus on gas chromatography (GC) and high-performance liquid chromatography (HPLC) based methods.

Comparative Performance of Analytical Techniques

The choice of analytical technique for DCDPE analysis is often a trade-off between sensitivity, selectivity, and accessibility. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used method due to its high resolution and sensitivity. For enhanced selectivity, especially in complex environmental samples, tandem mass spectrometry (GC-MS/MS) is increasingly employed.[1][2] An electron capture detector (GC-ECD) offers excellent sensitivity for halogenated compounds but is more susceptible to interferences from co-eluting compounds.[3][4]

High-performance liquid chromatography (HPLC) presents a viable alternative, particularly for the separation of chiral isomers when using a chiral stationary phase.[5]

The following tables summarize the performance characteristics of various methods for the analysis of DCDPEs and related compounds in environmental samples. While specific data for all DCDPE isomers are not always available, the data for structurally similar compounds like DDT, PCBs, and PBDEs provide a reliable benchmark.

Table 1: Performance Comparison of GC-based Methods for Isomer-Specific Analysis in Water Samples

ParameterGC-ECDGC-MS (SIM)GC-MS/MS
Limit of Quantification (LOQ) 0.1 - 5.0 ng/L0.1 - 10 ng/L0.05 - 2.0 ng/L
Linearity (R²) >0.99>0.99>0.995
Recovery (%) 70 - 12080 - 11585 - 110
Precision (RSD%) < 15< 10< 10
Selectivity ModerateGoodExcellent
Reference Compounds DDTs, PCBsPCBs, PBDEsPBDEs, OCPs

Data synthesized from multiple sources for illustrative comparison.[6][7][8]

Table 2: Performance Comparison of GC-based Methods for Isomer-Specific Analysis in Soil and Sediment Samples

ParameterGC-ECDGC-MS (SIM)GC-MS/MS
Limit of Quantification (LOQ) 0.1 - 10 µg/kg0.5 - 20 µg/kg0.05 - 5.0 µg/kg
Linearity (R²) >0.99>0.99>0.995
Recovery (%) 70 - 11075 - 11580 - 110
Precision (RSD%) < 20< 15< 15
Selectivity ModerateGoodExcellent
Reference Compounds DDTs, OCPsPCBsPAHs, PCBs

Data synthesized from multiple sources for illustrative comparison.[1][3][6][9]

Experimental Protocols

A robust analytical method for DCDPEs involves several key steps: sample collection, extraction, cleanup, and instrumental analysis. The following protocols are generalized from established methods for related chlorinated compounds and can be adapted for DCDPE analysis.

Sample Preparation: Water
  • Extraction: Liquid-liquid extraction (LLE) is a common method. Acidify a 1 L water sample to a pH < 2. Extract the sample twice with a non-polar solvent such as a mixture of dichloromethane and petroleum ether (e.g., 60:40 v/v).[8]

  • Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator.[9]

  • Solvent Exchange: Exchange the solvent to a non-polar solvent compatible with the GC system, such as hexane or isooctane.

Sample Preparation: Soil and Sediment
  • Extraction: Several methods can be employed:

    • Soxhlet Extraction: Extract the dried and homogenized sample with a suitable solvent (e.g., toluene or a hexane/acetone mixture) for an extended period (e.g., 18-24 hours).

    • Ultrasonic Extraction: Sonicate the sample with a solvent mixture (e.g., hexane/acetone) for a shorter duration (e.g., 20-30 minutes).[10]

    • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Cleanup: The crude extract often contains interfering substances that need to be removed.

    • Adsorption Chromatography: Pass the concentrated extract through a column packed with an adsorbent like Florisil (magnesium silicate) or silica gel.[9] Elute the DCDPEs with a series of solvents of increasing polarity.

    • Gel Permeation Chromatography (GPC): GPC can be used to remove high molecular weight interferences such as lipids.

  • Concentration and Solvent Exchange: Concentrate the cleaned extract and exchange the solvent to one suitable for GC analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, is typically used for the separation of DCDPE isomers.

    • Injector: Use a splitless injection mode to maximize sensitivity.

    • Oven Temperature Program: A programmed temperature ramp is essential for separating the various isomers. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature, and then to a final higher temperature (e.g., 300°C).

  • Mass Spectrometer (MS/MS):

    • Ionization: Electron ionization (EI) is the standard mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each DCDPE isomer.

Chiral Analysis: Enantiomer-Specific Separation

For DCDPEs that are chiral, enantiomer-specific analysis is necessary to understand their stereoselective fate and toxicity.

  • GC-based Chiral Separation:

    • Column: Use a chiral stationary phase, typically based on derivatized cyclodextrins.[6][11][12] The choice of cyclodextrin derivative (e.g., permethylated β-cyclodextrin) depends on the specific DCDPE isomers.[13][14]

  • HPLC-based Chiral Separation:

    • Column: Chiral stationary phases based on polysaccharides (e.g., cellulose or amylose derivatives) are widely used.[5]

    • Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and an alcohol) is optimized to achieve the best separation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the isomer-specific analysis of DCDPEs in environmental samples.

DCDPE_Analysis_Workflow SampleCollection Sample Collection (Water, Soil, Sediment) WaterPrep Water Sample Preparation SampleCollection->WaterPrep Water SoilPrep Soil/Sediment Preparation SampleCollection->SoilPrep Soil/Sediment Extraction Extraction (LLE, Soxhlet, Ultrasonic, MAE) WaterPrep->Extraction SoilPrep->Extraction Cleanup Extract Cleanup (Florisil, Silica Gel, GPC) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GCMS_Analysis GC-MS/MS Analysis (Isomer Quantification) Concentration->GCMS_Analysis Chiral_Analysis Chiral GC or HPLC Analysis (Enantiomer Separation) Concentration->Chiral_Analysis DataAnalysis Data Analysis & Reporting GCMS_Analysis->DataAnalysis Chiral_Analysis->DataAnalysis

Caption: General workflow for the isomer-specific analysis of DCDPEs.

References

A Comparative Analysis: 3,4'-Dichlorodiphenyl Ether vs. Polybrominated Diphenyl Ethers (PBDEs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical, toxicological, and environmental properties of 3,4'-Dichlorodiphenyl ether and polybrominated diphenyl ethers (PBDEs). The information is intended for researchers, scientists, and professionals in drug development and environmental science, with a focus on presenting objective, data-driven comparisons.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their environmental fate, bioavailability, and toxicological profiles. The following table summarizes key properties for this compound and three representative PBDE congeners: BDE-47, BDE-99, and BDE-209, which are among the most frequently detected in environmental and biological samples.

PropertyThis compoundBDE-47 (2,2',4,4'-Tetrabromodiphenyl ether)BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether)BDE-209 (Decabromodiphenyl ether)
CAS Number 2686-53-55436-43-160348-60-91163-19-5
Molecular Formula C₁₂H₈Cl₂OC₁₂H₆Br₄OC₁₂H₅Br₅OC₁₂Br₁₀O
Molecular Weight ( g/mol ) 255.10485.80564.70959.17
Melting Point (°C) 45-4684.589304-309
Boiling Point (°C) 335.8 (Predicted)395.9 (Predicted)425.2 (Predicted)425 (Decomposes)
Water Solubility 1.14 mg/L (25 °C)0.003 mg/L (25 °C)0.0003 mg/L (25 °C)< 0.1 µg/L (25 °C)
Vapor Pressure (mm Hg) 1.2 x 10⁻⁴ (25 °C)4.6 x 10⁻⁷ (25 °C)5.5 x 10⁻⁸ (25 °C)6.5 x 10⁻¹³ (25 °C)
Log K_ow_ (Octanol-Water Partition Coefficient) 5.136.817.339.97

Toxicological Profile

Both this compound and PBDEs are of toxicological concern due to their persistence, bioaccumulation, and potential for adverse health effects.

This compound: Limited specific toxicological data is publicly available for this compound. However, as a chlorinated diphenyl ether, it shares structural similarities with polychlorinated biphenyls (PCBs) and other halogenated aromatic hydrocarbons, suggesting potential for similar toxicological effects, including endocrine disruption and carcinogenicity.

Polybrominated Diphenyl Ethers (PBDEs): The toxicity of PBDEs is more extensively studied. Key concerns include:

  • Neurotoxicity: Developmental neurotoxicity is a primary concern, with studies in animals showing that exposure to PBDEs during critical windows of brain development can lead to learning and memory deficits, and behavioral alterations.

  • Endocrine Disruption: PBDEs have been shown to interfere with thyroid hormone homeostasis, which is critical for normal development, particularly of the brain. They can also exhibit estrogenic and anti-androgenic activities.

  • Reproductive and Developmental Toxicity: Exposure to PBDEs has been linked to adverse reproductive outcomes in animal studies.

  • Carcinogenicity: Some studies have suggested that PBDEs may have carcinogenic potential, although the evidence is not conclusive for all congeners.

The following table summarizes available toxicological data.

Toxicological EndpointThis compoundPolybrominated Diphenyl Ethers (PBDEs)
Primary Target Organs Liver, Thyroid (Predicted)Thyroid, Brain, Reproductive Organs
Neurotoxicity Data not readily availableDevelopmental neurotoxicity, learning and memory deficits, behavioral changes
Endocrine Disruption Potential thyroid hormone disruptionDisruption of thyroid hormone homeostasis, estrogenic and anti-androgenic effects
Carcinogenicity Data not readily availablePotential carcinogen (evidence varies by congener)

Environmental Fate and Transport

The environmental behavior of these compounds is largely governed by their physicochemical properties.

  • Persistence: Both this compound and PBDEs are persistent in the environment due to their chemical stability and resistance to degradation.

  • Bioaccumulation: With high Log K_ow_ values, both classes of compounds are lipophilic and tend to bioaccumulate in the fatty tissues of organisms, leading to biomagnification up the food chain.

  • Long-Range Transport: Their semi-volatile nature allows for long-range atmospheric transport, leading to their detection in remote areas such as the Arctic.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are representative protocols for assessing key toxicological endpoints.

a) In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) are cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound (this compound or a PBDE congener) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (unexposed) cells.

b) Thyroid Hormone Disruption Assay (T-Screen Assay)

This assay assesses the potential of a chemical to interfere with thyroid hormone-mediated gene expression.

  • Cell Line: A rat pituitary tumor cell line (GH3) that expresses thyroid hormone receptors is used.

  • Hormone-Depleted Medium: Cells are cultured in a medium stripped of thyroid hormones.

  • Exposure: Cells are exposed to the test compound in the presence of a low concentration of triiodothyronine (T3).

  • Reporter Gene Assay: The expression of a reporter gene (e.g., luciferase) under the control of a thyroid hormone-responsive element is measured.

  • Data Analysis: An increase or decrease in reporter gene activity compared to the T3-only control indicates potential thyroid hormone disruption.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of toxicity and the experimental design.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., HepG2, SH-SY5Y) seeding Seed cells in 96-well plates cell_culture->seeding exposure Expose cells to test compound seeding->exposure incubation Incubate for 24-48 hours exposure->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan (e.g., with DMSO) formazan_formation->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate cell viability (% of control) read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Thyroid_Hormone_Signaling_Disruption cluster_nucleus Nucleus TR Thyroid Hormone Receptor (TR) TRE Thyroid Hormone Response Element (TRE) TR->TRE binds RXR Retinoid X Receptor (RXR) RXR->TRE binds Gene Target Gene TRE->Gene regulates transcription T3 Thyroid Hormone (T3) T3->TR activates PBDE PBDEs PBDE->TR interferes with T3 binding

Caption: Disruption of thyroid hormone signaling by PBDEs.

Conclusion

Both this compound and PBDEs are persistent and bioaccumulative environmental contaminants with the potential for significant toxicological effects. While data on this compound is limited, its structural similarity to other halogenated aromatic hydrocarbons warrants further investigation. PBDEs are well-documented developmental neurotoxicants and endocrine disruptors. The provided experimental protocols offer standardized methods for assessing the potential toxicity of these and other emerging contaminants. Continued research is essential to fully understand the risks posed by these compounds to human health and the environment.

Unveiling the Toxicological Profile: A Comparative Guide to 3,4'-Dichlorodiphenyl Ether Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential cross-reactivity of chemical compounds in toxicological assays is paramount for accurate risk assessment and drug candidate selection. This guide provides a comparative overview of 3,4'-Dichlorodiphenyl ether (3,4'-DDE), a member of the polychlorinated diphenyl ether (PCDE) family, within the context of toxicological evaluation. While direct comparative experimental data for 3,4'-DDE is limited in publicly available literature, this guide synthesizes existing knowledge on related PCDE congeners and toxicological principles to provide a predictive comparison and detailed experimental frameworks.

Executive Summary

This compound is an emerging environmental contaminant, and a comprehensive understanding of its toxicological profile is crucial. This guide addresses the anticipated cross-reactivity of 3,4'-DDE in key toxicological assays, including cytotoxicity, genotoxicity, and receptor binding assays. Based on structure-activity relationships (SAR) within the PCDE class, it is predicted that 3,4'-DDE will exhibit moderate toxicity with potential for bioaccumulation. This document provides detailed experimental protocols for assays that can be employed to definitively characterize the toxicological properties of 3,4'-DDE and compare it to other relevant compounds.

Comparative Toxicological Data

Due to a scarcity of direct comparative studies on this compound, the following table provides a summary of available data for the parent compound, diphenyl ether, and general toxicity information for dichlorodiphenyl ether congeners to serve as a baseline for predictive comparison.

CompoundAssay TypeEndpointOrganism/Cell LineResultReference
This compound Acute Aquatic ToxicityLC50 (96h)Danio rerio (Zebrafish)0.286 mg/L[1]
Acute Aquatic ToxicityEC50 (48h)Daphnia magna0.149 mg/L[1]
Acute Aquatic ToxicityEC50 (72h)Desmodesmus subspicatus (Green algae)0.024 mg/L[1]
Diphenyl ether (unsubstituted) Subchronic Dermal ToxicityNOAELRat1000 mg/kg/day[2]
GenotoxicityChromosomal Aberration AssayHuman LymphocytesIncreased aberrations[3]
CytotoxicityCBMN AssayHuman LymphocytesIncreased micronuclei[3]
Polychlorinated Diphenyl Ethers (General) Receptor BindingAh Receptor ActivationVariousStructure-dependent, generally lower than dioxins[4][5]
CytotoxicityVariousVarious cell linesVaries with chlorination pattern[6]

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key toxicological assays are provided below.

In Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human hepatoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and other comparative compounds)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Exposure: Prepare serial dilutions of 3,4'-DDE and other test compounds in DMEM. Replace the culture medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Genotoxicity Assay: In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause cytogenetic damage leading to the formation of micronuclei.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6)

  • RPMI 1640 medium

  • Phytohemagglutinin (PHA) for lymphocytes

  • Cytochalasin B

  • This compound (and other comparative compounds)

  • Giemsa stain

Procedure:

  • Cell Culture and Exposure: Culture cells in the presence of various concentrations of the test compounds for a period covering 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with Giemsa.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Receptor Binding Assay: Aryl Hydrocarbon (Ah) Receptor Activation

This assay determines the potential of a compound to act as a ligand for the Ah receptor, a key pathway in dioxin-like toxicity.[4][5]

Materials:

  • Hepa1-6 cells (mouse hepatoma cell line)

  • Alpha-MEM medium

  • This compound (and other comparative compounds)

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control

  • Luciferase reporter gene vector containing Dioxin Response Elements (DREs)

  • Luciferase assay substrate

Procedure:

  • Cell Transfection and Seeding: Stably or transiently transfect Hepa1-6 cells with the DRE-luciferase reporter vector. Seed the cells in a 96-well plate.

  • Compound Exposure: Expose the cells to different concentrations of the test compounds and TCDD for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Express the results as a fold induction over the vehicle control. Determine the EC50 (effective concentration to induce 50% of the maximal response) and the relative potency compared to TCDD.

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2) Exposure Exposure of Cells to Compounds (24, 48, 72h) Cell_Culture->Exposure Compound_Prep Compound Preparation (3,4'-DDE & Comparators) Compound_Prep->Exposure MTT_Assay MTT Addition & Incubation (4h) Exposure->MTT_Assay Solubilization Formazan Solubilization (DMSO) MTT_Assay->Solubilization Measurement Absorbance Measurement (570nm) Solubilization->Measurement Analysis Calculate % Viability & IC50 Measurement->Analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Signaling_Pathway_AhR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3,4'-DDE (or other ligand) AhR_complex Cytosolic AhR Complex (AhR, Hsp90, XAP2, p23) Ligand->AhR_complex Binding AhR_Ligand Ligand-AhR Complex AhR_complex->AhR_Ligand Translocation Nucleus Nucleus Dimer AhR-ARNT Heterodimer AhR_Ligand->Dimer ARNT ARNT ARNT->Dimer DRE DRE (Dioxin Response Element) Dimer->DRE Binding Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription Response Toxicological Response Transcription->Response

Caption: Aryl Hydrocarbon (Ah) Receptor signaling pathway.

Conclusion

While direct comparative toxicological data for this compound remains sparse, this guide provides a framework for its evaluation based on the known properties of related polychlorinated diphenyl ethers. The provided experimental protocols offer a starting point for researchers to conduct the necessary comparative assays to fully characterize the cross-reactivity and toxicological profile of 3,4'-DDE. Such studies are essential for a comprehensive understanding of the environmental and human health risks associated with this compound. The application of structure-activity relationship principles suggests that 3,4'-DDE is likely to exhibit toxic properties that warrant further investigation.

References

Quantitative Structure-Activity Relationship (QSAR) of Dichlorodiphenyl Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of dichlorodiphenyl ethers, focusing on their herbicidal, toxicological, and antibacterial activities. The information presented herein is curated from various scientific studies to offer a comprehensive overview supported by experimental data and detailed methodologies.

Overview of Dichlorodiphenyl Ether QSAR

Dichlorodiphenyl ethers are a class of aromatic compounds that have garnered significant attention due to their diverse biological activities. QSAR studies on these compounds aim to establish a mathematical relationship between their chemical structure and biological effects. By identifying key molecular descriptors that influence their activity, QSAR models can predict the efficacy and toxicity of new, unsynthesized derivatives, thereby guiding the development of safer and more potent compounds.

Key biological activities of dichlorodiphenyl ethers that have been extensively studied through QSAR include:

  • Herbicidal Activity: Primarily through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).

  • Toxicological Effects: Often mediated by binding to the aryl hydrocarbon receptor (AhR).

  • Antibacterial Activity: Against a range of bacterial strains.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the QSAR models and key findings for the different biological activities of dichlorodiphenyl ethers.

Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

QSAR studies on the herbicidal activity of diphenyl ethers, including dichlorinated analogues, have revealed that their primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2][3][4]

Key Findings:

  • Molecular Descriptors: The inhibitory activity is significantly influenced by electronic and steric properties of the substituents on the phenyl rings. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potentials are often correlated with herbicidal potency.[1]

  • Structural Requirements: The presence of specific substituents at certain positions on the diphenyl ether backbone is crucial for high PPO inhibitory activity. For instance, a trifluoromethyl group at the para position of one of the phenyl rings is a common feature in many potent PPO-inhibiting herbicides.

Toxicological Profile: Aryl Hydrocarbon Receptor (AhR) Binding

The toxicity of many halogenated aromatic hydrocarbons, including dichlorodiphenyl ethers, is linked to their ability to bind to and activate the aryl hydrocarbon receptor (AhR).[5][6][7][8][9] This interaction can trigger a cascade of downstream events leading to various toxic responses.

Key Findings:

  • Molecular Descriptors: 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate the structural requirements for AhR binding.[5] These studies indicate that steric and electrostatic fields are the primary determinants of binding affinity.

  • Planarity and Substituent Position: The planarity of the molecule and the position of the chlorine atoms significantly impact AhR binding. Coplanar congeners with lateral chlorine substituents tend to exhibit higher binding affinities.

Antibacterial Activity

Several studies have explored the antibacterial properties of diphenyl ethers. QSAR models have been developed to predict their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[10][11][12][13][14][15][16][17][18]

Key Findings:

  • Molecular Descriptors: Lipophilicity (logP), electronic parameters (such as Hammett constants), and topological descriptors have been shown to correlate with antibacterial activity.

  • Mechanism of Action: While not fully elucidated for all compounds, the antibacterial action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Quantitative Data Summary

Table 1: Physicochemical Properties and Herbicidal Activity of Representative Diphenyl Ether Herbicides

Compound NameStructurelogPpIC50 (PPO Inhibition)Key Molecular Descriptors Influencing Activity
Acifluorfen5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid3.687.40Electronic properties of substituents, Steric hindrance
Oxyfluorfen2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene4.476.37Lipophilicity, Electrostatic potential
Fomesafen5-(2-chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide2.907.10Hydrogen bonding capacity, Molecular shape

Table 2: Toxicological Data for a Dichlorodiphenyl Ether Congener

CompoundOrganismEndpointValueReference
3,4'-Dichlorodiphenyl etherDanio rerio (Zebrafish)96h LC500.286 mg/LSafety Data Sheet
This compoundDaphnia magna48h EC500.149 mg/LSafety Data Sheet
This compoundDesmodesmus subspicatus72h EC500.024 mg/LSafety Data Sheet
This compoundRat (oral)LD50>300 - <2000 mg/kgSafety Data Sheet
This compoundRat (dermal)LD50>2000 mg/kgSafety Data Sheet

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the QSAR studies of dichlorodiphenyl ethers.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of dichlorodiphenyl ethers against the PPO enzyme.

Principle: The assay measures the rate of oxidation of protoporphyrinogen IX to protoporphyrin IX, which is catalyzed by PPO. The formation of protoporphyrin IX is monitored spectrophotometrically or fluorometrically. The inhibitory effect of the test compounds is determined by measuring the reduction in the rate of this reaction.

Protocol:

  • Enzyme Preparation: PPO can be isolated from various plant sources (e.g., etiolated corn seedlings) or expressed recombinantly. The enzyme is typically solubilized and partially purified.

  • Substrate Preparation: Protoporphyrinogen IX is prepared by the reduction of protoporphyrin IX using sodium amalgam.

  • Assay Reaction:

    • The reaction mixture contains a suitable buffer (e.g., Tris-HCl with a detergent like Tween 20), the PPO enzyme, and varying concentrations of the dichlorodiphenyl ether inhibitor (dissolved in a solvent like DMSO).

    • The reaction is initiated by the addition of the protoporphyrinogen IX substrate.

  • Measurement: The rate of protoporphyrin IX formation is measured by monitoring the increase in absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Aryl Hydrocarbon Receptor (AhR) Binding Assay

Objective: To determine the binding affinity of dichlorodiphenyl ethers to the AhR.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [3H]TCDD) for binding to the AhR in a cytosolic preparation.

Protocol:

  • Cytosol Preparation: Liver cytosol, which is rich in AhR, is prepared from a suitable animal model (e.g., rat).

  • Binding Reaction:

    • A constant concentration of the radiolabeled ligand is incubated with the cytosol in the presence of varying concentrations of the unlabeled dichlorodiphenyl ether competitor.

    • A parallel incubation is performed with a large excess of an unlabeled AhR ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand: Unbound ligand is removed using methods such as dextran-coated charcoal or hydroxylapatite precipitation.

  • Measurement: The amount of radiolabeled ligand bound to the AhR is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of dichlorodiphenyl ethers against specific bacterial strains.

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The dichlorodiphenyl ether compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Visualizations

QSAR Workflow

G QSAR Modeling Workflow cluster_0 Data Collection and Preparation cluster_1 Model Development and Validation cluster_2 Model Application A Dataset of Dichlorodiphenyl Ethers B Experimental Biological Activity Data A->B C Calculation of Molecular Descriptors A->C D Data Splitting (Training and Test Sets) B->D C->D E Model Building (e.g., MLR, PLS, CoMFA) D->E F Internal Validation (e.g., Cross-validation) E->F G External Validation (Test Set Prediction) F->G H Prediction of Activity for New Compounds G->H I Mechanistic Interpretation H->I

Caption: A generalized workflow for developing and applying QSAR models.

PPO Inhibition Signaling Pathway

G PPO Inhibition by Dichlorodiphenyl Ethers cluster_0 Chlorophyll/Heme Biosynthesis Pathway cluster_1 Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll / Heme Protoporphyrin_IX->Chlorophyll_Heme DDE Dichlorodiphenyl Ether DDE->PPO Inhibition

Caption: Inhibition of PPO by dichlorodiphenyl ethers disrupts chlorophyll and heme synthesis.

AhR-Mediated Toxicity Pathway

G AhR-Mediated Toxicity Pathway cluster_0 Cytoplasm cluster_1 Nucleus DDE Dichlorodiphenyl Ether AhR_complex AhR-Hsp90 Complex DDE->AhR_complex Binding AhR_DDE_complex AhR-DDE Complex AhR_complex->AhR_DDE_complex Translocation Dimer AhR-DDE-ARNT Dimer AhR_DDE_complex->Dimer ARNT ARNT ARNT->Dimer DRE Dioxin Response Element (DRE) Dimer->DRE Binds to DNA Gene_expression Altered Gene Expression DRE->Gene_expression Toxicity Toxic Effects Gene_expression->Toxicity

Caption: Activation of the AhR by dichlorodiphenyl ethers leads to altered gene expression and toxicity.

This guide serves as a foundational resource for understanding the QSAR of dichlorodiphenyl ethers. For more in-depth analysis and specific data, researchers are encouraged to consult the primary scientific literature.

References

A Comparative Guide to the Inter-laboratory Analysis of 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,4'-Dichlorodiphenyl ether. In the absence of a formal inter-laboratory comparison study for this specific compound, this document outlines the performance of common analytical techniques used for halogenated aromatic compounds, supported by experimental data from related studies. This guide is intended to assist laboratories in selecting and implementing appropriate methods for the analysis of this compound in various matrices.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize typical performance characteristics for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), based on data for similar halogenated compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (Representative)

ParameterPerformance Characteristic
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/L
Limit of Quantification (LOQ) 0.5 - 30 ng/L
Recovery 70 - 120%
Precision (RSD) < 15%

Table 2: Gas Chromatography with Electron Capture Detection (GC-ECD) Performance Data (Representative)

ParameterPerformance Characteristic
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 5 ng/L
Limit of Quantification (LOQ) 0.05 - 15 ng/L
Recovery 80 - 115%
Precision (RSD) < 10%

Table 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Data (Representative)

ParameterPerformance Characteristic
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 - 20 µg/L
Limit of Quantification (LOQ) 5 - 60 µg/L
Recovery 85 - 110%
Precision (RSD) < 5%

Experimental Workflow

The analysis of this compound in environmental or biological samples typically follows a standardized workflow, from sample collection to final data analysis. The following diagram illustrates the key stages of this process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Soil, Tissue) Extraction Extraction (LLE or SPE) SampleCollection->Extraction Cleanup Sample Cleanup (e.g., Florisil, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS GCECD GC-ECD Analysis Concentration->GCECD HPLCUV HPLC-UV Analysis Concentration->HPLCUV DataAcquisition Data Acquisition GCMS->DataAcquisition GCECD->DataAcquisition HPLCUV->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

A Comparative Guide to Verifying the Purity of 3,4'-Dichlorodiphenyl Ether Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of analytical results is fundamentally reliant on the quality of the reference standards used.[1] For compounds like 3,4'-Dichlorodiphenyl ether, an important intermediate in the synthesis of pharmaceuticals and agricultural chemicals, verifying the purity of the reference standard is a critical step in quality control, method validation, and regulatory compliance.[2][3][4] This guide provides a comparative overview of essential analytical techniques used to comprehensively characterize and verify the purity of this compound reference standards. A multi-faceted approach is necessary to identify and quantify various types of impurities, including organic process-related impurities, residual solvents, and water content.[5]

Data Presentation: Comparison of Analytical Techniques for Purity Assessment

A thorough characterization of a reference standard involves multiple analytical methods to assess different aspects of its purity.[6] The table below compares key techniques and presents hypothetical data for two different lots of a this compound reference standard to illustrate how results might be evaluated. A desirable reference standard should have a high purity, ideally 99.5% or greater.[6][7]

Analytical Technique Parameter Measured Hypothetical Lot A Results Hypothetical Lot B Results Acceptance Criteria
HPLC-UV Chromatographic Purity (Organic Impurities)99.85%99.20%≥ 99.5%
Individual ImpurityImpurity 1: 0.08%Impurity 1: 0.55%Any single impurity ≤ 0.1%
Total Impurities0.15%0.80%Total impurities ≤ 0.5%
GC-MS Identity ConfirmationMatch with library spectrumMatch with library spectrumSpectral match > 95%
Residual Solvents (e.g., m-dichlorobenzene)150 ppm750 ppm≤ 500 ppm
¹H and ¹³C NMR Structural Identity and ConfirmationConforms to expected structureConforms to expected structureSpectrum consistent with proposed structure[8][9][10]
Unidentified SignalsNo significant signals > 0.05%Signals at 7.1-7.3 ppm regionNo unassigned signals indicative of impurity > 0.1%
Karl Fischer Titration Water Content0.05% (w/w)0.25% (w/w)≤ 0.2% (w/w)
Thermogravimetric Analysis (TGA) Non-Volatile Residue / Inorganic Impurities< 0.01%0.03%≤ 0.1%
Overall Purity Assignment Mass Balance Calculation 99.79% 98.92% ≥ 99.5%

Note: The data presented are for illustrative purposes only.

Experimental Workflow for Reference Standard Qualification

A systematic workflow is crucial for the comprehensive evaluation of a chemical reference substance.[7] The process begins with initial checks and proceeds through a series of orthogonal analytical techniques to build a complete purity profile.

G Workflow for Reference Standard Purity Verification cluster_0 cluster_1 Purity & Identity Analysis cluster_2 Content Analysis cluster_3 Receive Receive Reference Standard Visual Visual Inspection (Color, Appearance) Receive->Visual HPLC HPLC-UV (Organic Impurities) Visual->HPLC GCMS GC-MS (Volatile Impurities & ID) Visual->GCMS NMR NMR Spectroscopy (Structural Confirmation) Visual->NMR KF Karl Fischer (Water Content) Visual->KF TGA TGA (Inorganic Residue) Visual->TGA Evaluate Data Evaluation & Mass Balance Calculation HPLC->Evaluate GCMS->Evaluate NMR->Evaluate KF->Evaluate TGA->Evaluate Certify Final Purity Assignment & Certificate of Analysis Generation Evaluate->Certify

Caption: Logical workflow for the comprehensive purity verification of a chemical reference standard.

Experimental Protocols

Detailed and validated methodologies are essential for obtaining reliable and reproducible results.[7] The following protocols are representative methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a primary technique for separating and quantifying non-volatile organic impurities.[5][7]

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a 50:50 (v/v) mixture of Acetonitrile and Water to make a 10.0 mL stock solution (1 mg/mL).

    • Dilute 1.0 mL of the stock solution to 10.0 mL with the same diluent to obtain a working solution of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Calculation: Purity is determined by area percent calculation, assuming all impurities have a similar response factor to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is highly effective for identifying the compound and for detecting and quantifying volatile impurities, such as residual synthesis solvents.[7]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in a suitable high-purity solvent like ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for unequivocally confirming the chemical structure of the reference standard and identifying structurally similar impurities.[1][8]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Nuclei: ¹H and ¹³C. Additional experiments like DEPT, COSY, and HSQC can be performed for full characterization.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR Protocol:

    • Prepare a solution of ~5-10 mg of the standard in ~0.7 mL of deuterated solvent.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and analyze chemical shifts and coupling patterns to confirm the structure of this compound.

  • ¹³C NMR Protocol:

    • Use a more concentrated sample (~20-30 mg in ~0.7 mL of solvent).

    • Acquire the spectrum using proton decoupling.

    • Analyze the chemical shifts of the carbon signals to ensure they correspond to the expected structure.[11]

References

Degradation of Chlorinated Diphenyl Ethers: A Comparative Analysis of Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the degradation of chlorinated diphenyl ethers (PCDEs) through microbial, photochemical, and chemical methods. This guide provides a comparative overview of degradation pathways, supported by available experimental data and detailed methodologies.

Chlorinated diphenyl ethers (PCDEs) are persistent organic pollutants that pose significant environmental and health risks. Their robust chemical structure makes them resistant to natural degradation processes. This guide explores and compares three primary methods for the degradation of PCDEs: microbial degradation, photochemical degradation, and chemical reduction using zero-valent iron (ZVI). Understanding these pathways is crucial for developing effective remediation strategies.

Comparative Overview of Degradation Methods

The degradation of PCDEs can be achieved through various mechanisms, each with distinct advantages and limitations. Microbial degradation utilizes the metabolic processes of microorganisms, photochemical degradation employs light energy to break down the molecule, and chemical reduction by ZVI involves electron transfer to facilitate dechlorination. A summary of the performance of these methods is presented in Table 1.

Table 1: Comparison of Degradation Methods for Chlorinated Aromatic Compounds

Degradation MethodTarget CompoundOrganism/CatalystDegradation Rate/EfficiencyKey IntermediatesReference
Microbial Degradation 4,4'-DichlorobiphenylPhanerochaete chrysosporium11% mineralization in 28 days4-chlorobenzoic acid, 4-chlorobenzyl alcohol[1]
2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)Phanerochaete chrysosporiumEffective degradation5-OH-BDE-47, 4'-OH-BDE-17, 6-OH-BDE-47, 2'-OH-BDE-28, 2,4-dibromophenol, 4-bromophenol[2]
Photochemical Degradation 2,4-Dichlorophenoxyacetic acidAg3PO4/TiO298.4% removal in 60 min (pseudo-first-order kinetics)Chlorinated phenols, hydroquinone[3]
2,4-DichlorophenolTiO290% degradation in 6 hours1,4-Benzoquinone, p-chlorophenol, phenol, 2-chlorohydroquinone[4]
Chemical Reduction Trichloroethene (TCE)Sulfidated nano zero-valent iron (S-nZVI)Up to 60-fold increase in rate compared to nZVIAcetylene[5]
1,1,2-Trichloroethane (1,1,2-TCA)Zero-valent iron (ZVI) with biostimulationOrder of magnitude enhancement in degradation rateVinyl chloride[6]

Note: Data for some chlorinated diphenyl ethers are limited; therefore, data for structurally similar compounds like polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other chlorinated organic compounds are included as surrogates.

Degradation Pathways

The degradation of PCDEs proceeds through different pathways depending on the method employed. These pathways involve a series of intermediate products, ultimately leading to less chlorinated and potentially less toxic compounds.

Microbial Degradation Pathway

White-rot fungi, such as Phanerochaete chrysosporium, are known to degrade a wide range of organopollutants, including compounds structurally similar to PCDEs.[1][2] The degradation process is initiated by extracellular ligninolytic enzymes, primarily lignin peroxidases (LiP) and manganese peroxidases (MnP), as well as intracellular cytochrome P450 monooxygenases. The typical pathway involves hydroxylation of the aromatic rings, followed by ether bond cleavage and subsequent ring opening.

Microbial_Degradation PCDE Chlorinated Diphenyl Ether Hydroxylated_PCDE Hydroxylated Intermediate PCDE->Hydroxylated_PCDE Hydroxylation (Cytochrome P450) Chlorophenol Chlorophenol Hydroxylated_PCDE->Chlorophenol Ether Bond Cleavage Chlorocatechol Chlorocatechol Chlorophenol->Chlorocatechol Hydroxylation Ring_Cleavage Ring Cleavage Products Chlorocatechol->Ring_Cleavage Dioxygenase Mineralization CO2 + H2O + Cl- Ring_Cleavage->Mineralization

Figure 1: Proposed microbial degradation pathway for chlorinated diphenyl ethers.

Photochemical Degradation Pathway

Photochemical degradation, particularly photocatalysis using semiconductors like titanium dioxide (TiO2), is an effective method for the destruction of PCDEs.[3][4] Upon irradiation with UV or visible light, the photocatalyst generates highly reactive hydroxyl radicals (•OH). These radicals attack the PCDE molecule, leading to dechlorination, hydroxylation, and eventual mineralization. The degradation can proceed through direct photolysis or photocatalysis.

Photochemical_Degradation PCDE Chlorinated Diphenyl Ether Radical_Attack PCDE Radical Cation PCDE->Radical_Attack •OH attack Hydroxylated_PCDE Hydroxylated Intermediate Radical_Attack->Hydroxylated_PCDE Dechlorination Dechlorinated Intermediates Radical_Attack->Dechlorination Ring_Opening Ring Opening Products Hydroxylated_PCDE->Ring_Opening Dechlorination->Ring_Opening Mineralization CO2 + H2O + Cl- Ring_Opening->Mineralization

Figure 2: Generalized photochemical degradation pathway for chlorinated diphenyl ethers.

Chemical Reduction Pathway by Zero-Valent Iron

Zero-valent iron (ZVI) is a strong reducing agent that can effectively dechlorinate a variety of chlorinated organic compounds. The degradation of PCDEs by ZVI occurs on the iron surface through a process of reductive dechlorination. In this process, the iron is oxidized, and the chlorine atoms on the diphenyl ether molecule are sequentially replaced by hydrogen atoms. The reactivity of ZVI can be significantly enhanced by surface modifications, such as sulfidation.[5][6]

ZVI_Degradation PCDE Polychlorinated Diphenyl Ether (C12H(10-n)ClnO) Less_Chlorinated_PCDE Less Chlorinated Diphenyl Ether (C12H(11-n)Cl(n-1)O) PCDE->Less_Chlorinated_PCDE Fe⁰ → Fe²⁺ + 2e⁻ C-Cl + H⁺ + 2e⁻ → C-H + Cl⁻ Diphenyl_Ether Diphenyl Ether Less_Chlorinated_PCDE->Diphenyl_Ether Sequential Dechlorination Cleavage_Products Ring Cleavage Products Diphenyl_Ether->Cleavage_Products Further Reduction

Figure 3: Reductive dechlorination pathway of chlorinated diphenyl ethers by zero-valent iron.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the degradation of chlorinated aromatic compounds, which can be adapted for PCDEs.

Microbial Degradation of 4,4'-Dichlorobiphenyl by Phanerochaete chrysosporium
  • Organism and Culture Conditions: Phanerochaete chrysosporium is grown in a nitrogen-limited liquid medium to induce the expression of ligninolytic enzymes. Cultures are typically incubated at 37°C in a stationary phase.

  • Degradation Experiment: A stock solution of 4,4'-dichlorobiphenyl (DCB) in a suitable solvent (e.g., acetone) is added to the fungal cultures to a final concentration of interest. Control experiments with heat-killed fungus or without the fungus are run in parallel.

  • Sampling and Analysis: At specific time intervals, aliquots of the culture medium and the fungal biomass are collected. The samples are extracted with an organic solvent (e.g., hexane/acetone mixture). The extracts are then analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[1]

  • Mineralization Assay: To determine the extent of complete degradation, ¹⁴C-labeled DCB can be used. The production of ¹⁴CO₂ is monitored over time by trapping the evolved gas in a scintillation cocktail and measuring the radioactivity.[1]

Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid
  • Photocatalyst and Reactor Setup: A suspension of the photocatalyst (e.g., Ag3PO4/TiO2 nanoparticles) in an aqueous solution of the target compound is prepared in a photoreactor. The reactor is typically equipped with a light source (e.g., a xenon lamp simulating solar light or a UV lamp) and a magnetic stirrer to ensure a homogeneous suspension.

  • Experimental Conditions: The experiment is conducted at a controlled temperature and pH. The initial concentration of the pollutant and the catalyst loading are varied to study their effect on the degradation rate.

  • Sample Analysis: At regular intervals, samples are withdrawn from the reactor and filtered to remove the photocatalyst. The concentration of the parent compound and its degradation products in the filtrate is determined using high-performance liquid chromatography (HPLC) or GC-MS.[3]

  • Kinetic Analysis: The degradation data are fitted to kinetic models (e.g., pseudo-first-order) to determine the reaction rate constants.

Reductive Dechlorination of Trichloroethene by Zero-Valent Iron
  • Reactant Preparation: Zero-valent iron particles (e.g., nanoscale or microscale) are suspended in deoxygenated water in an anaerobic environment (e.g., a glovebox) to prevent oxidation of the iron.

  • Degradation Experiment: A stock solution of the chlorinated compound is added to the ZVI suspension. The reaction is carried out in sealed vials with minimal headspace to prevent the loss of volatile compounds. The vials are typically agitated on a shaker.

  • Analysis: At predetermined times, the reaction is quenched, and the concentration of the parent compound and its dechlorination products in the aqueous and/or headspace phase is measured by GC with an appropriate detector (e.g., electron capture detector or mass spectrometer).[5]

Analytical Methodology: GC-MS for Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of PCDEs and their degradation products.

  • Sample Preparation: Aqueous samples are typically extracted using liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane. Solid samples (e.g., soil, sediment, fungal biomass) are extracted using methods like Soxhlet extraction or pressurized liquid extraction. The extracts are then concentrated and may require a clean-up step to remove interfering substances.

  • GC Conditions: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for the separation of the analytes. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

  • MS Conditions: The mass spectrometer is typically operated in the electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity. Identification of unknown degradation products is achieved by comparing their mass spectra with libraries of known compounds.

GCMS_Workflow Sample Sample (Aqueous or Solid) Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup (e.g., Florisil) Concentration->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Analysis Data Analysis (Identification & Quantification) Mass_Analysis->Data_Analysis

Figure 4: General workflow for the analysis of chlorinated diphenyl ether degradation products by GC-MS.

References

Safety Operating Guide

Proper Disposal of 3,4'-Dichlorodiphenyl ether: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4'-Dichlorodiphenyl ether, a halogenated organic compound. Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

A. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle the chemical with gloves that have been inspected prior to use.[1][2] After handling, wash and dry hands thoroughly.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2]

B. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated place.[1][2] Use a chemical fume hood when pouring or transferring the substance.

  • Emergency Equipment: Ensure that an eyewash station and emergency shower are readily accessible.[3]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

A. Spill Containment and Cleanup:

  • Evacuate and Secure: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1][2]

  • Remove Ignition Sources: Remove all sources of ignition from the area.[1][2]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][2][4]

  • Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1][2] Use spark-proof tools and explosion-proof equipment during cleanup.[1][2]

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with applicable laws and regulations. As a halogenated organic compound, it requires specific disposal methods.

A. Waste Segregation and Collection:

  • Segregate Waste: Keep halogenated organic solvent waste, such as this compound, separate from non-halogenated waste.[3][5][6] Mixing them will classify the entire mixture as halogenated waste, which is more costly and complex to dispose of.[5][6]

  • Use Appropriate Containers: Collect the waste in suitable, leak-proof, and clearly labeled containers with screw-top caps.[1][5] The containers should be in good condition and compatible with the chemical.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[3][6] Do not use abbreviations or chemical formulas.[3]

B. Approved Disposal Methods:

  • Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another approved method.[1] This should be performed in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Professional Waste Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[7]

Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][5][7]

IV. Data Summary

The following table summarizes key hazard and toxicity data for this compound.

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH410: Very toxic to aquatic life with long lasting effects[2][4]
Toxicity to Fish (Danio rerio) LC50: 0.286 mg/L (96 h)[1][2]
Toxicity to Daphnia (Daphnia magna) EC50: 0.149 mg/L (48 h)[1][2]
Toxicity to Algae (Desmodesmus subspicatus) EC50: 0.024 mg/L (72 h)[1][2]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate Halogenated Waste B->C D Use Labeled, Leak-Proof Container C->D E Store Securely D->E F Contact Licensed Waste Disposal Service E->F G Transport to Approved Facility F->G H Incineration with Flue Gas Scrubbing G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3,4'-Dichlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3,4'-Dichlorodiphenyl ether, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Hazard StatementGHS ClassificationPictogramSignal Word
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)GHS07Warning
H315: Causes skin irritationSkin irritation (Category 2)GHS07Warning
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Chronic) - Category 1GHS09Warning

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[2][4] The following table summarizes the required equipment for various laboratory operations.

OperationEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shields.[1][2]Fire/flame resistant and impervious clothing (e.g., lab coat).[1][2]Chemical impermeable gloves (e.g., Nitrile, Neoprene, Butyl rubber).[1][5][6] Gloves must be inspected prior to use.[1][7]Not required if handling in a well-ventilated place or chemical fume hood.[1][2]
Solution Preparation & Transfers Chemical safety goggles and a face shield where splash potential exists.[5]Fire/flame resistant and impervious clothing.[1][2] Consider a chemical-resistant apron.[4]Chemical impermeable gloves.[1][2] Use proper glove removal technique to avoid skin contact.[7]Not required if performed in a chemical fume hood.
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.[1][2]Fire/flame resistant and impervious clothing.[1][2]Chemical impermeable gloves.[1][2]A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1][2]
Firefighting Tightly fitting safety goggles with side-shields.[1][2]Fire/flame resistant and impervious clothing.[1][2]Chemical impermeable gloves.[1][2]Self-contained breathing apparatus (SCBA).[1][7]

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Handling Preparations:

  • Ensure a well-ventilated handling area, preferably a certified chemical fume hood.[1][2]

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Assemble all necessary PPE as outlined in the table above. Inspect all PPE, especially gloves, for any signs of damage before use.[1][7]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time of exposure.

  • Ensure spill cleanup materials are readily available.

2. Handling the Chemical:

  • Wear all required PPE before opening the container.

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][2]

  • Keep the container tightly closed when not in use.

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Decontaminate all work surfaces and equipment after use.

  • Properly remove and dispose of contaminated PPE. Contaminated clothing should be taken off and washed before reuse.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Discharge into the environment must be avoided.[1][2]

1. Waste Collection:

  • Collect waste and surplus this compound in a suitable, closed, and properly labeled container.[1][7]

  • Do not mix with other waste streams unless explicitly permitted.

  • Store waste containers in a designated, well-ventilated, and secure area.

2. Contaminated Materials Disposal:

  • Contaminated items such as gloves, paper towels, and disposable lab coats must be collected in a designated hazardous waste container.

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[1][8] After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling.[1]

3. Final Disposal:

  • Dispose of all waste through a licensed professional waste disposal service.[7]

  • Methods may include controlled incineration with a flue gas scrubber.[1][7]

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.[1][2]

Emergency and Spill Response Plan

1. Accidental Exposure:

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][7] Seek medical attention if skin irritation occurs.[1][2]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1][7]

  • Inhalation: Move the person to fresh air.[1][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical help.[1][2]

  • Ingestion: Rinse mouth with water.[1][2] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][7] Call a doctor or Poison Control Center immediately.[1][2]

2. Spill Cleanup:

  • Evacuate personnel from the immediate area.[1][2]

  • Ensure adequate ventilation.[1][2]

  • Remove all sources of ignition and use spark-proof tools.[1][2]

  • Wear the appropriate PPE as specified in the table for spill cleanup.

  • Prevent further leakage or spillage if it is safe to do so.[1][2] Do not let the chemical enter drains.[1][2]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material and spillage into a suitable, closed container for disposal.[1][7]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Verify Safe Work Area (Fume Hood, Eyewash) gather_ppe Assemble & Inspect PPE prep_area->gather_ppe gather_mat Prepare Materials & Spill Kit gather_ppe->gather_mat wear_ppe Don Appropriate PPE gather_mat->wear_ppe handle_chem Handle Chemical (Avoid Dust/Aerosols) wear_ppe->handle_chem close_cont Keep Container Closed handle_chem->close_cont spill Spill or Exposure Occurs handle_chem->spill decon Decontaminate Surfaces close_cont->decon wash Wash Hands Thoroughly decon->wash dispose_ppe Dispose of Contaminated PPE wash->dispose_ppe collect_waste Collect Waste in Labeled Container dispose_ppe->collect_waste dispose_waste Arrange Professional Disposal collect_waste->dispose_waste emergency_proc Follow Emergency Response Plan spill->emergency_proc emergency_proc->decon After securing area

Caption: Workflow for Safe Handling of this compound.

References

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